molecular formula C14H26N4O5 B1274260 Ac-Lys-D-Ala-D-Ala-OH CAS No. 28845-97-8

Ac-Lys-D-Ala-D-Ala-OH

Numéro de catalogue: B1274260
Numéro CAS: 28845-97-8
Poids moléculaire: 330.38 g/mol
Clé InChI: GMSXMADYKTYBCP-KKZNHRDASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

RN given refers to L-Lys-D-Ala-D-Ala-isomer

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(2R)-2-[[(2R)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]propanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N4O5/c1-8(12(20)17-9(2)14(22)23)16-13(21)11(18-10(3)19)6-4-5-7-15/h8-9,11H,4-7,15H2,1-3H3,(H,16,21)(H,17,20)(H,18,19)(H,22,23)/t8-,9-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMSXMADYKTYBCP-KKZNHRDASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N[C@H](C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70951479
Record name N-[2-({6-Amino-1-hydroxy-2-[(1-hydroxyethylidene)amino]hexylidene}amino)-1-hydroxypropylidene]alanine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28845-97-8
Record name N2-Acetyl-L-lysyl-D-alanyl-D-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28845-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N(2)-Acetyllysyl-alanyl-alanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028845978
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[2-({6-Amino-1-hydroxy-2-[(1-hydroxyethylidene)amino]hexylidene}amino)-1-hydroxypropylidene]alanine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Lynchpin of Bacterial Cell Wall Integrity: A Technical Guide to the Role of Ac-Lys-D-Ala-D-Ala-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The structural integrity of the bacterial cell wall, a critical determinant of cell viability and a primary target for antibiotics, is fundamentally reliant on the intricate process of peptidoglycan biosynthesis. At the heart of this process in many Gram-positive bacteria lies the terminal peptide sequence, Nα-acetyl-L-lysyl-D-alanyl-D-alanine (Ac-Lys-D-Ala-D-Ala-OH). This tripeptide is the lynchpin for the transpeptidation reactions that create a rigid, cross-linked peptidoglycan mesh. Furthermore, it serves as the specific recognition site for glycopeptide antibiotics such as vancomycin. This technical guide provides an in-depth examination of the multifaceted role of this compound in the architecture of the bacterial cell wall. It details the biochemical pathways in which this peptide is central, presents quantitative data on its interactions with enzymes and antibiotics, and provides comprehensive experimental protocols for its study. Through detailed diagrams and structured data, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of this critical molecular target.

Introduction: The Centrality of Peptidoglycan in Bacterial Survival

The bacterial cell wall is an essential extracellular layer that provides structural support, maintains cell shape, and protects against osmotic lysis.[1] The primary component of this wall is peptidoglycan, a vast polymer composed of linear glycan strands cross-linked by short peptides.[1] The biosynthesis of peptidoglycan is a complex, multi-stage process that is a prime target for many antibiotics.[1]

A critical step in this process is the formation of peptide cross-links, which is catalyzed by DD-transpeptidases, also known as penicillin-binding proteins (PBPs).[2] In many Gram-positive bacteria, the donor substrate for this reaction is a pentapeptide precursor terminating in the sequence L-Lys-D-Ala-D-Ala. The acetylation of the lysine residue to form this compound is a key modification within this precursor. This document will elucidate the critical functions of this specific tripeptide in bacterial cell wall structure and its role as a target for therapeutic intervention.

Biochemical Role of this compound in Peptidoglycan Biosynthesis

The journey of this compound begins in the cytoplasm and culminates in its incorporation into the mature peptidoglycan sacculus in the periplasm.

Cytoplasmic Synthesis of the Peptidoglycan Precursor

The synthesis of the UDP-N-acetylmuramyl-pentapeptide (Park's nucleotide) is a multi-step enzymatic process. The final step in the formation of the pentapeptide involves the addition of the D-Ala-D-Ala dipeptide to the UDP-MurNAc-tripeptide (L-Ala-γ-D-Glu-L-Lys). The lysine residue within this tripeptide is subsequently acetylated.

Peptidoglycan_Precursor_Synthesis UDP_MurNAc_tripeptide UDP-MurNAc-L-Ala-γ-D-Glu-L-Lys MurF MurF Ligase UDP_MurNAc_tripeptide->MurF D_Ala_D_Ala D-Ala-D-Ala D_Ala_D_Ala->MurF UDP_MurNAc_pentapeptide UDP-MurNAc-L-Ala-γ-D-Glu-L-Lys-D-Ala-D-Ala MurF->UDP_MurNAc_pentapeptide ATP KAT Lysine Acetyltransferase (KAT) UDP_MurNAc_pentapeptide->KAT Acetyl_CoA Acetyl-CoA Acetyl_CoA->KAT UDP_MurNAc_Ac_pentapeptide UDP-MurNAc-L-Ala-γ-D-Glu-Ac-Lys-D-Ala-D-Ala KAT->UDP_MurNAc_Ac_pentapeptide

Figure 1: Cytoplasmic synthesis of the peptidoglycan precursor.
Translocation and Transpeptidation

The completed precursor, linked to the lipid carrier undecaprenyl phosphate (Lipid II), is translocated across the cytoplasmic membrane. In the periplasm, DD-transpeptidases catalyze the cross-linking reaction. The enzyme cleaves the terminal D-alanine from a donor pentapeptide, forming a covalent acyl-enzyme intermediate. This intermediate is then attacked by the amino group of a neighboring peptide chain, forming the cross-link and providing the characteristic strength of the cell wall.[2] The this compound terminus is the recognition site for this crucial enzymatic activity.[3]

Transpeptidation_Reaction cluster_donor Donor Peptide cluster_acceptor Acceptor Peptide Ac_Lys_D_Ala_D_Ala ...-Ac-Lys-D-Ala-D-Ala PBP DD-Transpeptidase (PBP) Ac_Lys_D_Ala_D_Ala->PBP Acceptor_NH2 ...-NH2 Cross_linked_PG Cross-linked Peptidoglycan (...-Ac-Lys-D-Ala-NH-...) Acceptor_NH2->Cross_linked_PG Acyl_Enzyme PBP-Ac-Lys-D-Ala PBP->Acyl_Enzyme Forms acyl-enzyme intermediate D_Ala_release D-Ala PBP->D_Ala_release Releases Acyl_Enzyme->Cross_linked_PG

Figure 2: The DD-transpeptidation reaction.

This compound as an Antibiotic Target

The D-Ala-D-Ala terminus of the peptidoglycan precursor is the primary target for glycopeptide antibiotics, most notably vancomycin.[4]

Mechanism of Vancomycin Action

Vancomycin binds with high affinity to the this compound moiety through a network of five hydrogen bonds, forming a stable complex.[5] This binding sterically hinders the access of DD-transpeptidases and transglycosylases to their substrates, thereby inhibiting both the cross-linking and polymerization of the peptidoglycan chains.[4] The consequence is a weakened cell wall, leading to cell lysis and bacterial death.

Vancomycin_Action Vancomycin Vancomycin Complex Vancomycin-Peptide Complex Vancomycin->Complex Ac_Lys_D_Ala_D_Ala Ac-Lys-D-Ala-D-Ala Terminus Ac_Lys_D_Ala_D_Ala->Complex PBP DD-Transpeptidase Complex->PBP Steric Hindrance Transglycosylase Transglycosylase Complex->Transglycosylase Steric Hindrance Inhibition1 Inhibition Inhibition2 Inhibition

Figure 3: Mechanism of vancomycin inhibition.
Molecular Basis of Vancomycin Resistance

A primary mechanism of vancomycin resistance involves the alteration of the peptidoglycan precursor terminus from D-Ala-D-Ala to D-Ala-D-Lactate (D-Ala-D-Lac). This substitution results in the loss of a crucial hydrogen bond and introduces electrostatic repulsion, leading to a dramatic, approximately 1000-fold reduction in vancomycin's binding affinity.[5]

Quantitative Data

The study of the interactions involving this compound relies on precise quantitative measurements.

Table 1: Vancomycin Binding Affinities
LigandDissociation Constant (Kd)Fold Change in AffinityReference
This compound~10-6 M-[5]
Ac-Lys-D-Ala-D-Lac-OH~10-3 M~1000-fold decrease[5][6]

Note: Exact values can vary depending on experimental conditions.

Table 2: DD-Carboxypeptidase Kinetic Parameters
SubstrateEnzymeKm (mM)kcat (s-1)kcat/Km (M-1s-1)Reference
Nα,Nε-diacetyl-L-Lys-D-Ala-D-AlaStreptomyces R61 DD-Carboxypeptidase~10Not specifiedNot specified[7]

Note: Direct kinetic data for this compound is not extensively published. The data for the closely related diacetylated substrate provides a strong basis for comparison. A lower Km indicates higher enzyme affinity.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to investigate the role of this compound.

Protocol 1: Analysis of Peptidoglycan Composition by LC-MS

This protocol details the purification and analysis of muropeptides to determine the composition of bacterial peptidoglycan.

Workflow:

LC_MS_Workflow Start Bacterial Culture Harvest Cell Harvesting (Centrifugation) Start->Harvest Lysis Cell Lysis (e.g., boiling in SDS) Harvest->Lysis Sacculi_Isolation Peptidoglycan Sacculi Isolation (Washing and Protease Treatment) Lysis->Sacculi_Isolation Digestion Enzymatic Digestion (e.g., Muramidase) Sacculi_Isolation->Digestion Muropeptides Soluble Muropeptides Digestion->Muropeptides Reduction Reduction of Muramic Acid (Sodium Borohydride) Muropeptides->Reduction LC_MS LC-MS/MS Analysis Reduction->LC_MS Data_Analysis Data Analysis and Muropeptide Identification LC_MS->Data_Analysis End Peptidoglycan Composition Data_Analysis->End

Figure 4: Workflow for peptidoglycan analysis by LC-MS.

Methodology:

  • Bacterial Growth and Harvest: Cultivate bacteria to the desired growth phase and harvest by centrifugation.

  • Cell Lysis and Peptidoglycan Isolation: Resuspend the cell pellet in a lysis buffer (e.g., boiling 4% SDS) to lyse the cells and solubilize membranes and proteins. Isolate the insoluble peptidoglycan sacculi by repeated centrifugation and washing with water to remove the detergent.

  • Enzymatic Digestion: Treat the purified sacculi with a muramidase (e.g., mutanolysin or cellosyl) to digest the glycan backbone, releasing soluble muropeptides.

  • Reduction of Muropeptides: Reduce the N-acetylmuramic acid residues to muramitol with sodium borohydride to prevent the formation of anomers.

  • LC-MS/MS Analysis: Separate the muropeptides by reversed-phase high-performance liquid chromatography (HPLC) coupled to a mass spectrometer. Fragment the muropeptides using tandem mass spectrometry (MS/MS) for structural elucidation.

  • Data Analysis: Identify and quantify the different muropeptide species based on their mass-to-charge ratios and fragmentation patterns.

Protocol 2: DD-Carboxypeptidase Activity Assay

This protocol describes a fluorescent, coupled-enzyme assay to measure the DD-carboxypeptidase activity using this compound as a substrate.[3]

Workflow:

DD_Carboxypeptidase_Assay_Workflow Start Assay Mixture: - PBP Enzyme - Ac-Lys-D-Ala-D-Ala - DAO, HRP, Amplex Red Incubation Incubation at 37°C Start->Incubation D_Ala_Release PBP releases D-Alanine Incubation->D_Ala_Release DAO_reaction D-Amino Acid Oxidase (DAO) oxidizes D-Ala, producing H₂O₂ D_Ala_Release->DAO_reaction HRP_reaction Horseradish Peroxidase (HRP) catalyzes reaction of H₂O₂ with Amplex Red DAO_reaction->HRP_reaction Fluorescence Generation of Fluorescent Product (Resorufin) HRP_reaction->Fluorescence Measurement Measure Fluorescence (Ex/Em ~570/585 nm) Fluorescence->Measurement End Quantification of Enzyme Activity Measurement->End

Figure 5: Workflow for the fluorescent DD-carboxypeptidase assay.

Methodology:

  • Assay Preparation: Prepare a reaction mixture containing the purified DD-carboxypeptidase (PBP), the substrate this compound, D-amino acid oxidase (DAO), horseradish peroxidase (HRP), and a fluorogenic HRP substrate (e.g., Amplex Red) in a suitable buffer.

  • Enzymatic Reaction: Initiate the reaction by adding the PBP. The DD-carboxypeptidase activity releases D-alanine from the substrate.

  • Coupled Enzyme Reactions: The released D-alanine is oxidized by DAO, which produces hydrogen peroxide (H₂O₂). HRP then uses the H₂O₂ to oxidize the Amplex Red, generating the highly fluorescent product, resorufin.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a microplate reader. The rate of fluorescence increase is directly proportional to the DD-carboxypeptidase activity.

  • Data Analysis: Calculate the initial reaction velocity from the linear phase of the fluorescence curve. For inhibitor screening, compare the activity in the presence and absence of test compounds.

The Role of Lysine N-acetylation

While the D-Ala-D-Ala moiety is crucial for both transpeptidation and vancomycin binding, the significance of the N-acetylation of the lysine residue is an area of active investigation. Lysine acetylation is a widespread post-translational modification in bacteria that can influence protein function, stability, and interactions.[8][9] In the context of the peptidoglycan precursor, the acetylation of the lysine at position three may play several roles:

  • Enzyme Recognition: The acetyl group may be a key determinant for recognition by specific DD-transpeptidases, influencing the efficiency of the cross-linking reaction.[10]

  • Modulation of Cross-linking: The presence or absence of the acetyl group could regulate the type or extent of peptidoglycan cross-linking, allowing the bacterium to modify its cell wall in response to environmental cues.

  • Evasion of Host Defenses: Modifications to the peptidoglycan structure can help bacteria evade recognition by the host's innate immune system.

Conclusion

The this compound peptide is a central player in the construction and integrity of the bacterial cell wall in many Gram-positive pathogens. Its dual role as a substrate for essential transpeptidase enzymes and as the target for last-resort glycopeptide antibiotics makes it a focal point for research in antibiotic development and the study of resistance mechanisms. A thorough understanding of the biochemical pathways involving this tripeptide, coupled with robust quantitative and experimental methodologies, is paramount for the development of novel strategies to combat the growing threat of antibiotic-resistant bacteria. The continued investigation into the subtle yet significant role of modifications such as lysine acetylation will undoubtedly unveil new avenues for therapeutic intervention.

References

A Deep Dive into the Vancomycin and Ac-Lys-D-Ala-D-Ala-OH Interaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical molecular interaction between the glycopeptide antibiotic vancomycin and the bacterial cell wall precursor analogue, Nα,Nε-diacetyl-Lys-D-Ala-D-Ala-OH. Understanding this interaction is fundamental to comprehending vancomycin's mechanism of action and the basis of antibiotic resistance. This document details the molecular basis of the interaction, presents quantitative binding data, outlines relevant experimental protocols, and visualizes key processes.

Executive Summary

Vancomycin exerts its bactericidal effect by targeting the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, thereby inhibiting bacterial cell wall biosynthesis.[1] The high-affinity binding of vancomycin to this motif sequesters the substrate from transpeptidase, preventing the cross-linking of the peptidoglycan layer and ultimately leading to cell lysis.[2][3] The emergence of vancomycin-resistant bacteria, which substitute the D-Ala-D-Ala terminus with D-alanyl-D-lactate (D-Ala-D-Lac), underscores the clinical significance of this interaction. This substitution results in a 1000-fold reduction in vancomycin's binding affinity, rendering the antibiotic ineffective.[4][5] This guide will dissect the core interaction using Ac-Lys-D-Ala-D-Ala-OH as a key model system.

Molecular Mechanism of Interaction

The binding of vancomycin to the this compound peptide is a highly specific interaction primarily driven by the formation of five crucial hydrogen bonds.[6][7] The vancomycin molecule forms a rigid, pocket-like structure that complements the D-Ala-D-Ala terminus.[8] X-ray crystallography and NMR studies have elucidated the precise nature of this binding, revealing a network of hydrogen bonds and hydrophobic interactions that stabilize the complex.[6][9][10]

The interaction is characterized by:

  • A network of five hydrogen bonds: These form between the vancomycin backbone and the D-Ala-D-Ala dipeptide of the ligand.[2][7]

  • Hydrophobic interactions: The methyl groups of the alanine residues in the ligand interact with aromatic residues within the vancomycin binding pocket.[8]

  • Anion-binding pocket: The C-terminal carboxylate of the D-Ala-D-Ala moiety is recognized by an anion-binding site in vancomycin.[8]

The substitution of the terminal D-alanine with D-lactate in resistant strains leads to the loss of a critical hydrogen bond and introduces electrostatic repulsion between the lone pairs of the ester oxygen in D-Ala-D-Lac and the carbonyl oxygen of the vancomycin backbone, drastically reducing binding affinity.[5][11]

Quantitative Binding Data

The affinity of vancomycin for D-Ala-D-Ala containing ligands has been quantified using various biophysical techniques. The following tables summarize key thermodynamic and kinetic parameters for the interaction of vancomycin and its analogues with this compound and related ligands.

LigandTechniqueDissociation Constant (Kd)Reference
Ac-Lys-D-Ala-D-AlaNot SpecifiedMicromolar (µM) affinity[12]
Diacetyl-L-Lys-D-Ala-D-AlaNot SpecifiedHigh Affinity[13]
Trivalent D-Ala-D-Ala derivativeNot Specified~4 x 10-17 M[14]
InteractionTechniqueΔG° (kcal/mol)ΔH° (kcal/mol)TΔS° (kcal/mol)Reference
Vancomycin + Peptidoglycan AnaloguesITCNot SpecifiedEnthalpy-drivenEntropic penalty[7]
Vancomycin + Ac-D-AlaCalorimetryNot SpecifiedFavorable EnthalpyNot Specified[15]

Experimental Protocols

Detailed methodologies for studying the vancomycin and this compound interaction are crucial for reproducible research. The following are protocols for key experimental techniques.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Methodology:

  • Sample Preparation: Prepare solutions of vancomycin and the this compound ligand in the same degassed buffer (e.g., phosphate-buffered saline, pH 7.4). The use of identical buffer is critical to minimize heats of dilution.

  • Instrument Setup: Load the vancomycin solution into the injection syringe and the ligand solution into the sample cell of the ITC instrument.

  • Titration: Perform a series of injections of the vancomycin solution into the sample cell while monitoring the heat released or absorbed.

  • Data Analysis: Integrate the heat-flow peaks and fit the data to a suitable binding model to extract the thermodynamic parameters.[11]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures real-time binding kinetics by detecting changes in the refractive index at the surface of a sensor chip.

Methodology:

  • Ligand Immobilization: Covalently attach the this compound peptide to the surface of a sensor chip.

  • Analyte Injection: Flow solutions of vancomycin at various concentrations over the sensor chip surface.

  • Detection: Monitor the change in the refractive index in real-time as a sensorgram, which reflects the association and dissociation of vancomycin.

  • Data Analysis: Analyze the sensorgram data to determine the association rate constant (ka), the dissociation rate constant (kd), and calculate the equilibrium dissociation constant (Kd = kd/ka).[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the vancomycin-ligand complex in solution.

Methodology:

  • Sample Preparation: Prepare samples of vancomycin, this compound, and their complex in a suitable deuterated solvent (e.g., D2O or DMSO-d6).

  • Spectral Acquisition: Acquire one-dimensional (1D) and two-dimensional (2D) NMR spectra (e.g., COSY, NOESY) for each sample.

  • Chemical Shift Perturbation Mapping: Compare the chemical shifts of the protons in vancomycin and the ligand in their free and bound states. Significant chemical shift changes upon complex formation indicate the residues involved in the binding interface.[13]

  • Structural Determination: Use distance restraints derived from NOESY spectra to calculate a three-dimensional structure of the complex.

Visualizations

The following diagrams illustrate key aspects of the vancomycin and this compound interaction and the experimental workflows used to study it.

cluster_vancomycin Vancomycin cluster_peptide Peptide Ligand cluster_complex Complex Formation cluster_interactions Key Interactions V Vancomycin (Glycopeptide) C Vancomycin-Peptide Complex V->C Binding P This compound P->C Binding I1 5 Hydrogen Bonds C->I1 I2 Hydrophobic Interactions C->I2 I3 Anion Binding C->I3

Caption: Molecular interaction between vancomycin and this compound.

cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis P1 Prepare Vancomycin Solution ITC1 Load Vancomycin into Syringe P1->ITC1 P2 Prepare Ligand (this compound) Solution in same buffer ITC2 Load Ligand into Sample Cell P2->ITC2 ITC3 Titrate Vancomycin into Ligand ITC1->ITC3 ITC2->ITC3 ITC4 Measure Heat Change ITC3->ITC4 A1 Integrate Heat Peaks ITC4->A1 A2 Fit to Binding Model A1->A2 A3 Determine Thermodynamic Parameters (Kd, ΔH, ΔS) A2->A3

Caption: Experimental workflow for Isothermal Titration Calorimetry (ITC).

cluster_cell_wall Bacterial Cell Wall Synthesis cluster_vanco Vancomycin Action cluster_inhibition Inhibition CW1 Peptidoglycan Precursor (ending in D-Ala-D-Ala) CW2 Transglycosylation & Transpeptidation CW1->CW2 I Inhibition of Cross-linking CW3 Cross-linked Peptidoglycan (Stable Cell Wall) CW2->CW3 V Vancomycin V->CW1 Binds to D-Ala-D-Ala I->CW2

Caption: Vancomycin's mechanism of action signaling pathway.

Conclusion

The interaction between vancomycin and the D-Ala-D-Ala terminus of peptidoglycan precursors is a cornerstone of its antibiotic activity. A thorough understanding of the molecular details, binding energetics, and kinetics of this interaction, facilitated by the experimental approaches outlined in this guide, is paramount for the rational design of new glycopeptide antibiotics capable of overcoming the challenge of vancomycin resistance. The this compound model system will continue to be an invaluable tool in these endeavors.

References

An In-depth Technical Guide to the Mechanism of Action of Ac-Lys-D-Ala-D-Ala-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tripeptide Ac-Lys-D-Ala-D-Ala-OH serves as a fundamental tool in the study of bacterial cell wall biosynthesis and the mechanism of action of glycopeptide antibiotics. As a synthetic analogue of the C-terminal of peptidoglycan precursors, it is central to understanding the inhibitory action of drugs like vancomycin and the molecular basis of antibiotic resistance. This guide provides a detailed examination of its mechanism of action, supported by quantitative binding data, comprehensive experimental protocols, and illustrative diagrams to elucidate the complex molecular interactions involved.

Introduction: The Significance of the D-Ala-D-Ala Motif

In the realm of bacteriology and antimicrobial drug development, the D-alanyl-D-alanine (D-Ala-D-Ala) motif is of paramount importance. This dipeptide sequence constitutes the terminus of the pentapeptide side chains of nascent peptidoglycan, an essential polymer that forms the bacterial cell wall. The structural integrity of this wall is crucial for bacterial survival, protecting the cell from osmotic lysis. The tripeptide this compound is a stable, water-soluble analogue of this critical bacterial cell wall component, making it an invaluable reagent in biochemical and pharmacological research.[1][2] Its primary utility lies in its role as a target mimic for glycopeptide antibiotics, most notably vancomycin.[3][2][4]

The Core Mechanism: Inhibition of Peptidoglycan Synthesis

The mechanism of action of this compound is intrinsically linked to the action of glycopeptide antibiotics that target it. Vancomycin, a last-resort antibiotic for many serious Gram-positive infections, functions by binding with high affinity to the D-Ala-D-Ala terminus of peptidoglycan precursors.[5] This binding event physically obstructs the subsequent enzymatic steps of cell wall synthesis: transglycosylation and transpeptidation.[4][6][7] These processes are vital for the cross-linking of peptidoglycan strands, which confers mechanical strength to the cell wall.[8] By sequestering the D-Ala-D-Ala substrate, vancomycin effectively halts the construction of the protective peptidoglycan layer, leading to cell wall weakening and eventual bacterial lysis.[8]

Peptidoglycan Synthesis Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP_MurNAc UDP-MurNAc UDP_MurNAc_Penta UDP-MurNAc -pentapeptide (ends in D-Ala-D-Ala) UDP_MurNAc->UDP_MurNAc_Penta Precursor Synthesis Lipid_II Lipid II UDP_MurNAc_Penta->Lipid_II Translocation Nascent_PGN Nascent Peptidoglycan Lipid_II->Nascent_PGN Transglycosylation Crosslinked_PGN Cross-linked Peptidoglycan Nascent_PGN->Crosslinked_PGN Transpeptidation Vancomycin Vancomycin Vancomycin->Lipid_II Binding to D-Ala-D-Ala

Figure 1. Inhibition of peptidoglycan synthesis by vancomycin.

Vancomycin Resistance: A Tale of a Single Atom

The clinical efficacy of vancomycin has been challenged by the emergence of resistant bacterial strains, particularly vancomycin-resistant enterococci (VRE).[6] The primary mechanism of resistance involves a subtle yet profound alteration of the antibiotic's target. Resistant bacteria have acquired genes that enable them to synthesize peptidoglycan precursors ending in D-alanyl-D-lactate (D-Ala-D-Lac) or D-alanyl-D-serine (D-Ala-D-Ser) instead of D-Ala-D-Ala.[5][6][9] The substitution of the terminal D-alanine's amide nitrogen with an ester oxygen in D-Ala-D-Lac results in the loss of a critical hydrogen bond with vancomycin and introduces electrostatic repulsion, leading to a dramatic decrease in binding affinity.[8]

Vancomycin Resistance Mechanism D_Ala_D_Ala D-Ala-D-Ala Terminus High_Affinity High Affinity Binding (5 H-bonds) D_Ala_D_Ala->High_Affinity Vancomycin Vancomycin Vancomycin->D_Ala_D_Ala D_Ala_D_Lac D-Ala-D-Lac Terminus Vancomycin->D_Ala_D_Lac Inhibition Cell Wall Synthesis Inhibited High_Affinity->Inhibition Low_Affinity Low Affinity Binding (Loss of H-bond) D_Ala_D_Lac->Low_Affinity No_Inhibition Cell Wall Synthesis Continues Low_Affinity->No_Inhibition

Figure 2. Molecular basis of vancomycin resistance.

Quantitative Analysis of Binding Affinity

The profound impact of the D-Ala to D-Lac substitution is quantitatively demonstrated by the significant difference in the dissociation constants (Kd) for vancomycin's interaction with the two motifs. Biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) have been pivotal in measuring these affinities.[5]

Target LigandVancomycin Binding Affinity (Kd)Fold Difference
Ac-Lys-D-Ala-D-Ala ~1 µM1x
Ac-Lys-D-Ala-D-Lac ~1 mM~1000x
Table 1: Comparative Binding Affinities of Vancomycin. Data compiled from multiple biophysical studies.[5][10]

This approximately 1000-fold reduction in binding affinity is the molecular cornerstone of high-level vancomycin resistance.[8][5]

Key Experimental Protocols

The elucidation of the this compound mechanism and its interaction with vancomycin relies on a suite of biophysical and structural biology techniques. Below are detailed methodologies for key experiments.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with molecular binding events, allowing for the determination of binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[5]

Methodology:

  • Sample Preparation: Prepare solutions of vancomycin and this compound (or its D-Lac analogue) in an identical, degassed buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Instrument Setup: Load the vancomycin solution into the injection syringe (typically 50-100 µM) and the peptide solution into the sample cell (typically 5-10 µM).

  • Titration: Perform a series of precise injections (e.g., 2-5 µL) of the vancomycin solution into the sample cell while maintaining a constant temperature (e.g., 25°C).

  • Data Acquisition: The instrument records the heat released or absorbed after each injection.

  • Data Analysis: Integrate the heat change per injection and plot it against the molar ratio of vancomycin to peptide. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the thermodynamic parameters.[5]

ITC Workflow Prep Sample Preparation (Vancomycin in syringe, Peptide in cell) Titrate Titration (Inject Vancomycin into cell) Prep->Titrate Measure Measure Heat Change (per injection) Titrate->Measure Analyze Data Analysis (Fit binding isotherm) Measure->Analyze Results Determine Kd, n, ΔH, ΔS Analyze->Results

Figure 3. Experimental workflow for Isothermal Titration Calorimetry.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures real-time binding kinetics and affinity by detecting changes in the refractive index at the surface of a sensor chip.[8]

Methodology:

  • Ligand Immobilization: Covalently attach the this compound peptide to the surface of a sensor chip (e.g., a CM5 chip via amine coupling).

  • Analyte Injection: Flow solutions of vancomycin (analyte) at various concentrations over the sensor chip surface.

  • Data Acquisition: The instrument records the change in the refractive index in real-time as a sensorgram, showing the association and dissociation phases of the interaction.

  • Data Analysis: Analyze the sensorgram data to determine the association rate constant (ka) and the dissociation rate constant (kd). The equilibrium dissociation constant (Kd) is calculated as the ratio of kd to ka.[5]

X-ray Crystallography

This technique provides high-resolution, three-dimensional structural information about the vancomycin-peptide complex, revealing the precise atomic interactions.

Methodology:

  • Complex Formation: Prepare a solution containing a stoichiometric ratio of vancomycin and this compound.

  • Crystallization: Screen a wide range of crystallization conditions (e.g., using sitting-drop vapor diffusion) to find conditions that yield well-ordered crystals of the complex.[11]

  • Data Collection: Expose the crystals to a high-intensity X-ray beam and collect the diffraction data.

  • Structure Determination: Process the diffraction data to determine the electron density map and build an atomic model of the complex. This reveals the hydrogen bonding network and hydrophobic interactions that stabilize the binding.[12]

Conclusion

This compound is more than a simple tripeptide; it is a molecular key to unlocking the mechanisms of a critical class of antibiotics and their corresponding resistance pathways. Its use as a stable and specific target analogue enables detailed quantitative and structural analysis of the vancomycin-peptidoglycan interaction. For researchers in antimicrobial drug development, a thorough understanding of this molecule's role provides a foundational framework for designing novel therapeutic strategies to combat the growing threat of antibiotic-resistant bacteria.

References

The Sentinel Peptide: A Technical Guide to Ac-Lys-D-Ala-D-Ala-OH in Antibiotic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthetic tripeptide Nα-Acetyl-L-lysyl-D-alanyl-D-alanine (Ac-Lys-D-Ala-D-Ala-OH) stands as a cornerstone in the field of antibiotic research, particularly in the study of glycopeptide antibiotics such as vancomycin. Its significance lies in its structural mimicry of the C-terminal peptidoglycan precursors found in the cell walls of many Gram-positive bacteria. This guide provides an in-depth technical overview of the discovery, synthesis, and profound importance of this compound. It details the molecular interactions that underpin the efficacy of vancomycin and the mechanisms by which bacteria develop resistance. Furthermore, this document furnishes comprehensive experimental protocols for the synthesis of this critical peptide and for the quantitative analysis of its binding interactions with antibiotics, serving as a vital resource for researchers dedicated to combating antibiotic resistance.

Discovery and Significance

The discovery of the crucial role of the D-alanyl-D-alanine (D-Ala-D-Ala) terminus in bacterial cell wall biosynthesis was a pivotal moment in antibiotic research.[1] This dipeptide is a key structural component in the assembly of peptidoglycan, the essential polymer that provides structural integrity to the bacterial cell wall.[1] The final step in peptidoglycan synthesis involves a transpeptidation reaction that cross-links adjacent peptide stems, a process that is often dependent on the D-Ala-D-Ala moiety.[1]

The glycopeptide antibiotic vancomycin exerts its potent antibacterial effect by specifically binding to the D-Ala-D-Ala terminus of peptidoglycan precursors.[1][2] This binding event physically obstructs the transglycosylase and transpeptidase enzymes, thereby preventing the polymerization and cross-linking of the peptidoglycan layer. This disruption of cell wall synthesis leads to cell lysis and bacterial death.[2]

The emergence of vancomycin-resistant bacteria, a significant global health threat, is primarily due to a remarkable biochemical adaptation.[3] Resistant strains, such as vancomycin-resistant enterococci (VRE) and Staphylococcus aureus (VRSA), have acquired genes that enable them to synthesize altered peptidoglycan precursors where the terminal D-alanine is replaced with D-lactate (D-Ala-D-Lac).[2][3] This seemingly subtle change from an amide bond to an ester bond results in the loss of a critical hydrogen bond and introduces electrostatic repulsion, leading to a staggering 1000-fold reduction in the binding affinity of vancomycin for its target.[2][4]

This compound was developed as a synthetic analogue that accurately mimics the natural L-Lys-D-Ala-D-Ala terminus of the lipid II precursor of bacterial cell wall peptidoglycan.[5][6] This stable, soluble peptide has become an indispensable tool for in vitro studies, allowing researchers to meticulously investigate the binding kinetics and thermodynamics of vancomycin and its derivatives, and to screen for new compounds that can overcome resistance.[4][5]

Quantitative Data on Vancomycin Binding Affinity

The interaction between vancomycin and the D-Ala-D-Ala terminus is a high-affinity binding event, which is dramatically weakened by the D-Ala-D-Lac substitution. The following tables summarize key quantitative data from biophysical studies.

Table 1: Vancomycin Binding Affinity Data

LigandMethodDissociation Constant (Kd)Reference(s)
This compoundIsothermal Titration Calorimetry (ITC)~1 µM[7]
This compoundSurface Plasmon Resonance (SPR)~1.1 µM[8]
D-Ala-D-Ala AnalogueIsothermal Titration Calorimetry (ITC)1.5 x 10⁵ - 5.9 x 10⁵ M⁻¹ (Kb)[9]
D-Ala-D-Lac AnalogueIsothermal Titration Calorimetry (ITC)~1 mM[7]
D-Ala-D-Lac AnalogueIsothermal Titration Calorimetry (ITC)0.24 x 10³ - 1.6 x 10³ M⁻¹ (Kb)[9]

Table 2: Vancomycin Minimum Inhibitory Concentrations (MIC)

Bacterial StrainResistance MechanismVancomycin MIC (µg/mL)Reference(s)
Vancomycin-Susceptible S. aureus (VSSA)Wild-type D-Ala-D-Ala≤2[10]
Vancomycin-Intermediate S. aureus (VISA)Thickened cell wall, reduced D-Ala-D-Ala exposure4-8[10]
Vancomycin-Resistant S. aureus (VRSA)D-Ala-D-Lac substitution≥16[11]
Vancomycin-Resistant Enterococci (VRE)D-Ala-D-Lac substitution>8[11]

Signaling Pathways and Experimental Workflows

Bacterial Cell Wall Biosynthesis and Vancomycin's Mechanism of Action

The synthesis of the bacterial cell wall is a complex, multi-step process that is a prime target for antibiotics. The following diagram illustrates the key stages of peptidoglycan synthesis and the inhibitory action of vancomycin.

Bacterial_Cell_Wall_Synthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM MurA/MurB UDP_NAM_peptide UDP-NAM-pentapeptide (ends in D-Ala-D-Ala) UDP_NAM->UDP_NAM_peptide MurC-F Ligases Lipid_I Lipid I UDP_NAM_peptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Flippase Flippase Lipid_II->Flippase Growing_PG Growing Peptidoglycan Flippase->Growing_PG Transglycosylase Crosslinked_PG Cross-linked Peptidoglycan Growing_PG->Crosslinked_PG Transpeptidase (PBP) Vancomycin Vancomycin Vancomycin->Growing_PG Transglycosylase_Inhibition Transpeptidase_Inhibition

Caption: Bacterial peptidoglycan synthesis pathway and vancomycin's inhibitory mechanism.

Workflow for Solid-Phase Peptide Synthesis of this compound

Solid-phase peptide synthesis (SPPS) is the standard method for producing this compound. The following diagram outlines the general workflow.

SPPS_Workflow Resin Resin Support Attach_DAla 1. Attach Fmoc-D-Ala-OH to Resin Resin->Attach_DAla Deprotect1 2. Fmoc Deprotection (Piperidine) Attach_DAla->Deprotect1 Couple_DAla 3. Couple Fmoc-D-Ala-OH Deprotect1->Couple_DAla Deprotect2 4. Fmoc Deprotection Couple_DAla->Deprotect2 Couple_Lys 5. Couple Fmoc-Lys(Boc)-OH Deprotect2->Couple_Lys Deprotect3 6. Fmoc Deprotection Couple_Lys->Deprotect3 Acetylation 7. Acetylation of N-terminus and Lys side chain Deprotect3->Acetylation Cleavage 8. Cleavage from Resin (TFA) Acetylation->Cleavage Purification 9. Purification (HPLC) Cleavage->Purification Characterization 10. Characterization (MS, NMR) Purification->Characterization

Caption: General workflow for the solid-phase synthesis of this compound.

Experimental Workflow for Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for directly measuring the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.

ITC_Workflow Preparation 1. Prepare Vancomycin (syringe) and This compound (cell) in identical buffer Degassing 2. Degas solutions Preparation->Degassing Loading 3. Load samples into ITC instrument Degassing->Loading Titration 4. Perform automated titration injections Loading->Titration Data_Acquisition 5. Measure heat change after each injection Titration->Data_Acquisition Data_Analysis 6. Integrate peaks and fit to a binding model Data_Acquisition->Data_Analysis Results 7. Determine Kd, ΔH, ΔS, and stoichiometry (n) Data_Analysis->Results

Caption: Experimental workflow for Isothermal Titration Calorimetry (ITC).

Detailed Experimental Protocols

Solid-Phase Synthesis of this compound

This protocol outlines a general procedure for the manual solid-phase synthesis of this compound using Fmoc/tBu chemistry.

Materials:

  • Wang resin pre-loaded with Fmoc-D-Ala

  • Fmoc-D-Ala-OH

  • Fmoc-L-Lys(Boc)-OH

  • Coupling reagents: HBTU, HOBt, DIC

  • Base: DIPEA

  • Deprotection reagent: 20% (v/v) piperidine in DMF

  • Acetylation reagent: Acetic anhydride

  • Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O

  • Solvents: DMF, DCM, Diethyl ether

  • HPLC system with a C18 column

  • Mass spectrometer

Protocol:

  • Resin Swelling: Swell the Fmoc-D-Ala-Wang resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the first D-alanine. Wash the resin thoroughly with DMF and DCM.

  • Coupling of the second D-Ala:

    • In a separate vessel, dissolve Fmoc-D-Ala-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Wash the resin with DMF and DCM. Confirm complete coupling with a Kaiser test.

  • Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly added D-alanine.

  • Coupling of Lysine: Activate Fmoc-L-Lys(Boc)-OH (3 eq.) as in step 3 and couple it to the resin. Wash thoroughly.

  • Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the lysine.

  • Acetylation: Treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 2 hours to acetylate the N-terminus and the lysine side chain. Wash the resin with DMF and DCM.

  • Cleavage and Deprotection: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the Boc protecting group.

  • Peptide Precipitation: Filter the resin and precipitate the peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and wash with cold ether.

  • Purification: Dissolve the crude peptide in a suitable solvent and purify by reversed-phase HPLC on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and, if necessary, NMR.

Isothermal Titration Calorimetry (ITC) for Vancomycin Binding

This protocol provides a general method for determining the binding affinity of vancomycin to this compound using ITC.

Materials:

  • Isothermal Titration Calorimeter

  • Vancomycin hydrochloride

  • Synthesized and purified this compound

  • Degassed buffer (e.g., PBS or HEPES, pH 7.4)

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of vancomycin (e.g., 100 µM) in the degassed buffer. Load this into the injection syringe.

    • Prepare a stock solution of this compound (e.g., 10 µM) in the identical degassed buffer. Load this into the sample cell. The ligand concentration should be 10-20 times that of the macromolecule.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Set the stirring speed (e.g., 750 rpm).

    • Set the injection parameters (e.g., 19 injections of 2 µL each, with a 180-second spacing).

  • Titration: Perform the automated titration, injecting the vancomycin solution into the this compound solution.

  • Data Acquisition: The instrument will measure the heat released or absorbed after each injection.

  • Data Analysis:

    • Integrate the raw data peaks to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of vancomycin to this compound.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), binding enthalpy (ΔH), binding entropy (ΔS), and stoichiometry of binding (n).[6][7]

Surface Plasmon Resonance (SPR) for Vancomycin Binding Kinetics

SPR is a label-free technique for real-time monitoring of biomolecular interactions.

Materials:

  • SPR instrument

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS)

  • Vancomycin hydrochloride

  • Synthesized and purified this compound

  • Running buffer (e.g., HBS-EP)

Protocol:

  • Ligand Immobilization:

    • Activate the sensor chip surface with a mixture of EDC and NHS.

    • Inject a solution of this compound over the activated surface to covalently couple the peptide via its primary amine.

    • Deactivate any remaining active esters with ethanolamine.

  • Analyte Injection:

    • Inject a series of concentrations of vancomycin (the analyte) in running buffer over the sensor surface.

    • Monitor the change in the SPR signal (response units, RU) in real-time to observe the association phase.

  • Dissociation: Flow running buffer over the chip to monitor the dissociation of the vancomycin-peptide complex.

  • Data Analysis:

    • Fit the association and dissociation curves to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon) and the dissociation rate constant (koff).

    • Calculate the equilibrium dissociation constant (Kd) as koff/kon.[7][8]

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the MIC of vancomycin.

Materials:

  • Bacterial strain of interest (e.g., S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Vancomycin stock solution

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Protocol:

  • Prepare Vancomycin Dilutions: Prepare a series of 2-fold dilutions of vancomycin in CAMHB in the wells of a 96-well plate. The final concentration range should typically span from 0.06 to 64 µg/mL.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the vancomycin dilutions and to a growth control well (no antibiotic).

  • Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is defined as the lowest concentration of vancomycin that completely inhibits visible growth of the organism.[12][13]

Conclusion

This compound is more than just a synthetic peptide; it is a powerful molecular tool that has been instrumental in unraveling the mechanisms of action of glycopeptide antibiotics and the intricacies of bacterial resistance. Its use in a wide array of biophysical and microbiological assays continues to be crucial for the discovery and development of new antibiotics capable of combating the ever-growing threat of multidrug-resistant pathogens. The detailed protocols and quantitative data presented in this guide are intended to empower researchers in their vital work to stay one step ahead in the ongoing battle against bacterial infections.

References

An In-depth Technical Guide on Ac-Lys-D-Ala-D-Ala-OH: A Key Molecule in Antibiotic Resistance Research

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic resistance presents a formidable challenge to global health. Glycopeptide antibiotics, such as vancomycin, represent a last line of defense against serious infections caused by Gram-positive bacteria. The synthetic tripeptide, Nα-Acetyl-L-lysyl-D-alanyl-D-alanine (Ac-Lys-D-Ala-D-Ala-OH), is a pivotal research tool in this domain. It functions as a structural analogue of the D-Alanyl-D-Alanine (D-Ala-D-Ala) terminus of bacterial peptidoglycan precursors, the primary target of vancomycin.[1] This guide offers a comprehensive technical overview of the chemical properties, structure, and biological significance of this compound, providing detailed experimental protocols and quantitative data to support research and development efforts in combating antibiotic resistance.

Chemical Properties and Structure

This compound is a synthetic oligopeptide.[2] Its structure mimics the terminal end of the peptide chains that are essential for the synthesis and structural integrity of the bacterial cell wall.[3]

A closely related and frequently studied compound is the di-acetylated form, Nα,Nε-Diacetyl-L-lysyl-D-alanyl-D-alanine (Ac-Lys(Ac)-D-Ala-D-Ala-OH), where both the alpha-amino group and the epsilon-amino group of the lysine side-chain are acetylated.[4] It is crucial to distinguish between these two molecules, as their properties and applications can differ. The following tables summarize their key physicochemical properties.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 28845-97-8[3]
Molecular Formula C₁₄H₂₆N₄O₅[3]
Molecular Weight 330.38 g/mol [3]
Appearance White powder[3]
Purity ≥95% (HPLC)
Solubility Water (10 mg/mL)
Storage Temperature -20°C
SMILES CC(NC(=O)C(C)NC(=O)C(CCCCN)NC(C)=O)C(O)=O
InChI Key GMSXMADYKTYBCP-UHFFFAOYSA-N

Table 2: Physicochemical Properties of Ac-Lys(Ac)-D-Ala-D-Ala-OH

PropertyValueReference(s)
CAS Number 24570-39-6[4][5]
Molecular Formula C₁₆H₂₈N₄O₆[4][5]
Molecular Weight 372.42 g/mol [4][5]
Appearance White powder or granule[4]
Purity ≥98% (HPLC)[4]
Solubility Soluble in Methanol[]
Storage Temperature -20°C[4][]
SMILES CC(C(=O)NC(C)C(=O)O)NC(=O)C(CCCCNC(=O)C)NC(=O)C[5]
InChI Key VIHGYLJIMMKSBR-BREBYQMCSA-N[]
Molecular Structure

The structure of this compound consists of a tripeptide core with an acetyl group protecting the N-terminus of the lysine residue. The stereochemistry, featuring D-alanine residues, is critical for its recognition by bacterial enzymes and antibiotics.

cluster_Ac Acetyl Group cluster_Lys L-Lysine cluster_DAla1 D-Alanine cluster_DAla2 D-Alanine cluster_OH Hydroxyl Group Ac CH₃CO- Lys Lys Ac->Lys N-terminus Acetylation DAla1 D-Ala Lys->DAla1 Peptide Bond DAla2 D-Ala DAla1->DAla2 Peptide Bond OH -OH DAla2->OH C-terminus

Diagram 1: Molecular structure of this compound.

Biological Role in Antibiotic Action and Resistance

The primary significance of this compound is its role as a stable, synthetic mimic of the terminus of lipid II, the peptidoglycan precursor in many Gram-positive bacteria.[1][3]

Mechanism of Vancomycin Action

Vancomycin and other glycopeptide antibiotics exert their bactericidal effect by binding with high affinity to the D-Ala-D-Ala terminus of peptidoglycan precursors.[1] This binding creates a steric hindrance that physically obstructs the transglycosylase and transpeptidase enzymes responsible for cross-linking the peptidoglycan strands.[1][7] The inhibition of cell wall synthesis ultimately leads to bacterial cell lysis.[1]

Molecular Basis of Vancomycin Resistance

The most common mechanism of high-level vancomycin resistance involves a fundamental change in the antibiotic's target.[8] Resistance genes (e.g., vanA) encode enzymes that catalyze the synthesis of peptidoglycan precursors terminating in D-alanyl-D-lactate (D-Ala-D-Lac) instead of D-Ala-D-Ala.[8][9] This substitution of an ester bond for a peptide bond results in the loss of a key hydrogen bond interaction with vancomycin, dramatically reducing the antibiotic's binding affinity.[9]

cluster_susceptible Vancomycin-Susceptible Bacterium cluster_resistant Vancomycin-Resistant Bacterium PG_Precursor Peptidoglycan Precursor (ends in ...Lys-D-Ala-D-Ala) Transpeptidase Transpeptidase (PBP) PG_Precursor->Transpeptidase Target for cross-linking Vancomycin Vancomycin Vancomycin->PG_Precursor Binds with high affinity PG_Precursor_Res Modified Precursor (ends in ...Lys-D-Ala-D-Lac) Vancomycin->PG_Precursor_Res Binds with low affinity block INHIBITION CellWall Cross-linked Peptidoglycan (Stable Cell Wall) Transpeptidase->CellWall Synthesizes Lysis Cell Lysis Transpeptidase->Lysis Inhibition leads to PG_Precursor_Res->Transpeptidase Target for cross-linking

Diagram 2: Vancomycin's mechanism of action and the basis for resistance.

Quantitative Data

The use of this compound and its D-Lac analogue in biophysical assays has been instrumental in quantifying the interactions that underpin antibiotic efficacy and resistance. The ~1000-fold reduction in binding affinity is the key quantitative hallmark of vancomycin resistance.[9]

Table 3: Comparative Binding Affinity of Vancomycin

Ligand TerminusBinding Affinity (Kd)Fold Change in AffinitySignificanceReference(s)
-Lys-D-Ala-D-Ala Micromolar (µM) range-High-affinity binding enables antibiotic action[1][10]
-Lys-D-Ala-D-Lac Millimolar (mM) range~1000-fold decreaseLow-affinity binding is the basis of resistance[8][9][10]

Note: Exact Kd values can vary depending on the specific experimental conditions (e.g., temperature, pH, buffer composition).[1]

Experimental Protocols

This compound is central to various experimental workflows, from its own chemical synthesis to its use as a substrate in binding and enzymatic assays.

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines a general method for synthesizing the tripeptide using Fmoc (9-fluorenylmethoxycarbonyl) chemistry on a solid support.[11]

start Start: Swell Resin (e.g., Fmoc-D-Ala-Wang) deprotect1 Fmoc Deprotection (20% Piperidine in DMF) start->deprotect1 wash1 Wash (DMF, DCM) deprotect1->wash1 couple1 Couple Second Amino Acid (Fmoc-D-Ala-OH + HBTU/HOBt/DIPEA) wash1->couple1 wash2 Wash couple1->wash2 deprotect2 Fmoc Deprotection wash2->deprotect2 wash3 Wash deprotect2->wash3 couple2 Couple Third Amino Acid (Fmoc-L-Lys(Boc)-OH + ...) wash3->couple2 wash4 Wash couple2->wash4 deprotect3 Final Fmoc Deprotection wash4->deprotect3 wash5 Wash deprotect3->wash5 acetylate Acetylation (Acetic Anhydride) wash5->acetylate wash6 Final Wash acetylate->wash6 cleave Cleavage & Boc Deprotection (e.g., 95% TFA Cocktail) wash6->cleave purify Purification (Reversed-Phase HPLC) cleave->purify end End: Purified Peptide purify->end

Diagram 3: General workflow for the solid-phase synthesis of this compound.

Materials and Reagents: [11]

  • Resin: Fmoc-D-Ala-Wang resin

  • Amino Acids: Fmoc-D-Ala-OH, Fmoc-L-Lys(Boc)-OH

  • Coupling Reagents: HBTU, HOBt

  • Base: DIPEA

  • Deprotection Reagent: 20% Piperidine in DMF

  • Acetylation Reagent: Acetic anhydride

  • Cleavage Cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O

  • Solvents: DMF, DCM, Acetonitrile

  • Purification: Reversed-phase HPLC system with a C18 column

Detailed Methodology: [11]

  • Resin Preparation: Swell the Fmoc-D-Ala-Wang resin in DMF for 30 minutes in a peptide synthesis vessel.

  • First Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Coupling of Second D-Ala:

    • Activate Fmoc-D-Ala-OH (3 eq) by dissolving it with HBTU (2.9 eq) and HOBt (3 eq) in DMF.

    • Add DIPEA (6 eq) to the activation mixture.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF and DCM.

  • Coupling of L-Lys: Repeat steps 2 and 3 using Fmoc-L-Lys(Boc)-OH.

  • Final N-terminal Deprotection: Repeat step 2 to remove the Fmoc group from the lysine residue, exposing the free alpha-amino group.

  • Acetylation: Add an acetylation mixture (e.g., acetic anhydride and DIPEA in DMF, 10 eq excess) to the resin and shake for 2 hours. Wash the resin extensively with DMF and DCM.

  • Cleavage and Side-Chain Deprotection: Treat the dried resin with the cleavage cocktail (95% TFA) for 2-3 hours to cleave the peptide from the resin and remove the Boc protecting group from the lysine side chain.

  • Peptide Isolation: Filter the resin and precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and dry it under a vacuum.

  • Purification: Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water) and purify using a reversed-phase HPLC system.

  • Verification: Confirm the identity and purity of the final product using mass spectrometry (e.g., ESI-MS).

Binding Affinity Analysis using Surface Plasmon Resonance (SPR)

SPR is a powerful technique for measuring the kinetics and affinity of molecular interactions in real-time. This protocol describes its use to quantify the binding of vancomycin to an immobilized peptide ligand.[9][10]

chip_prep Sensor Chip Preparation immobilize Ligand Immobilization (e.g., Ac-Lys-D-Ala-D-Ala) chip_prep->immobilize inject Analyte Injection (Vancomycin at various concentrations) immobilize->inject monitor Real-time Monitoring (Association & Dissociation) inject->monitor regenerate Surface Regeneration (e.g., low pH buffer) monitor->regenerate analyze Data Analysis (Sensorgram fitting) monitor->analyze regenerate->inject Next concentration cycle result Determine Kinetic Constants (ka, kd, Kd) analyze->result

Diagram 4: Experimental workflow for determining binding affinity using SPR.

Detailed Methodology: [9]

  • Ligand Immobilization: Covalently attach the peptide ligand (e.g., this compound) to the surface of a suitable sensor chip (e.g., a CM5 chip via amine coupling). A reference flow cell should be prepared similarly but without the peptide to subtract non-specific binding.

  • System Equilibration: Equilibrate the system by flowing the running buffer (e.g., HBS-EP+) over the sensor surface until a stable baseline is achieved.

  • Analyte Injection (Association): Inject a series of concentrations of the analyte (vancomycin) over the ligand and reference surfaces for a defined period, allowing the binding interaction to occur. The change in refractive index, proportional to the mass bound to the surface, is recorded in real-time.

  • Dissociation: After the injection phase, flow the running buffer over the surface and monitor the dissociation of the analyte from the ligand.

  • Surface Regeneration: Inject a regeneration solution (e.g., a pulse of low pH buffer like glycine-HCl) to remove all bound analyte from the ligand surface, preparing it for the next injection cycle.

  • Data Analysis:

    • After subtracting the reference channel signal, the resulting sensorgrams (plots of response units vs. time) are analyzed.

    • Fit the association and dissociation curves to a suitable binding model (e.g., a 1:1 Langmuir binding model).

    • This fitting process yields the association rate constant (ka) and the dissociation rate constant (kd).

    • The equilibrium dissociation constant (Kd), a measure of binding affinity, is calculated as the ratio of kd to ka (Kd = kd/ka).

Conclusion

This compound and its analogues are indispensable reagents in the study of antibiotic resistance.[1] Their use as well-defined, synthetic mimics of bacterial cell wall precursors has been fundamental in elucidating the mechanism of action of glycopeptide antibiotics and the biochemical pathways that confer resistance. The quantitative data derived from assays using this tripeptide provide a deep understanding of the molecular interactions driving antibiotic efficacy and have been crucial in guiding the development of next-generation therapeutics to combat resistant pathogens. As the threat of antibiotic resistance continues to escalate, the continued application of tools like this compound in robust, quantitative experimental systems will be essential for the discovery of novel strategies to overcome this critical global health challenge.

References

The Role of Ac-Lys-D-Ala-D-Ala-OH in the Study of Gram-Positive Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nα-acetyl-L-lysyl-D-alanyl-D-alanine (Ac-Lys-D-Ala-D-Ala-OH) is a synthetic tripeptide that serves as a crucial tool in the study of Gram-positive bacteria. By mimicking the terminal D-Ala-D-Ala moiety of peptidoglycan precursors, this peptide has become indispensable for investigating the enzymes involved in bacterial cell wall biosynthesis, particularly Penicillin-Binding Proteins (PBPs).[1][2] Furthermore, it is a key molecule for understanding the mechanism of action of glycopeptide antibiotics such as vancomycin and the basis of antibiotic resistance. This technical guide provides an in-depth overview of the applications of this compound, including quantitative data on its interactions, detailed experimental protocols, and visualizations of relevant biochemical pathways.

Core Concepts: The Central Role of D-Ala-D-Ala in Peptidoglycan Biosynthesis

The structural integrity of the bacterial cell wall is primarily maintained by a mesh-like macromolecule called peptidoglycan.[2][3] In many Gram-positive bacteria, the final step in the synthesis of this protective layer involves the cross-linking of adjacent peptide side chains, a reaction catalyzed by DD-transpeptidases, also known as Penicillin-Binding Proteins (PBPs).[1][4] The recognition site and substrate for these essential enzymes is the C-terminal D-alanyl-D-alanine (D-Ala-D-Ala) motif of the nascent peptidoglycan precursor.[2][5]

The transpeptidation reaction proceeds through the formation of an acyl-enzyme intermediate, where the PBP's active site serine attacks the carbonyl group of the penultimate D-alanine, leading to the release of the terminal D-alanine.[6] This intermediate is then resolved by a nucleophilic attack from an amino group of a neighboring peptide chain, forming a stable cross-link.[4] this compound serves as a soluble, synthetic mimic of this natural substrate, enabling detailed in vitro studies of PBP activity and inhibition.[1][6]

Quantitative Data: Enzyme Kinetics and Binding Affinities

The utility of this compound and its derivatives in biochemical assays is underscored by the quantitative data generated from studies on PBP kinetics and antibiotic binding. These data are crucial for comparing enzyme efficiency, determining inhibitor potency, and understanding the molecular basis of antibiotic resistance.

Analyte/SystemLigand/SubstrateParameterValueReference
PBP Kinetics
Streptococcus pneumoniae PBP1a (transpeptidase domain)Nα,Nε-diacetyl-L-Lys-D-Ala-D-AlaKm1.2 mM[7]
kcat0.05 s-1[7]
kcat/Km42 M-1s-1[7]
Escherichia coli PBP 6 (DD-carboxypeptidase)Ac2-L-Lys-D-Ala-D-AlaOptimal pH (kcat)10.5[8]
Optimal pH (kcat/Km)10.0[8]
Antibiotic Binding
VancomycinAc-L-Lys-D-Ala-D-AlaKd~1 µM[9][10]
VancomycinAc-L-Lys-D-Ala-D-LacKd~1 mM[9][10]
Vancomycin vs. D-Ala-D-Ala/D-Ala-D-LacFold difference in Kd~1000-fold decrease in affinity[9][11][12]
Trivalent Vancomycin DerivativeTrivalent D-Ala-D-Ala LigandKd~4 x 10-17 M[13]
PBP Inhibition
E. coli PBP3Benzylidene derivative of a β-lactamIC50130 µM[4]

Signaling Pathways and Mechanisms of Action

Peptidoglycan Biosynthesis Pathway

The synthesis of peptidoglycan is a complex process that spans the cytoplasm, cell membrane, and the periplasmic space. This compound mimics the terminal portion of the pentapeptide side chain that is crucial for the final transpeptidation step.

Peptidoglycan_Biosynthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM MurA, MurB UDP_NAM_pentapeptide UDP-NAM-pentapeptide (ends in D-Ala-D-Ala) UDP_NAM->UDP_NAM_pentapeptide MurC, MurD, MurE, MurF Lipid_I Lipid I UDP_NAM_pentapeptide->Lipid_I MraY MraY MraY D_Ala_D_Ala D-Ala-D-Ala D_Ala_D_Ala->UDP_NAM_pentapeptide Ddl, MurF Lipid_II Lipid II Lipid_I->Lipid_II MurG MurG MurG Bactoprenol_PP Bactoprenol-PP Lipid_II->Bactoprenol_PP Flippase (MurJ) Growing_PG Growing Peptidoglycan Chain Lipid_II->Growing_PG Transglycosylase (PBP) MurJ MurJ Lipid_II_out Bactoprenol_P Bactoprenol-P Bactoprenol_PP->Bactoprenol_P Recycling Crosslinked_PG Cross-linked Peptidoglycan Growing_PG->Crosslinked_PG Transpeptidase (PBP) (releases D-Ala) PBP_Mechanism PBP_Active_Site PBP Active Site (with Ser-OH) Acyl_Enzyme Acyl-Enzyme Intermediate (PBP-Ser-O-CO-D-Ala-Lys-Ac) PBP_Active_Site->Acyl_Enzyme Acylation Substrate Ac-Lys-D-Ala-D-Ala Substrate->Acyl_Enzyme Released_DAla Released D-Ala Acyl_Enzyme->Released_DAla Release Crosslinked_Product Cross-linked Peptidoglycan Acyl_Enzyme->Crosslinked_Product Transpeptidation Acceptor Acceptor Peptide (from adjacent chain) Acceptor->Crosslinked_Product Regenerated_PBP Regenerated PBP Crosslinked_Product->Regenerated_PBP Release Regenerated_PBP->PBP_Active_Site Recycle Vancomycin_Action_Resistance cluster_susceptible Vancomycin Susceptible cluster_resistant Vancomycin Resistant (VanA) Lipid_II_DAla Lipid II precursor (ends in D-Ala-D-Ala) Vanc_Lipid_II Vancomycin-Lipid II Complex Lipid_II_DAla->Vanc_Lipid_II High Affinity Binding Vancomycin Vancomycin Vancomycin->Vanc_Lipid_II No_Crosslinking Inhibition of Cross-linking Vanc_Lipid_II->No_Crosslinking Steric Hindrance PBP PBP PBP->No_Crosslinking Pyruvate Pyruvate D_Lac D-Lactate Pyruvate->D_Lac Reduction D_Ala_D_Lac D-Ala-D-Lac D_Lac->D_Ala_D_Lac VanH VanH D_Ala D-Alanine D_Ala->D_Ala_D_Lac Ligation Lipid_II_DLac Lipid II precursor (ends in D-Ala-D-Lac) D_Ala_D_Lac->Lipid_II_DLac Incorporation VanA VanA Crosslinking_Resistant Cross-linking Proceeds Lipid_II_DLac->Crosslinking_Resistant Vancomycin_Res Vancomycin Lipid_II_DLac->Vancomycin_Res Low Affinity Binding PBP_Resistant PBP PBP_Resistant->Crosslinking_Resistant Competitive_Binding_Assay_Workflow Start Start: Prepare Reagents (PBP, Bocillin-FL, Competitor) Setup Assay Setup in 96-well Plate (Total Binding, Competition, Blank) Start->Setup Preincubation Pre-incubate PBP with Competitor (15-30 min) Setup->Preincubation Add_Bocillin Add Bocillin-FL Preincubation->Add_Bocillin Incubation Incubate in Dark (30-60 min) Add_Bocillin->Incubation Detection Detection Incubation->Detection SDS_PAGE Option A: SDS-PAGE & Gel Scanning Detection->SDS_PAGE FP Option B: Fluorescence Polarization Detection->FP Analysis Data Analysis (IC50 and Ki determination) SDS_PAGE->Analysis FP->Analysis

References

Probing the Molecular Embrace: A Preliminary Investigation of Ac-Lys-D-Ala-D-Ala-OH Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the binding affinity of Nα-acetyl-L-lysyl-D-alanyl-D-alanine (Ac-Lys-D-Ala-D-Ala-OH), a synthetic tripeptide that serves as a crucial mimic of the C-terminal peptidoglycan precursors found in the cell walls of many Gram-positive bacteria. Understanding the molecular interactions of this peptide is paramount in the fields of antibiotic development and the study of bacterial resistance mechanisms. Its primary and most studied binding partner is the glycopeptide antibiotic, vancomycin. The high-affinity interaction between vancomycin and the D-Ala-D-Ala motif is the cornerstone of this antibiotic's mechanism of action, effectively halting bacterial cell wall synthesis and leading to cell death.[1][2][3]

The emergence of vancomycin-resistant strains, which alter this binding site to D-alanyl-D-lactate (D-Ala-D-Lac), underscores the critical need for detailed investigations into these binding thermodynamics.[4][5] This guide provides a summary of the quantitative binding data, detailed experimental protocols for key analytical techniques, and visual representations of the underlying molecular mechanisms and experimental workflows.

Quantitative Binding Affinity Data

The interaction between this compound and its binding partners, most notably vancomycin, has been quantitatively characterized using various biophysical techniques. Isothermal Titration Calorimetry (ITC) has been instrumental in elucidating the thermodynamic parameters of this binding event. The data reveals a high-affinity interaction that is primarily driven by favorable enthalpy changes, consistent with the formation of multiple hydrogen bonds.[6][7]

Below is a summary of the thermodynamic parameters for the binding of a close analog, diacetyl-L-Lys-D-Ala-D-Ala ((Ac)₂KAA), to vancomycin, as determined by ITC.[6]

LigandBinding PartnerAssociation Constant (K_a) (M⁻¹)Gibbs Free Energy (ΔG°) (kJ/mol)Enthalpy (ΔH°) (kJ/mol)Entropy (TΔS°) (kJ/mol)Stoichiometry (n)
(Ac)₂KAAVancomycin1.5 (± 0.2) x 10⁵-29.7 (± 0.4)-36.4 (± 0.8)-6.70.98 (± 0.08)

Table 1: Thermodynamic parameters for the 1:1 complexation of (Ac)₂KAA with vancomycin in sodium acetate buffer, pH 4.7 at 298 K, determined by Isothermal Titration Calorimetry. Data sourced from Rekharsky et al.[6]

The binding affinity of vancomycin for the D-Ala-D-Ala terminus is significantly higher than for the D-Ala-D-Lac motif found in resistant bacteria, with a reported 1000-fold decrease in affinity for the latter.[5][8] This dramatic reduction in binding is the molecular basis of vancomycin resistance.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible assessment of binding affinities. The following sections outline the protocols for two primary techniques used to study the this compound interaction: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).

Isothermal Titration Calorimetry (ITC) Protocol

ITC directly measures the heat changes that occur upon biomolecular binding, allowing for the determination of binding affinity (K_d), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment.[8]

Objective: To determine the thermodynamic profile of this compound binding to a macromolecule (e.g., vancomycin).

Materials:

  • Microcalorimeter (e.g., Malvern Panalytical MicroCal PEAQ-ITC)

  • This compound solution (ligand) in a precisely known concentration.

  • Binding partner (e.g., vancomycin) solution in a precisely known concentration.

  • Degassed buffer (e.g., Phosphate-Buffered Saline (PBS) or sodium acetate buffer). The buffer for both the ligand and the binding partner must be identical to minimize heats of dilution.[8]

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound and the binding partner in the chosen buffer.

    • Determine the accurate concentrations of both solutions (e.g., by UV-Vis spectroscopy).

    • Thoroughly degas both solutions to prevent bubble formation in the calorimeter cell.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Thoroughly clean the sample and reference cells with buffer.

    • Fill the reference cell with the same buffer.

    • Load the binding partner solution into the sample cell.

    • Load the this compound solution into the injection syringe.

  • Titration:

    • Perform an initial small injection to account for any initial mixing effects, and discard this data point during analysis.

    • Execute a series of precise injections (e.g., 2-5 µL) of the ligand solution into the sample cell at regular intervals.

    • The instrument records the heat released or absorbed after each injection.

  • Data Analysis:

    • Integrate the heat flow peaks for each injection to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to binding partner.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the instrument. This will yield the binding affinity (K_a or K_d), stoichiometry (n), and enthalpy of binding (ΔH).

    • The change in Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(K_a) = ΔH - TΔS.

Surface Plasmon Resonance (SPR) Protocol

SPR is a label-free optical technique that monitors biomolecular interactions in real-time by detecting changes in the refractive index at a sensor chip surface. It provides kinetic data, including association (k_a) and dissociation (k_d) rate constants, from which the equilibrium dissociation constant (K_d) can be calculated.[8]

Objective: To determine the kinetics and affinity of this compound binding to an immobilized binding partner.

Materials:

  • SPR instrument (e.g., Biacore, part of Cytiva)

  • Sensor chip (e.g., CM5 sensor chip for amine coupling)

  • Immobilization reagents (e.g., N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), ethanolamine).

  • This compound solution (analyte) at a range of concentrations in running buffer.

  • Binding partner (ligand) for immobilization.

  • Running buffer (e.g., HBS-EP+).

Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface using a mixture of NHS and EDC.

    • Inject the binding partner solution over the activated surface to allow for covalent coupling via primary amines.

    • Deactivate any remaining active esters by injecting ethanolamine.

    • A reference flow cell should be prepared in the same way but without the immobilized ligand to account for non-specific binding and bulk refractive index changes.

  • Binding Analysis:

    • Inject a series of concentrations of the this compound solution (analyte) over both the ligand-immobilized and reference flow cells at a constant flow rate.

    • Monitor the binding in real-time as an increase in the SPR signal (measured in Response Units, RU).

    • After the association phase, switch to a continuous flow of running buffer to monitor the dissociation of the analyte from the ligand.

  • Surface Regeneration (if necessary):

    • If the interaction is of high affinity, a regeneration solution (e.g., a low pH buffer or high salt concentration) may be required to remove the bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • Subtract the reference flow cell data from the ligand flow cell data to obtain the specific binding sensorgram.

    • Fit the association and dissociation phases of the sensorgrams for each analyte concentration to a suitable kinetic model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.

    • This analysis will yield the association rate constant (k_a) and the dissociation rate constant (k_d).

    • The equilibrium dissociation constant (K_d) is calculated as the ratio of k_d/k_a.

Visualizations

Vancomycin's Mechanism of Action and the Basis of Resistance

The following diagram illustrates the molecular mechanism by which vancomycin inhibits bacterial cell wall synthesis and how this is circumvented in resistant strains.

vancomycin_mechanism cluster_synthesis Bacterial Cell Wall Synthesis cluster_vancomycin_action Vancomycin Action (Susceptible Bacteria) cluster_resistance Vancomycin Resistance Peptidoglycan_Precursor Peptidoglycan Precursor (ending in D-Ala-D-Ala) Transglycosylase Transglycosylase Peptidoglycan_Precursor->Transglycosylase Polymerization Transpeptidase Transpeptidase Transglycosylase->Transpeptidase Cross-linking Mature_Peptidoglycan Mature Peptidoglycan (Stable Cell Wall) Transpeptidase->Mature_Peptidoglycan Forms Vancomycin Vancomycin Binding Binding Vancomycin->Binding Inhibition Inhibition of Transglycosylation & Transpeptidation Binding->Inhibition Prevents access by enzymes Peptidoglycan_Precursor_Action Peptidoglycan Precursor (D-Ala-D-Ala) Peptidoglycan_Precursor_Action->Binding Cell_Lysis Cell Wall Instability & Cell Lysis Inhibition->Cell_Lysis Leads to Altered_Precursor Altered Precursor (ending in D-Ala-D-Lac) No_Binding Reduced Binding (1000x lower affinity) Altered_Precursor->No_Binding Vancomycin_Res Vancomycin Vancomycin_Res->No_Binding Synthesis_Continues Cell Wall Synthesis Continues No_Binding->Synthesis_Continues Allows

Caption: Vancomycin's mechanism of action and the molecular basis of resistance.

Experimental Workflow for Isothermal Titration Calorimetry (ITC)

The logical flow of an ITC experiment to determine binding affinity is depicted below.

ITC_Workflow start Start prep 1. Sample Preparation - Prepare & degas ligand and macromolecule solutions - Ensure identical buffer start->prep setup 2. Instrument Setup - Set temperature - Load macromolecule into cell - Load ligand into syringe prep->setup titration 3. Titration - Perform sequential injections of ligand - Record heat change per injection setup->titration analysis 4. Data Analysis - Integrate heat peaks - Plot heat change vs. molar ratio - Fit to binding model titration->analysis results Results - K_d (Binding Affinity) - n (Stoichiometry) - ΔH (Enthalpy) - ΔS (Entropy) analysis->results end End results->end

Caption: A streamlined workflow for determining binding affinity using ITC.

Experimental Workflow for Surface Plasmon Resonance (SPR)

The following diagram outlines the key steps in an SPR experiment for kinetic analysis.

SPR_Workflow start Start immobilization 1. Ligand Immobilization - Activate sensor chip surface - Covalently couple ligand - Deactivate surface start->immobilization binding_analysis 2. Binding Analysis - Inject analyte at various concentrations - Monitor association & dissociation in real-time immobilization->binding_analysis regeneration 3. Surface Regeneration (if necessary) - Inject regeneration solution to remove bound analyte binding_analysis->regeneration Optional data_analysis 4. Data Analysis - Reference subtraction - Fit sensorgrams to kinetic model binding_analysis->data_analysis regeneration->binding_analysis results Results - k_a (Association Rate) - k_d (Dissociation Rate) - K_d (Equilibrium Dissociation Constant) data_analysis->results end End results->end

Caption: A typical workflow for kinetic and affinity analysis using SPR.

References

Methodological & Application

Application Notes and Protocols for Ac-Lys-D-Ala-D-Ala-OH in Enzyme Kinetics Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-acetyl-L-lysyl-D-alanyl-D-alanine (Ac-Lys-D-Ala-D-Ala-OH) is a synthetic tripeptide that serves as a crucial tool in the study of bacterial cell wall biosynthesis. It functions as a substrate for penicillin-sensitive D-alanine carboxypeptidases (DD-carboxypeptidases) and penicillin-binding proteins (PBPs), which are essential enzymes in the final stages of peptidoglycan synthesis.[1][2] The cleavage of the terminal D-alanyl-D-alanine bond by these enzymes is a vital step for the maturation and cross-linking of the bacterial cell wall.[3] Consequently, this compound is widely employed in enzyme kinetics assays to characterize the activity of these enzymes and to screen for potential inhibitors, such as β-lactam antibiotics.[1][3] This document provides detailed protocols for utilizing this compound in enzyme kinetic studies.

Principle of the Assay

The core of the enzyme kinetics assay lies in the hydrolysis of the terminal D-alanine from this compound by a DD-carboxypeptidase or PBP. The reaction is as follows:

Ac-Lys-D-Ala-D-Ala + H₂O → Ac-Lys-D-Ala + D-Ala[3]

The rate of this enzymatic reaction can be determined by measuring the amount of D-alanine produced over time.[3] Two primary methods for this quantification are a continuous coupled-enzyme spectrophotometric assay and a high-performance liquid chromatography (HPLC)-based method.

Data Presentation

Quantitative Data Summary

The following table summarizes typical reagent concentrations and representative kinetic parameters for DD-carboxypeptidase assays. Note that these values can vary depending on the specific enzyme and experimental conditions.

Parameter Value Enzyme/Assay
Substrate Concentration Range 0.25 - 12 mME. coli PBP5
Enzyme Concentration ~2 µg/60 µL reactionE. coli sPBP5
Buffer 50 mM Tris-HCl, pH 8.5DD-Carboxypeptidase Reaction
Km ~10 mMStreptomyces R61 DD-Carboxypeptidase (with Nα,Nε-diacetyl-L-Lys-D-Ala-D-Ala)
D-Amino Acid Oxidase (DAO) ~0.05 U/mLCoupled Spectrophotometric Assay
Horseradish Peroxidase (HRP) ~2.5 U/mLCoupled Spectrophotometric Assay
4-Aminoantipyrine (4-AAP) 1.5 mMCoupled Spectrophotometric Assay
Phenol 2 mMCoupled Spectrophotometric Assay

[Data sourced from BenchChem application notes.][3][4]

Experimental Protocols

Protocol 1: Continuous Coupled-Enzyme Spectrophotometric Assay

This method provides a continuous, real-time measurement of enzyme activity and is well-suited for high-throughput screening. The D-alanine released from the primary reaction is oxidized by D-amino acid oxidase (DAO), producing hydrogen peroxide (H₂O₂).[1] In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a chromogenic substrate (e.g., 4-aminoantipyrine and phenol) to produce a colored product that can be monitored spectrophotometrically.[3][5]

Materials:

  • This compound

  • Purified DD-carboxypeptidase or PBP

  • D-Amino Acid Oxidase (DAO) from porcine kidney[6]

  • Horseradish Peroxidase (HRP)[7]

  • 4-Aminoantipyrine (4-AAP)

  • Phenol

  • Tris-HCl buffer (e.g., 50 mM, pH 8.5)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 505 nm[5]

Procedure:

  • Prepare a "Coupled Enzyme Mix": In Tris-HCl buffer (pH 8.5), prepare a solution containing DAO, HRP, 4-AAP, and phenol at twice the final desired concentrations.

  • Set up the Reaction Plate:

    • Add 50 µL of the Coupled Enzyme Mix to each well of a 96-well microplate.

    • Add 25 µL of varying concentrations of this compound (dissolved in Tris-HCl buffer) to the wells. To determine Km, a range of concentrations from 0.1 to 10 times the expected Km is recommended.

    • Include a "no-substrate" control by adding 25 µL of buffer instead of the substrate solution.

  • Initiate the Reaction: Add 25 µL of the DD-carboxypeptidase enzyme solution (in Tris-HCl buffer) to each well to start the reaction.

  • Monitor the Reaction: Immediately begin monitoring the increase in absorbance at 505 nm at regular intervals (e.g., every 30 seconds) for a sufficient period to determine the initial linear rate of the reaction. The reaction should be carried out at a constant temperature (e.g., 37°C).

  • Data Analysis:

    • Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot.

    • Plot the initial velocities against the substrate concentrations.

    • Fit the data to the Michaelis-Menten equation (v₀ = (Vmax * [S]) / (Km + [S])) using non-linear regression analysis to determine the kinetic parameters Km and Vmax.

    • The catalytic constant (kcat) can be calculated from the equation Vmax = kcat * [E]t, where [E]t is the total enzyme concentration.

Protocol 2: HPLC-Based Assay

This endpoint assay offers high sensitivity and allows for the direct quantification of the substrate and the product, Ac-Lys-D-Ala.

Materials:

  • This compound

  • Purified DD-carboxypeptidase or PBP

  • Tris-HCl buffer (e.g., 50 mM, pH 8.5)

  • Quenching agent (e.g., perchloric acid)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

Procedure:

  • Enzymatic Reaction:

    • In a microcentrifuge tube, combine the Tris-HCl buffer, this compound solution, and the DD-carboxypeptidase enzyme solution.

    • Incubate the reaction at a constant temperature (e.g., 37°C) for a defined period (e.g., 10, 20, 30 minutes).

  • Stop the Reaction: Terminate the reaction by adding a quenching agent, such as perchloric acid, and then neutralize with a suitable base.

  • HPLC Analysis:

    • Centrifuge the samples to pellet any precipitated protein.

    • Inject the supernatant onto a C18 reverse-phase HPLC column.

    • Separate the substrate and product using an appropriate gradient of mobile phases (e.g., water with 0.1% trifluoroacetic acid and acetonitrile with 0.1% trifluoroacetic acid).

    • Monitor the elution profile by measuring the absorbance at a wavelength where peptide bonds absorb (typically 214-220 nm).

  • Data Analysis:

    • Quantify the amount of product formed by integrating the peak area and comparing it to a standard curve of the product.

    • Calculate the reaction rate based on the amount of product formed over the incubation time.

    • Determine the kinetic parameters (Km and Vmax) by measuring the reaction rates at varying substrate concentrations, as described in Protocol 1.

Mandatory Visualizations

Bacterial Cell Wall Biosynthesis and the Role of DD-Carboxypeptidase

Peptidoglycan_Biosynthesis cluster_0 Cytoplasm cluster_1 Cell Membrane cluster_2 Periplasm / Cell Wall cluster_3 DD-Carboxypeptidase Activity & Assay Principle UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM MurA, MurB UDP_NAM_Penta UDP-NAM-Pentapeptide UDP_NAM->UDP_NAM_Penta MurC-F Ligases Pentapeptide L-Ala-D-Glu-mDAP-D-Ala-D-Ala Lipid_II Lipid II UDP_NAM_Penta->Lipid_II MraY, MurG Nascent_PG Nascent Peptidoglycan Lipid_II->Nascent_PG Transglycosylation Crosslinked_PG Cross-linked Peptidoglycan Nascent_PG->Crosslinked_PG Transpeptidation (PBP) PBP DD-Carboxypeptidase (PBP) Nascent_PG->PBP Modulation of cross-linking Products Ac-Lys-D-Ala + D-Ala PBP->Products Hydrolysis Substrate This compound (Substrate Mimic) Substrate->PBP

Caption: Role of DD-Carboxypeptidase (PBP) in peptidoglycan biosynthesis.

Experimental Workflow for Enzyme Kinetics Assay

Enzyme_Kinetics_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_detection 3. Detection cluster_analysis 4. Data Analysis Prep_Substrate Prepare this compound Stock Solution Setup Set up reactions in microplate with varying substrate concentrations Prep_Substrate->Setup Prep_Enzyme Prepare DD-Carboxypeptidase Stock Solution Initiate Initiate reaction by adding enzyme Prep_Enzyme->Initiate Prep_Buffer Prepare Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.5) Prep_Buffer->Setup Setup->Initiate Incubate Incubate at constant temperature (e.g., 37°C) Initiate->Incubate Coupled_Assay Spectrophotometric Detection (Coupled with DAO/HRP) Incubate->Coupled_Assay Continuous HPLC_Assay HPLC-Based Detection (Separation of Substrate/Product) Incubate->HPLC_Assay Endpoint Calc_Rate Calculate Initial Reaction Rates (v₀) Coupled_Assay->Calc_Rate HPLC_Assay->Calc_Rate MM_Plot Plot v₀ vs. [Substrate] Calc_Rate->MM_Plot Fit_Data Fit data to Michaelis-Menten Equation MM_Plot->Fit_Data Determine_Params Determine Km and Vmax Fit_Data->Determine_Params

Caption: General workflow for determining enzyme kinetics using this compound.

References

Application of Ac-Lys-D-Ala-D-Ala-OH in Screening for Penicillin-Binding Protein (PBP) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Penicillin-Binding Proteins (PBPs) are a group of bacterial enzymes essential for the biosynthesis of the peptidoglycan layer of the cell wall.[1] This critical role in maintaining bacterial structural integrity makes them a primary target for β-lactam antibiotics.[1] The development of novel antimicrobial agents necessitates robust and high-throughput screening methods to identify and characterize new PBP inhibitors. The synthetic tripeptide, Nα-acetyl-L-lysyl-D-alanyl-D-alanine (Ac-Lys-D-Ala-D-Ala-OH), serves as a valuable tool in this endeavor. This peptide mimics the natural D-Ala-D-Ala substrate of PBP transpeptidases and DD-carboxypeptidases, allowing for the development of sensitive enzymatic and binding assays.[1]

These application notes provide detailed protocols for utilizing this compound in screening for PBP inhibitors through a coupled enzyme activity assay and a fluorescence polarization-based competition assay.

Principle of PBP Inhibition Assays using this compound

Many PBPs exhibit DD-carboxypeptidase activity, which involves the hydrolysis of the terminal D-alanine from their natural peptide substrates.[1] this compound mimics this substrate, and its cleavage by a PBP releases D-alanine.[1] This released D-alanine can be quantified using a coupled enzyme system. D-amino acid oxidase (DAO) specifically oxidizes D-alanine, producing hydrogen peroxide (H₂O₂).[1] In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a fluorogenic or chromogenic substrate to produce a detectable signal.[1] PBP inhibitors will reduce the rate of D-alanine release, leading to a decrease in the signal.[1]

Alternatively, a fluorescently labeled analog of this compound can be used in a competitive binding assay. In this format, the binding of the large PBP to the small fluorescent peptide results in a high fluorescence polarization signal.[2] Potential inhibitors compete for the same binding site, displacing the fluorescent probe and causing a decrease in the polarization signal.[2]

Data Presentation

The following table summarizes the inhibitory activities of various compounds against different PBPs as determined by assays utilizing D-Ala-D-Ala mimetic substrates or competitive binding assays.

CompoundTarget PBPAssay TypeIC₅₀ (µM)Kᵢ (µM)Reference
Penicillin GE. coli PBP 5Coupled Enzyme Assay--[3]
MeropenemS. aureus PBP2aCompetition Binding Assay480 ± 70-[4]
CeftobiproleS. aureus PBP2aCompetition Binding Assay-2.9[4]
Boronic Acid Derivative 37S. pneumoniae PBP1bThioester Substrate Hydrolysis6.9 ± 0.1-[5]
FPI-1523E. coli PBP2Gel-based Competition Assay3.2 ± 0.4-[5]
FPI-1602E. coli PBP2Gel-based Competition Assay3.6 ± 0.3-[5]
AvibactamE. coli PBP2Gel-based Competition Assay63 ± 6-[5]

Note: Data obtained from assays using this compound are prioritized. However, due to limited availability in the literature, data from analogous assays are also included for comparative purposes.

Experimental Protocols

Protocol 1: High-Throughput Screening of PBP Inhibitors using a Coupled Enzyme Activity Assay

This protocol describes a continuous, fluorometric assay in a 96-well plate format to screen for inhibitors of PBP DD-carboxypeptidase activity.

Materials:

  • Purified PBP enzyme

  • This compound (Substrate)

  • D-Amino Acid Oxidase (DAO)

  • Horseradish Peroxidase (HRP)

  • Amplex® Red (or other suitable fluorogenic HRP substrate)

  • Assay Buffer: 50 mM HEPES, pH 7.5

  • Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound (e.g., 10 mM in Assay Buffer).

    • Prepare a working solution of the PBP enzyme in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

    • Prepare a "Detection Mix" containing DAO, HRP, and Amplex Red in Assay Buffer. Typical final concentrations in the assay well are 0.02 U/mL DAO, 0.2 U/mL HRP, and 50 µM Amplex Red. Protect this mix from light.

    • Prepare serial dilutions of the test compounds.

  • Assay Setup:

    • In the wells of a 96-well plate, add 2 µL of the test compound dilutions or vehicle (for control wells).

    • Add 48 µL of a master mix containing the PBP enzyme and the Detection Mix to each well.

    • Include the following controls:

      • Positive Control (100% activity): PBP + vehicle (no inhibitor)

      • Negative Control (0% activity): No PBP enzyme

      • Compound Interference Control: Test compound + no PBP enzyme

  • Initiation and Measurement:

    • Pre-incubate the plate at 37°C for 10-15 minutes.

    • Initiate the reaction by adding 50 µL of the this compound substrate solution to each well.

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.

  • Data Analysis:

    • For each well, determine the reaction rate (slope) from the linear portion of the fluorescence versus time plot.

    • Calculate the percentage of inhibition for each test compound concentration using the following formula: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_negative_control) / (Rate_positive_control - Rate_negative_control))

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC₅₀ value.

Protocol 2: Competitive PBP Binding Assay using Fluorescence Polarization

This protocol describes a method to determine the binding affinity of inhibitors to a PBP using a fluorescently labeled peptide probe in a competition format.

Materials:

  • Purified PBP enzyme

  • Fluorescently labeled this compound analog (e.g., with fluorescein or another suitable fluorophore)

  • Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20

  • Test compounds (potential inhibitors)

  • 384-well black, low-volume microplates

  • Fluorescence polarization plate reader

Procedure:

  • Determination of Optimal Probe and PBP Concentrations:

    • Perform a saturation binding experiment by titrating the PBP enzyme against a fixed, low concentration of the fluorescent probe to determine the dissociation constant (Kd) and the optimal PBP concentration that gives a sufficient assay window (the difference in millipolarization units between the free and bound probe).

  • Competition Assay Setup:

    • In the wells of a 384-well plate, add the test compounds at various concentrations.

    • Add a pre-mixed solution of the PBP enzyme and the fluorescent probe at their predetermined optimal concentrations to each well.

    • Include the following controls:

      • High Polarization Control: PBP + fluorescent probe (no inhibitor)

      • Low Polarization Control: Fluorescent probe only (no PBP)

  • Incubation and Measurement:

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes), protected from light.

    • Measure the fluorescence polarization of each well using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition (or displacement) for each inhibitor concentration.

    • Plot the millipolarization values against the logarithm of the inhibitor concentration and fit the data to a competitive binding model to determine the IC₅₀ value.

    • The inhibitory constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the Kd of the fluorescent probe is known.

Visualizations

PBP_Signaling_Pathway cluster_0 Bacterial Cell Wall Synthesis cluster_1 Mechanism of Inhibition Lipid_II Lipid II Precursor (ending in D-Ala-D-Ala) PBP Penicillin-Binding Protein (PBP) Lipid_II->PBP Binds to active site Cross_linked_PG Cross-linked Peptidoglycan PBP->Cross_linked_PG Transpeptidation D_Ala D-Alanine PBP->D_Ala Releases Inactive_PBP Inactive PBP PBP->Inactive_PBP Ac_Lys_DAla_DAla This compound (Substrate Mimic) Ac_Lys_DAla_DAla->PBP Binds competitively PBP_Inhibitor PBP Inhibitor (e.g., β-lactam) PBP_Inhibitor->PBP Binds to active site

Caption: Mechanism of PBP action and inhibition.

Coupled_Enzyme_Assay_Workflow Start Start: Prepare Reagents Dispense Dispense Test Compounds and PBP/Detection Mix into 96-well plate Start->Dispense Pre_incubate Pre-incubate at 37°C Dispense->Pre_incubate Initiate Initiate Reaction with This compound Pre_incubate->Initiate Measure Kinetic Measurement of Fluorescence Initiate->Measure Analyze Data Analysis: Calculate Rates and % Inhibition Measure->Analyze End Determine IC₅₀ Analyze->End

Caption: Workflow for the coupled enzyme activity assay.

FP_Competition_Assay_Workflow Start Start: Optimize PBP and Fluorescent Probe Concentrations Dispense Dispense Test Compounds and PBP/Probe Mix into 384-well plate Start->Dispense Incubate Incubate at Room Temperature to Reach Equilibrium Dispense->Incubate Measure Measure Fluorescence Polarization Incubate->Measure Analyze Data Analysis: Plot mP vs. [Inhibitor] Measure->Analyze End Determine IC₅₀ and Kᵢ Analyze->End

References

Application Notes and Protocols for the Use of Ac-Lys-D-Ala-D-Ala-OH as a Substrate for DD-Carboxypeptidases

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

DD-carboxypeptidases, also known as penicillin-binding proteins (PBPs), are crucial bacterial enzymes involved in the final stages of peptidoglycan cell wall biosynthesis.[1][2][3] These enzymes catalyze the cleavage of the terminal D-alanyl-D-alanine bond in the peptide side chains of peptidoglycan precursors.[1] This activity is vital for the maturation of the cell wall and the maintenance of bacterial cell shape. The inhibition of DD-carboxypeptidases by β-lactam antibiotics is a well-established cornerstone of antibacterial therapy.[1]

The synthetic tripeptide, Nα-acetyl-L-lysyl-D-alanyl-D-alanine (Ac-Lys-D-Ala-D-Ala-OH), serves as a valuable substrate for in vitro assays of DD-carboxypeptidase activity.[4][5] This peptide mimics the natural substrate of these enzymes, the terminal D-Ala-D-Ala moiety of the lipid II pentapeptide precursor.[5] Assays utilizing this substrate are fundamental for characterizing enzyme kinetics, screening for novel inhibitors, and advancing the development of new antibiotics.[1][4]

This document provides detailed protocols for two robust and versatile methods to measure the activity of DD-carboxypeptidases using this compound: a continuous coupled-enzyme spectrophotometric assay and a more sensitive high-performance liquid chromatography (HPLC)-based assay.

Principle of the Assay

The fundamental principle of the DD-carboxypeptidase assay is the enzymatic hydrolysis of the terminal D-alanine from the this compound substrate. The reaction is as follows:

Ac-Lys-D-Ala-D-Ala + H₂O → Ac-Lys-D-Ala + D-Ala[1]

The rate of this reaction, and thus the activity of the DD-carboxypeptidase, can be determined by quantifying the amount of D-alanine produced over time.[1]

Enzymatic Reaction Pathway

Enzymatic_Reaction Substrate This compound Enzyme DD-Carboxypeptidase (PBP) Substrate->Enzyme Binds to active site Product1 Ac-Lys-D-Ala-OH Enzyme->Product1 Releases Product2 D-Alanine Enzyme->Product2 Releases

Caption: Enzymatic cleavage of this compound by DD-carboxypeptidase.

Data Presentation

Quantitative data for DD-carboxypeptidase assays can be summarized for clear comparison. The following tables provide typical reagent concentrations and representative kinetic parameters.

Table 1: Typical Reagent Concentrations for DD-Carboxypeptidase Assays

ReagentStock ConcentrationWorking ConcentrationReference
General
This compound100 mM0.25 - 12 mM[1]
Tris-HCl Buffer (pH 8.5)1 M50 mM[1]
Coupled Spectrophotometric Assay
D-Amino Acid Oxidase (DAO)1 U/mL~0.05 U/mL[1]
Horseradish Peroxidase (HRP)10 U/mL~2.5 U/mL[1]
4-Aminoantipyrine (4-AAP)15 mM1.5 mM[1]
Phenol20 mM2 mM[1]
Sodium Pyrophosphate Buffer (pH 8.5)1 M75 mM[1]
HPLC Derivatization
o-Phthalaldehyde (OPA)10 mg/mL in MethanolVaries with protocol[1]
N-tert-Butyloxycarbonyl-D-cysteine (Boc-D-Cys)10 mg/mL in MethanolVaries with protocol[1]
Sodium Borate Buffer (pH 9.0-10.2)0.4 MVaries with protocol[1]

Table 2: Representative Kinetic Parameters of DD-Carboxypeptidases with Nα,Nε-diacetyl-L-lysyl-D-alanyl-D-alanine

EnzymeSubstrateKm (mM)Relative kcat/KmReference
E. coli PBP5Nα,Nε-diacetyl-Lys-D-Ala-D-Ala~1.5High[1]
E. coli PBP6Nα,Nε-diacetyl-Lys-D-Ala-D-Ala~3.0Low[1]
Streptomyces R61Nα,Nε-diacetyl-L-Lys-D-Ala-D-Ala--[6]

Note: Kinetic parameters can vary significantly depending on the specific enzyme, its purity, and the assay conditions. Data for the closely related substrate Nα,Nε-diacetyl-L-Lys-D-Ala-D-Ala is often used as a reference.[1][6]

Experimental Protocols

Protocol 1: Continuous Coupled-Enzyme Spectrophotometric Assay

This protocol outlines a continuous assay where the D-alanine produced by DD-carboxypeptidase is oxidized by D-amino acid oxidase (DAO), generating hydrogen peroxide (H₂O₂). The H₂O₂ is then utilized by horseradish peroxidase (HRP) to catalyze the oxidative coupling of 4-aminoantipyrine (4-AAP) and phenol, which forms a colored product that can be monitored spectrophotometrically at 505 nm.[1]

  • DD-Carboxypeptidase enzyme

  • This compound substrate

  • Tris-HCl buffer (pH 8.5)

  • D-Amino Acid Oxidase (DAO) from porcine kidney

  • Horseradish Peroxidase (HRP)

  • 4-Aminoantipyrine (4-AAP)

  • Phenol

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 505 nm

  • Prepare a Coupled Enzyme Mix: In a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.5), prepare a solution containing DAO, HRP, 4-AAP, and phenol at their final desired concentrations.

  • Set up the Reaction Plate:

    • Add 50 µL of the Coupled Enzyme Mix to each well of a 96-well microplate.[1]

    • Add 25 µL of varying concentrations of the this compound substrate (dissolved in water or Tris-HCl buffer) to the wells.[1]

    • Include a no-substrate control by adding 25 µL of buffer instead of the substrate.[1]

  • Initiate the Reaction: Add 25 µL of the DD-carboxypeptidase enzyme solution (in 50 mM Tris-HCl, pH 8.5) to each well to start the reaction.[1]

  • Monitor the Reaction: Immediately place the microplate in a plate reader pre-heated to 37°C and measure the increase in absorbance at 505 nm over time (e.g., every minute for 15-30 minutes).[1]

  • Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. The rate of the reaction is proportional to the DD-carboxypeptidase activity.[1]

Protocol 2: HPLC-Based Assay

This method provides a more sensitive and direct quantification of the D-alanine produced. The enzymatic reaction is stopped at specific time points, and the D-alanine is derivatized for fluorescent detection by reverse-phase HPLC.

  • DD-Carboxypeptidase enzyme

  • This compound substrate

  • Tris-HCl buffer (pH 8.5)

  • Perchloric acid (PCA) or other suitable quenching agent

  • o-Phthalaldehyde (OPA) solution

  • N-tert-Butyloxycarbonyl-D-cysteine (Boc-D-Cys) solution

  • Sodium borate buffer (pH 9.0-10.2)

  • HPLC system with a fluorescence detector (Excitation: 340 nm, Emission: 450 nm)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: Sodium acetate buffer (e.g., 50 mM, pH 6.5)

  • Mobile Phase B: Methanol or Acetonitrile

  • Enzymatic Reaction:

    • In a microcentrifuge tube, combine 25 µL of 50 mM Tris-HCl (pH 8.5), 25 µL of this compound solution, and 25 µL of the DD-carboxypeptidase enzyme solution.[1]

    • Incubate at 37°C for a defined period (e.g., 10, 20, 30 minutes).[1]

  • Quenching the Reaction: Stop the reaction by adding a quenching agent like perchloric acid.[6]

  • Derivatization of D-alanine:

    • To the quenched reaction mixture, add the OPA and Boc-D-Cys derivatizing agents in a sodium borate buffer.

    • Incubate to allow for the formation of the fluorescent derivative of D-alanine.

  • HPLC Analysis:

    • Inject a suitable volume of the derivatized sample into the HPLC system.

    • Separate the components using a gradient of Mobile Phase B.

    • Detect the fluorescent D-alanine derivative.

  • Data Analysis: Quantify the amount of D-alanine produced by comparing the peak area to a standard curve generated with known concentrations of D-alanine.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for a DD-carboxypeptidase assay.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Prep_Enzyme Prepare Enzyme Solution Mix Combine Enzyme, Substrate, and Buffer Prep_Enzyme->Mix Prep_Substrate Prepare Substrate (this compound) Solutions Prep_Substrate->Mix Prep_Buffers Prepare Buffers and Reagents Prep_Buffers->Mix Incubate Incubate at Optimal Temperature (e.g., 37°C) Mix->Incubate Spectro Spectrophotometric Detection (Coupled Assay) Incubate->Spectro HPLC HPLC-Based Detection Incubate->HPLC Calc_Activity Calculate Enzyme Activity (Initial Velocity) Spectro->Calc_Activity HPLC->Calc_Activity Kinetics Determine Kinetic Parameters (Km, kcat) Calc_Activity->Kinetics

Caption: General experimental workflow for DD-carboxypeptidase assays.

Troubleshooting and Considerations

  • Enzyme Activity: Always ensure the DD-carboxypeptidase is active by running a positive control with a known active enzyme.[1]

  • Substrate Quality: Use high-purity this compound, as impurities can interfere with the assay.[1]

  • Buffer pH: The optimal pH for many DD-carboxypeptidases is around 8.5, but this should be optimized for the specific enzyme under investigation.[1]

  • Coupled Assay Interferences: When using the spectrophotometric assay, be aware that compounds in crude enzyme preparations or test compounds that absorb at 505 nm or interfere with DAO or HRP activity can affect the results. It is crucial to run appropriate controls.[1]

  • Inhibitor Screening: When screening for inhibitors, include controls to ensure that the test compounds do not interfere with the detection method itself. For the coupled assay, this includes testing for inhibition of DAO and HRP.[1]

By following these detailed protocols and considering the potential challenges, researchers can obtain reliable and reproducible data to advance their scientific goals in the study of bacterial cell wall biosynthesis and the development of new antibiotics.

References

Application Notes and Protocols for the Synthesis of Radiolabeled Ac-Lys-D-Ala-D-Ala-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the synthesis, purification, and characterization of radiolabeled Nα,Nε-diacetyl-L-lysyl-D-alanyl-D-alanine (Ac-Lys-D-Ala-D-Ala-OH). This tripeptide is a crucial tool for investigating bacterial cell wall biosynthesis and the mechanisms of action of glycopeptide antibiotics such as vancomycin.[1][2][3] The incorporation of a radiolabel, typically Carbon-14 (¹⁴C) or Tritium (³H), allows for highly sensitive detection and quantification in various biochemical assays.[1]

Application and Significance

Radiolabeled this compound serves as a synthetic analog of the natural peptidoglycan precursor terminus, making it an effective substrate for penicillin-binding proteins (PBPs) and D-alanyl-D-alanine carboxypeptidases.[1][4] Its primary applications are in enzyme kinetics studies, screening for novel antibiotic inhibitors, and elucidating bacterial cell wall metabolism.[1] The ability to trace and quantify the peptide facilitates a deeper understanding of antibiotic resistance mechanisms.[3]

Synthesis Overview

The synthesis of radiolabeled this compound is accomplished through a multi-step process that begins with solid-phase peptide synthesis (SPPS) to assemble the tripeptide backbone.[1][5] This is followed by on-resin acetylation where the radiolabel is incorporated. The final product is then cleaved from the resin, purified, and characterized.[1]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Lys-D-Ala-D-Ala

This protocol details the synthesis of the tripeptide backbone using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[1]

Materials:

  • Fmoc-D-Ala-Wang resin

  • Fmoc-D-Ala-OH

  • Fmoc-L-Lys(Boc)-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • Peptide synthesis vessel

  • Shaker

Methodology:

  • Resin Swelling: Swell the Fmoc-D-Ala-Wang resin in DMF for 30 minutes in a peptide synthesis vessel.[1]

  • Fmoc Deprotection: Remove the Fmoc protecting group from the D-alanine on the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.[1]

  • Coupling of the second D-Ala:

    • In a separate vial, dissolve Fmoc-D-Ala-OH (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF.

    • Activate the amino acid mixture by adding DIPEA (6 eq).

    • Add the activated amino acid solution to the resin and shake for 2 hours.[1]

    • Wash the resin with DMF and DCM. Confirm complete coupling using a Kaiser test.[1]

  • Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly added D-alanine.[1]

  • Coupling of Lysine:

    • Activate Fmoc-L-Lys(Boc)-OH (3 eq) using the same procedure as in step 3.

    • Couple the activated lysine to the resin and wash.[1]

  • Final Fmoc Deprotection: Repeat step 2 to deprotect the N-terminus of the lysine residue, yielding the resin-bound tripeptide Lys-D-Ala-D-Ala.[1]

Protocol 2: On-Resin Radiolabeling and Acetylation

This protocol describes the introduction of the radiolabeled acetyl group.

Materials:

  • Resin-bound Lys-D-Ala-D-Ala

  • [1-¹⁴C]acetic anhydride or [³H]acetic anhydride

  • Unlabeled acetic anhydride

  • DIPEA

  • DMF

  • DCM

Methodology:

  • Preparation of Acetylation Mixture (Perform in a certified fume hood):

    • Prepare a solution containing a mixture of unlabeled acetic anhydride and a known amount of [1-¹⁴C]acetic anhydride or [³H]acetic anhydride (e.g., 1-5 mCi). The total amount of acetic anhydride should be in excess (10 eq) relative to the peptide on the resin.[1]

    • Dissolve the acetic anhydride mixture and DIPEA in DMF.[1]

  • On-Resin Acetylation: Add the acetylation mixture to the resin and shake for 2 hours at room temperature. This step acetylates both the N-terminus and the lysine side chain.[1]

  • Washing: Extensively wash the resin with DMF and DCM to remove all excess reagents.[1]

Protocol 3: Cleavage, Purification, and Characterization

This protocol details the final steps to obtain the purified, radiolabeled peptide.

Materials:

  • Radiolabeled resin-bound peptide

  • Cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

  • Reversed-phase C18 HPLC column

  • Acetonitrile

  • Water

  • Trifluoroacetic acid (TFA)

  • UV detector

  • Radioactivity detector

  • Electrospray ionization mass spectrometer (ESI-MS)

Methodology:

  • Cleavage from Resin: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.[1]

  • Peptide Precipitation and Isolation:

    • Filter the resin and precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet under vacuum.[1]

  • Purification by HPLC:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

    • Purify the peptide using a reversed-phase C18 HPLC column with a linear gradient of acetonitrile in water (both containing 0.1% TFA).[1]

    • Monitor the elution profile using a UV detector (at 220 nm) and a radioactivity detector.[1]

    • Collect the fractions corresponding to the radiolabeled this compound.[1]

  • Characterization:

    • Mass Spectrometry: Confirm the identity of the purified peptide by ESI-MS.[1]

    • Radiochemical Purity: Analyze the purified product by radio-HPLC to determine its radiochemical purity.[1]

Data Presentation

The following table summarizes representative quantitative data that can be obtained using radiolabeled this compound in antibiotic research.

ParameterDescriptionTypical Range of ValuesExperimental Context
Dissociation Constant (Kd) Measures the binding affinity of vancomycin to the peptide terminus.1 - 10 µMEquilibrium dialysis or surface plasmon resonance with this compound.
Enzyme Inhibition (IC₅₀) Concentration of an inhibitor required to reduce the activity of a PBP by 50%.Varies widelyPBP activity assay using radiolabeled this compound as a substrate.
Specific Activity The amount of radioactivity per unit mass of the synthesized peptide.10 - 50 mCi/mmolDetermined after purification by quantifying the radioactivity and peptide concentration.
Radiochemical Purity The percentage of the total radioactivity in the sample that is in the desired chemical form.>95%Determined by radio-HPLC analysis of the final product.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of radiolabeled this compound.

G cluster_0 Solid-Phase Peptide Synthesis (SPPS) cluster_1 Radiolabeling and Cleavage cluster_2 Purification and Analysis A 1. Resin Swelling (Fmoc-D-Ala-Wang) B 2. Fmoc Deprotection A->B C 3. Coupling of Fmoc-D-Ala-OH B->C D 4. Fmoc Deprotection C->D E 5. Coupling of Fmoc-L-Lys(Boc)-OH D->E F 6. Final Fmoc Deprotection E->F G 7. On-Resin Acetylation with [1-14C] or [3H] Acetic Anhydride F->G Resin-bound Lys-D-Ala-D-Ala H 8. Cleavage from Resin with TFA Cocktail G->H I 9. Precipitation with Cold Ether H->I J 10. RP-HPLC Purification I->J Crude Radiolabeled Peptide K 11. Characterization (ESI-MS, Radio-HPLC) J->K L Final Product K->L Purified Radiolabeled This compound

Caption: Workflow for the synthesis of radiolabeled this compound.

Biological Context: Peptidoglycan Biosynthesis and Antibiotic Action

The diagram below illustrates the role of the D-Ala-D-Ala terminus in bacterial cell wall synthesis and how it is targeted by vancomycin.

G cluster_0 Peptidoglycan Precursor Synthesis cluster_1 Cell Wall Assembly cluster_2 Antibiotic Inhibition A UDP-MurNAc- pentapeptide B Lipid II (with Ac-Lys-D-Ala-D-Ala terminus) A->B Translocation to cell membrane C Transglycosylation (Glycan chain elongation) B->C G Inhibition of Transglycosylation and Transpeptidation D Transpeptidation (Cross-linking) catalyzed by PBPs C->D D->B PBP binds to D-Ala-D-Ala E Mature Peptidoglycan D->E F Vancomycin F->B Binding to D-Ala-D-Ala

Caption: Role of D-Ala-D-Ala in peptidoglycan synthesis and vancomycin action.

References

Practical guide for Ac-Lys-D-Ala-D-Ala-OH in competitive binding assays.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Introduction

Nα-Acetyl-L-lysyl-D-alanyl-D-alanine (Ac-Lys-D-Ala-D-Ala-OH) is a synthetic tripeptide that serves as a crucial tool in the study of bacterial cell wall biosynthesis and the development of novel antimicrobial agents.[][2] This peptide mimics the C-terminal motif of peptidoglycan precursors, which is the natural substrate for a variety of bacterial enzymes, most notably Penicillin-Binding Proteins (PBPs) and the target for glycopeptide antibiotics such as vancomycin.[3][4] Its structural similarity to this key bacterial component makes it an invaluable reagent for in vitro competitive binding assays aimed at identifying and characterizing inhibitors of these essential bacterial targets.[5]

Principle of Action

The D-alanyl-D-alanine moiety is central to the transpeptidation reaction that cross-links peptidoglycan chains, a final and vital step in bacterial cell wall synthesis.[6] Glycopeptide antibiotics, like vancomycin, exert their bactericidal effect by binding with high affinity to the D-Ala-D-Ala terminus of lipid II, thereby sterically hindering the transglycosylation and transpeptidation reactions.[3][7] Vancomycin resistance often arises from the substitution of the terminal D-Ala with D-Lactate (D-Lac), which significantly reduces the binding affinity of the antibiotic.[3][8]

Similarly, PBPs, which are the targets of β-lactam antibiotics, recognize and catalyze reactions involving the D-Ala-D-Ala structure.[4] this compound can be used as a substrate or a competitive ligand in assays designed to screen for new inhibitors of these enzymes.

Applications

  • Screening for Novel Antibiotics: this compound is utilized in high-throughput screening campaigns to identify small molecules or peptides that disrupt the binding of vancomycin or other glycopeptide antibiotics to their target.

  • Characterization of Enzyme Inhibitors: This peptide is employed to determine the potency (e.g., IC50, Ki) of inhibitors targeting PBPs and DD-carboxypeptidases.[9]

  • Investigating Mechanisms of Antibiotic Resistance: By comparing the binding of antibiotics to this compound and its resistant counterpart (e.g., Ac-Lys-D-Ala-D-Lac), researchers can quantify the impact of target modification on drug affinity.[3][8]

  • Structure-Activity Relationship (SAR) Studies: It serves as a reference ligand in SAR studies to guide the optimization of lead compounds targeting the D-Ala-D-Ala binding pocket.

Quantitative Data Presentation

The following table summarizes the binding affinities of vancomycin to sensitive and resistant peptide termini, illustrating the molecular basis of vancomycin resistance.

LigandTargetBinding Affinity (Kd)Fold Change in AffinityReference
This compound (or similar D-Ala-D-Ala terminating peptides)Vancomycin~1 µM (Micromolar)-[10]
Ac-Lys-D-Ala-D-Lac-OH (or similar D-Ala-D-Lac terminating peptides)Vancomycin~1 mM (Millimolar)~1000-fold decrease[3][8]

Experimental Protocols

Fluorescence Polarization (FP) Competitive Binding Assay

This protocol describes a competitive binding assay to determine the inhibitory potential of a test compound on the interaction between a fluorescently labeled vancomycin derivative and this compound.

Materials and Reagents:

  • This compound

  • Fluorescently labeled vancomycin (e.g., BODIPY-FL vancomycin)

  • Test compounds (potential inhibitors)

  • Assay Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • 384-well, low-volume, black microplates

  • Microplate reader with fluorescence polarization capabilities

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in the assay buffer. The optimal concentration should be determined empirically but is typically in the range of its Kd for vancomycin.

    • Prepare a stock solution of the fluorescently labeled vancomycin in an appropriate solvent (e.g., DMSO) and then dilute it in the assay buffer. The final concentration should be low (nanomolar range) and optimized to give a stable and sufficient fluorescence polarization signal.[11]

    • Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Setup:

    • Add a fixed volume of the this compound solution to each well of the microplate, except for the negative control wells.

    • Add the serially diluted test compounds to the appropriate wells. For control wells, add assay buffer.

    • Add the fluorescently labeled vancomycin solution to all wells.

    • For negative controls (low polarization), mix the fluorescently labeled vancomycin with assay buffer only.

    • For positive controls (high polarization), mix the fluorescently labeled vancomycin with this compound and assay buffer without any test compound.

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes). Protect the plate from light.

  • Measurement:

    • Measure the fluorescence polarization (in milli-polarization units, mP) of each well using a microplate reader.[12]

  • Data Analysis:

    • Plot the mP values against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the test compound.

    • The inhibitory constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Kd of the fluorescent ligand and its concentration are known.

Visualizations

Vancomycin_Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_extracellular Extracellular Space Lipid_II Peptidoglycan Precursor (Lipid II) -M-G-L-Ala-D-Glu-L-Lys-D-Ala-D-Ala PBP Penicillin-Binding Protein (PBP) Lipid_II->PBP Transpeptidation Wall Growing Peptidoglycan Cell Wall PBP->Wall Cross-linking Vancomycin Vancomycin Vancomycin->Lipid_II Binding to D-Ala-D-Ala Inhibitor Test Compound (Potential Inhibitor) Inhibitor->Vancomycin Competitive Binding

Caption: Mechanism of vancomycin action and competitive inhibition.

Competitive_Binding_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Plate Setup (384-well) cluster_incubation 3. Incubation cluster_read 4. Data Acquisition cluster_analysis 5. Data Analysis prep_peptide Prepare this compound Solution add_peptide Add this compound prep_peptide->add_peptide prep_probe Prepare Fluorescently Labeled Vancomycin (Probe) add_probe Add Fluorescent Probe prep_probe->add_probe prep_inhibitor Prepare Serial Dilutions of Test Compound add_inhibitor Add Test Compound prep_inhibitor->add_inhibitor incubate Incubate at Room Temperature (30-60 min, protected from light) add_probe->incubate read_plate Measure Fluorescence Polarization (mP) incubate->read_plate plot_data Plot mP vs. [Compound] read_plate->plot_data calc_ic50 Calculate IC50 from Dose-Response Curve plot_data->calc_ic50

Caption: Experimental workflow for a competitive binding assay.

References

Application Notes and Protocols: Ac-Lys-D-Ala-D-Ala-OH in Surface Plasmon Resonance (SPR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide Nα-Acetyl-L-Lysyl-D-alanyl-D-alanine (Ac-Lys-D-Ala-D-Ala-OH) is a critical synthetic analog of the C-terminal peptidoglycan precursors found in the cell walls of many Gram-positive bacteria. This peptide sequence is the primary binding target for glycopeptide antibiotics, most notably vancomycin. The high-affinity interaction between vancomycin and the D-Ala-D-Ala moiety is fundamental to its mechanism of action, which involves the inhibition of bacterial cell wall synthesis, ultimately leading to cell lysis.[1]

The emergence of antibiotic resistance, particularly vancomycin-resistant enterococci (VRE) and Staphylococcus aureus (VRSA), has posed a significant global health threat. In many resistant strains, the terminal D-alanine is replaced with D-lactate (D-Ala-D-Lac), a substitution that reduces the binding affinity of vancomycin by approximately 1000-fold, rendering the antibiotic ineffective.[1][2]

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique that enables the real-time monitoring of biomolecular interactions. It provides quantitative data on binding kinetics (association and dissociation rates) and affinity (equilibrium dissociation constant). This makes SPR an indispensable tool for studying the interactions between antibiotics like vancomycin and their target peptides, such as this compound. These studies are crucial for understanding the molecular basis of antibiotic action and resistance, as well as for the screening and development of novel therapeutic agents designed to overcome resistance.

Applications in Surface Plasmon Resonance (SPR)

The primary application of this compound in SPR is to serve as a high-fidelity mimic of the bacterial cell wall precursor terminus for the quantitative analysis of antibiotic binding. Key applications include:

  • Characterization of Antibiotic-Target Interactions: Quantifying the binding affinity and kinetics of glycopeptide antibiotics (e.g., vancomycin, teicoplanin) to their target sequence.

  • Mechanism of Action Studies: Elucidating the molecular interactions, such as the critical hydrogen bonds, that govern the binding of antibiotics to the D-Ala-D-Ala motif.

  • Investigation of Antibiotic Resistance: Comparing the binding of antibiotics to this compound versus modified peptides (e.g., Ac-Lys-D-Ala-D-Lac-OH) to quantify the loss of affinity that confers resistance.[1][2]

  • Drug Discovery and Development: Screening new antibiotic candidates or modified versions of existing antibiotics for their ability to bind to the wild-type (D-Ala-D-Ala) and resistant (D-Ala-D-Lac) targets.

  • Competitive Binding Assays: Assessing the ability of novel compounds to disrupt the interaction between an antibiotic and this compound.

Quantitative Data Summary

The following table summarizes the comparative binding affinities of vancomycin for peptides terminating in D-Ala-D-Ala versus D-Ala-D-Lac, as determined by SPR and other biophysical methods.

LigandAnalyteAssociation Rate Constant (ka) (M⁻¹s⁻¹)Dissociation Rate Constant (kd) (s⁻¹)Equilibrium Dissociation Constant (KD) (M)Fold Decrease in Affinity for D-Ala-D-LacReference
This compound (or similar D-Ala-D-Ala terminated peptides)VancomycinNot consistently reportedNot consistently reported~1 x 10⁻⁶ (Micromolar)-[2][3]
Ac-Lys-D-Ala-D-Lac-OH (or similar D-Ala-D-Lac terminated peptides)VancomycinNot consistently reportedNot consistently reported~1 x 10⁻³ (Millimolar)~1000-fold[1][2]

Note: Exact kinetic values can vary depending on experimental conditions such as buffer composition, pH, temperature, and the specific SPR platform used. The key takeaway is the consistent ~1000-fold reduction in affinity when D-Ala is substituted with D-Lac.[1][2]

Experimental Workflow and Signaling Pathway

The interaction between vancomycin and this compound is a direct binding event and does not involve a signaling pathway in the traditional sense. The experimental workflow for a typical SPR experiment is depicted below.

G cluster_spr SPR Experiment cluster_analysis Data Analysis prep_peptide Prepare this compound Solution immobilization Immobilize Peptide on Sensor Chip prep_peptide->immobilization prep_vancomycin Prepare Vancomycin Serial Dilutions binding Inject Vancomycin (Association) prep_vancomycin->binding prep_buffers Prepare and Degas Running Buffer prep_buffers->immobilization prep_buffers->binding dissociation Flow Running Buffer (Dissociation) prep_buffers->dissociation immobilization->binding Analyte Injection binding->dissociation Buffer Flow regeneration Inject Regeneration Solution dissociation->regeneration Surface Renewal sensorgram Obtain Sensorgrams dissociation->sensorgram regeneration->binding Next Cycle fitting Fit Data to a Binding Model sensorgram->fitting kinetics Determine ka, kd, and KD fitting->kinetics

General SPR Experimental Workflow

Detailed Experimental Protocols

Protocol 1: Immobilization of this compound on a Carboxymethyl Dextran (CM5) Sensor Chip via Amine Coupling

This protocol describes the covalent immobilization of the peptide ligand to the sensor surface.

Materials:

  • SPR instrument (e.g., Biacore, Sierra SPR)

  • CM5 sensor chip

  • This compound

  • Amine Coupling Kit containing:

    • N-hydroxysuccinimide (NHS)

    • N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

    • Ethanolamine-HCl, pH 8.5

  • Immobilization buffer: 10 mM Sodium acetate, pH 5.0

  • Running buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • High-purity water

Procedure:

  • System Priming: Prime the SPR instrument with running buffer until a stable baseline is achieved.

  • Peptide Preparation: Dissolve this compound in the immobilization buffer to a final concentration of 50 µg/mL. The lysine residue provides a primary amine for coupling.

  • Surface Activation:

    • Prepare a fresh 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the EDC/NHS mixture over the sensor surface for 7 minutes at a flow rate of 10 µL/min to activate the carboxymethyl groups.

  • Ligand Immobilization:

    • Immediately inject the this compound solution over the activated surface at a flow rate of 10 µL/min.

    • Monitor the immobilization level in real-time. Aim for a target immobilization level of 100-200 Response Units (RU) to minimize mass transport effects.

  • Deactivation:

    • Inject 1 M ethanolamine-HCl, pH 8.5 for 7 minutes at 10 µL/min to deactivate any remaining active esters on the surface.

  • Surface Stabilization: Perform several startup cycles with running buffer and regeneration solution to ensure a stable baseline before starting the binding analysis.

G start Start prime Prime System with Running Buffer start->prime activate Activate CM5 Chip with EDC/NHS prime->activate inject_peptide Inject this compound activate->inject_peptide deactivate Deactivate with Ethanolamine inject_peptide->deactivate stabilize Stabilize Baseline deactivate->stabilize end Ready for Analysis stabilize->end

Amine Coupling Immobilization Workflow
Protocol 2: Kinetic Analysis of Vancomycin Binding to Immobilized this compound

This protocol details the steps for analyzing the binding of the analyte (vancomycin) to the immobilized ligand.

Materials:

  • SPR instrument with the immobilized this compound sensor chip

  • Vancomycin hydrochloride

  • Running buffer (HBS-EP+)

  • Regeneration solution: 10 mM Glycine-HCl, pH 2.0 (or a milder solution if the ligand is unstable)

Procedure:

  • Analyte Preparation:

    • Prepare a stock solution of vancomycin in running buffer.

    • Perform a serial dilution of the vancomycin stock solution in running buffer to create a concentration series (e.g., ranging from 0.1 µM to 10 µM). Include a zero-concentration sample (running buffer alone) for double referencing.

  • Binding Measurement Cycle (for each concentration):

    • Baseline: Flow running buffer over the sensor surface until a stable baseline is achieved (2-3 minutes).

    • Association: Inject a vancomycin concentration for a set amount of time (e.g., 3 minutes) at a high flow rate (e.g., 30 µL/min) to observe the binding event.

    • Dissociation: Switch back to flowing running buffer and monitor the dissociation for a set amount of time (e.g., 5-10 minutes).

    • Regeneration: Inject the regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0) for 30-60 seconds to remove all bound vancomycin.

    • Stabilization: Flow running buffer to allow the baseline to stabilize before the next cycle.

  • Data Analysis:

    • Data Processing: Subtract the reference surface data and the zero-concentration (buffer) injection data from the sensorgrams for the active surface.

    • Model Fitting: Fit the processed sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the analysis software provided with the SPR instrument.

    • Kinetic Parameters: The fitting will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Conclusion

This compound is an indispensable tool for studying the mechanism of action and resistance of glycopeptide antibiotics using Surface Plasmon Resonance. The detailed protocols and quantitative data provided here serve as a guide for researchers to design and execute robust SPR experiments. These studies are vital for the continued development of new therapeutic strategies to combat the growing threat of antibiotic-resistant bacteria.

References

Ac-Lys-D-Ala-D-Ala-OH: A Versatile Tool in Drug Development and Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-Acetyl-L-lysyl-D-alanyl-D-alanine (Ac-Lys-D-Ala-D-Ala-OH) is a synthetic tripeptide that serves as a crucial tool in the fields of drug development, particularly in the study of antibiotic resistance, and in peptide synthesis. Its structural similarity to the C-terminal D-Ala-D-Ala motif of peptidoglycan precursors in bacterial cell walls makes it an indispensable substrate and binding partner for key bacterial enzymes and antibiotics.[1][2][3] This document provides detailed application notes, experimental protocols, and quantitative data related to the use of this compound.

Applications in Drug Development

This compound is instrumental in understanding the mechanisms of action and resistance to antibiotics that target bacterial cell wall biosynthesis.

  • Studying Glycopeptide Antibiotics: Vancomycin and other glycopeptide antibiotics exert their bactericidal effect by binding with high affinity to the D-Ala-D-Ala terminus of peptidoglycan precursors, thereby sterically hindering the transglycosylation and transpeptidation steps of cell wall synthesis.[3][4] this compound serves as a synthetic analogue of this target, enabling detailed in vitro studies of binding affinities and kinetics.[5][6] The emergence of vancomycin-resistant strains, which often replace the terminal D-Ala with D-Lactate (D-Lac), has highlighted the importance of this peptide in comparative binding studies to quantify the molecular basis of resistance.[5][6]

  • Screening for Penicillin-Binding Protein (PBP) Inhibitors: PBPs are essential bacterial enzymes (DD-transpeptidases/carboxypeptidases) that catalyze the final steps of peptidoglycan cross-linking.[2][3] They are the primary targets for β-lactam antibiotics. This compound mimics the natural substrate of PBPs and is widely used in assays to screen for and characterize new PBP inhibitors.[2]

Data Presentation

Table 1: Comparative Binding Affinities of Vancomycin

The dissociation constant (Kd) is a measure of binding affinity, where a smaller Kd value indicates a higher affinity. The dramatic decrease in affinity for the D-Ala-D-Lac terminus is the molecular basis for vancomycin resistance in many bacteria.[5][6]

Target LigandVancomycin Binding Affinity (Kd)Fold DifferenceReference
Ac-Lys-D-Ala-D-Ala -OH~ 1 µM (Micromolar)~1000x higher affinity[5]
Ac-Lys-D-Ala-D-Lac ~ 1 mM (Millimolar)[5][6]
Table 2: Kinetic Parameters for DD-Carboxypeptidase from Streptomyces R61

While specific kinetic data for this compound is not extensively published, data for the closely related substrate, Nα,Nε-diacetyl-L-Lys-D-Ala-D-Ala, provides a strong basis for comparison. The Michaelis constant (Km) reflects the enzyme's affinity for the substrate, and the catalytic rate constant (kcat) represents the turnover number.

SubstrateEnzymeKm (mM)kcat (s-1)kcat/Km (M-1s-1)Reference
Nα,Nε-diacetyl-L-Lys-D-Ala-D-AlaStreptomyces R61 DD-Carboxypeptidase~10Not SpecifiedNot Specified[7]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the manual synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[1]

Materials:

  • Fmoc-D-Ala-Wang resin

  • Fmoc-D-Ala-OH

  • Fmoc-L-Lys(Boc)-OH

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% Piperidine in DMF (N,N-Dimethylformamide)

  • Acetylation reagent: Acetic anhydride, DIPEA in DMF

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Solvents: DMF, Dichloromethane (DCM), Diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-D-Ala-Wang resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Coupling of the second D-Ala:

    • In a separate vial, dissolve Fmoc-D-Ala-OH (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF.

    • Add DIPEA (6 eq) to the amino acid mixture to activate it.

    • Add the activated amino acid solution to the resin and agitate for 2-4 hours.

    • Wash the resin with DMF and DCM. Confirm complete coupling using a Kaiser test.

  • Fmoc Deprotection: Repeat step 2.

  • Coupling of Lysine:

    • Activate Fmoc-L-Lys(Boc)-OH (3 eq) using the same procedure as in step 3.

    • Couple the activated lysine to the resin and wash.

  • Final Fmoc Deprotection: Repeat step 2.

  • Acetylation: Treat the resin with a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF for 1 hour. Wash the resin with DMF and DCM.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours.

  • Peptide Precipitation: Filter the resin and precipitate the peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and decant the ether.

  • Purification: Purify the crude peptide by reversed-phase HPLC on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

SPPS_Workflow Resin Fmoc-D-Ala-Wang Resin Swell Swell in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple_DAla Couple Fmoc-D-Ala-OH (HBTU/HOBt/DIPEA) Deprotect1->Couple_DAla Deprotect2 Fmoc Deprotection Couple_DAla->Deprotect2 Couple_Lys Couple Fmoc-L-Lys(Boc)-OH Deprotect2->Couple_Lys Deprotect3 Fmoc Deprotection Couple_Lys->Deprotect3 Acetylate Acetylation (Acetic Anhydride/DIPEA) Deprotect3->Acetylate Cleave Cleavage (TFA Cocktail) Acetylate->Cleave Purify HPLC Purification Cleave->Purify Characterize Characterization (MS, HPLC) Purify->Characterize FinalProduct This compound Characterize->FinalProduct PBP_Assay_Pathway Substrate This compound Product1 Ac-Lys-D-Ala-OH Substrate->Product1 DAla D-Alanine Substrate->DAla PBP PBP (DD-Carboxypeptidase) PBP->Product1 PBP->DAla H2O2 H₂O₂ DAla->H2O2 + O₂ DAO D-Amino Acid Oxidase (DAO) DAO->H2O2 Resorufin Resorufin (Fluorescent) H2O2->Resorufin AmplexRed Amplex Red (Non-fluorescent) AmplexRed->Resorufin HRP Horseradish Peroxidase (HRP) HRP->Resorufin SPR_Workflow start Start immobilize Immobilize this compound on Sensor Chip start->immobilize baseline Establish Stable Baseline (Running Buffer) immobilize->baseline inject Inject Vancomycin (Association) baseline->inject dissociate Flow Running Buffer (Dissociation) inject->dissociate regenerate Regenerate Surface dissociate->regenerate analyze Analyze Sensorgram Data (ka, kd, Kd) dissociate->analyze regenerate->baseline Next Concentration end End analyze->end

References

Troubleshooting & Optimization

Troubleshooting poor signal in Ac-Lys-D-Ala-D-Ala-OH HPLC analysis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the High-Performance Liquid Chromatography (HPLC) analysis of the tripeptide Ac-Lys-D-Ala-D-Ala-OH.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing a very weak or no signal for my this compound sample. What are the potential causes and solutions?

A poor or absent signal is a common issue that can stem from various factors, from sample preparation to instrument settings. Below is a systematic guide to troubleshoot this problem.

Troubleshooting Steps for Poor or No Signal:

  • Sample Preparation and Handling:

    • Concentration: Ensure the sample concentration is adequate for detection. If possible, try increasing the concentration.[1]

    • Solubility: Confirm the peptide is fully dissolved in the sample diluent. This compound is generally soluble in water.[1] The sample should be free of particulates. Filtering the sample through a 0.22 µm or 0.45 µm membrane is recommended to prevent column blockage.[2]

    • Degradation: Peptides can be susceptible to degradation.[3] Consider the stability of your sample and storage conditions. Avoid repeated freeze-thaw cycles.

  • HPLC System and Method Parameters:

    • Detector Settings: For peptide analysis, the UV detector should be set to a low wavelength, typically between 210-220 nm, where the peptide bond absorbs strongly.[1][4]

    • Injection Volume: Increasing the injection volume can help improve signal intensity, but be cautious of potential peak broadening.[1]

    • Mobile Phase Composition: The choice and concentration of the mobile phase additive are critical. Acidic modifiers like trifluoroacetic acid (TFA) or formic acid (FA) are commonly used to improve peak shape and retention for peptides.[5] For mass spectrometry (MS) detection, FA is often preferred over TFA to avoid ion suppression.[5]

    • System Leaks: Check the entire HPLC system for any leaks, as this can prevent the sample from reaching the detector.[1][6]

  • Instrument Functionality:

    • Detector Lamp: Verify that the detector lamp is on and functioning correctly.

    • System Suitability Test: Inject a well-characterized standard to confirm the HPLC system is performing as expected.[1]

Q2: My chromatographic peaks for this compound are broad or tailing. How can I improve the peak shape?

Poor peak shape can compromise resolution and the accuracy of quantification. Several factors can contribute to this issue.

Troubleshooting Steps for Poor Peak Shape:

  • Mobile Phase pH: The pH of the mobile phase influences the ionization state of the peptide, which in turn affects peak shape.[7] Using an acidic modifier like 0.1% TFA helps to protonate the lysine side chain and the N-terminus, which can improve peak symmetry.[1]

  • Column Health:

    • Contamination: The column may be contaminated. Flushing with a strong solvent is recommended.[1]

    • Degradation: If the column is old or has been exposed to harsh conditions, the stationary phase may be degraded, leading to poor performance. Replacing the column may be necessary.[1]

    • Column Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection.[1]

  • Sample Overload: Injecting too much sample can lead to peak broadening and tailing. Try reducing the injection volume or sample concentration.

  • Secondary Interactions: Unwanted interactions between the peptide and the stationary phase can cause peak tailing. The use of ion-pairing agents like TFA helps to minimize these secondary interactions.[8]

Q3: I am experiencing inconsistent retention times for this compound. What could be the cause?

Retention time variability can make peak identification and quantification unreliable.

Troubleshooting Steps for Inconsistent Retention Times:

  • Pump Performance: Issues with the HPLC pump can lead to an inconsistent mobile phase composition and flow rate.[1] Check for pressure fluctuations and perform pump maintenance if needed.[6]

  • Column Temperature: Maintaining a stable column temperature is crucial for reproducible chromatography. Use a column oven to control the temperature.[9]

  • Mobile Phase Preparation: Ensure the mobile phase is prepared consistently for each run. Inaccurate preparation can lead to shifts in retention time.[2]

  • Column Equilibration: Insufficient equilibration of the column between runs can cause retention time drift.[1]

Experimental Protocols

A standard reversed-phase HPLC method is a good starting point for the analysis of this compound.[1]

Recommended Initial HPLC Protocol:

ParameterRecommendation
Column C18, 5 µm particle size, 100-120 Å pore size, 4.6 x 150 mm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% to 40% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 215-220 nm[1]
Injection Volume 10 µL
Sample Preparation Dissolve in Mobile Phase A or water. The peptide is soluble in water up to 10 mg/mL.[1]

Mobile Phase Additives Comparison:

The choice of mobile phase additive can significantly impact the analysis, especially when coupling HPLC with mass spectrometry.

AdditiveTypical ConcentrationAdvantagesDisadvantages
Trifluoroacetic Acid (TFA) 0.1%Excellent for UV detection, improves peak shape and resolution.[5]Causes ion suppression in MS detection.[10]
Formic Acid (FA) 0.1%Good for MS detection, avoids ion suppression.May result in broader peaks and lower resolution compared to TFA in UV detection.[5]
Difluoroacetic Acid (DFA) 0.1%Offers a compromise between TFA and FA, providing reasonable peak shape and reduced ion suppression in MS.[8]Less commonly used.

Visualizations

Troubleshooting Workflow for Poor HPLC Signal

G start Poor or No Signal Observed sample_prep Check Sample Preparation: - Concentration - Solubility - Degradation start->sample_prep hplc_params Verify HPLC Parameters: - Detector Wavelength (210-220 nm) - Injection Volume - Mobile Phase Composition sample_prep->hplc_params increase_conc Increase Sample Concentration sample_prep->increase_conc Concentration low instrument_check Inspect Instrument: - Detector Lamp On? - System Leaks? - Run Standard hplc_params->instrument_check optimize_mp Optimize Mobile Phase (e.g., additive concentration) hplc_params->optimize_mp Suboptimal fix_leaks Fix System Leaks instrument_check->fix_leaks Leaks found service_instrument Service Instrument/ Replace Lamp instrument_check->service_instrument Lamp/Standard Fails signal_ok Signal Improved increase_conc->signal_ok optimize_mp->signal_ok fix_leaks->signal_ok service_instrument->signal_ok

A flowchart for troubleshooting poor or no signal in HPLC analysis.

General HPLC Experimental Workflow for Peptide Analysis

G prep_sample 1. Sample Preparation (Dissolve & Filter) prep_mobile_phase 2. Mobile Phase Preparation (e.g., 0.1% TFA in Water/ACN) prep_sample->prep_mobile_phase equilibrate 3. Column Equilibration prep_mobile_phase->equilibrate inject 4. Sample Injection equilibrate->inject separate 5. Chromatographic Separation (Gradient Elution) inject->separate detect 6. UV Detection (210-220 nm) separate->detect analyze 7. Data Analysis detect->analyze

A diagram illustrating the typical workflow for peptide analysis by HPLC.

Logical Relationship of Mobile Phase Additives

G cluster_0 Mobile Phase Additive Selection cluster_1 Detection Method TFA TFA (Trifluoroacetic Acid) Good UV Signal\nPoor MS Signal (Ion Suppression) Good UV Signal Poor MS Signal (Ion Suppression) TFA->Good UV Signal\nPoor MS Signal (Ion Suppression) FA FA (Formic Acid) Acceptable MS Signal\nPotentially Poorer UV Peak Shape Acceptable MS Signal Potentially Poorer UV Peak Shape FA->Acceptable MS Signal\nPotentially Poorer UV Peak Shape DFA DFA (Difluoroacetic Acid) Compromise:\nGood MS Signal & UV Performance Compromise: Good MS Signal & UV Performance DFA->Compromise:\nGood MS Signal & UV Performance UV UV Detection UV->TFA Optimal UV->DFA Compromise MS Mass Spectrometry MS->FA Optimal MS->DFA Compromise

A diagram showing the relationship between mobile phase additives and detection methods.

References

How to optimize Ac-Lys-D-Ala-D-Ala-OH concentration in binding assays.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the use of Ac-Lys-D-Ala-D-Ala-OH in your binding assays. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals achieve accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in binding assays?

This compound is a synthetic tripeptide that mimics the C-terminal sequence of peptidoglycan precursors in bacterial cell walls.[1][2][] This makes it a crucial tool for studying antibiotics that target this motif, such as vancomycin and other glycopeptides.[1][4][5][6] In binding assays, it serves as a specific ligand to investigate the affinity, kinetics, and mechanism of action of these antimicrobial agents.

Q2: What is a good starting concentration for this compound in my assay?

The optimal concentration is highly dependent on the specific assay and the binding affinity (dissociation constant, Kd) of the interaction you are studying. A general guideline is to use a concentration of the binding partner in the sample cell that is at least 10-fold higher than the expected Kd.[7] For initial experiments where the Kd is unknown, a common starting point for a peptide ligand is in the low micromolar (µM) range.[8] For subsequent optimization, the concentration should be titrated to find the optimal signal-to-noise ratio.

Q3: Which binding assay techniques are most suitable for this compound?

Several techniques can be employed, each with its own advantages. The choice of assay depends on the specific research question and available instrumentation.

  • Isothermal Titration Calorimetry (ITC): A label-free method that directly measures the heat change upon binding, providing a complete thermodynamic profile of the interaction (Kd, stoichiometry, enthalpy, and entropy) in a single experiment.[7][8][9]

  • Surface Plasmon Resonance (SPR): A real-time, label-free technique for studying the kinetics of binding (association and dissociation rates) and affinity.[10][11] One binding partner is immobilized on a sensor chip, and the other (the analyte) flows over the surface.

  • Fluorescence Polarization (FP): A solution-based method that requires labeling the peptide with a fluorophore.[1][12] It measures the change in the tumbling rate of the labeled peptide upon binding to a larger protein, which is useful for determining binding affinity and for high-throughput screening.[1][12]

Q4: How does the concentration of the binding partner (e.g., vancomycin) affect the assay?

The concentration of the binding partner is a critical parameter. In ITC, for instance, the concentration of the molecule in the sample cell should ideally be 10-30 times the expected Kd.[7] The concentration of the ligand in the syringe should be about 20 times higher than the binding partner in the cell to achieve saturation.[7] In SPR, the concentration of the analyte (the molecule in solution) should be varied over a range that brackets the expected Kd to accurately determine the binding kinetics.[13]

Troubleshooting Guide

Issue 1: Low or No Binding Signal

A weak or absent signal is a common issue in binding assays. Here are several potential causes and solutions:

Potential Cause Troubleshooting Steps
Incorrect Concentrations Verify the concentrations of both this compound and its binding partner. Ensure the concentrations are appropriate for the expected Kd of the interaction and the sensitivity of your instrument.[14]
Peptide Degradation Peptides can be susceptible to degradation.[15] Store the peptide lyophilized at -20°C and prepare fresh solutions in an appropriate buffer before each experiment. Avoid repeated freeze-thaw cycles.[15]
Inactive Binding Partner Ensure the protein or antibiotic you are using is active and correctly folded. Improper storage or handling can lead to loss of activity.
Suboptimal Assay Conditions Optimize buffer composition, pH, ionic strength, and temperature, as these can significantly influence binding affinity.[16][17]
Low Ligand Density (SPR) If the immobilized ligand density is too low, the signal will be weak.[16] Perform titrations of the ligand during immobilization to find the optimal surface density.[16]
Issue 2: High Background or Non-Specific Binding

High background can mask the specific binding signal and lead to inaccurate results.

Potential Cause Troubleshooting Steps
Non-Specific Binding to Surfaces Peptides can be "sticky" and adhere to surfaces like glass or plastic.[18] Use low-binding polypropylene tubes and plates.[18] Including a blocking agent, such as Bovine Serum Albumin (BSA), in your buffer can also help.[14]
Contaminants in Peptide Sample Impurities from synthesis, such as trifluoroacetate (TFA), can interfere with cellular assays.[15] Ensure you are using a high-purity peptide.
Aggregation of Peptide or Protein Aggregated molecules can cause artifacts in the data.[17] Check the quality of your reagents by techniques like dynamic light scattering (DLS) or size-exclusion chromatography (SEC).
Incomplete Regeneration (SPR) If the sensor surface is not fully regenerated between cycles, it can lead to carryover and high background.[19] Optimize the regeneration solution and contact time.[19]
Issue 3: Poor Data Reproducibility

Lack of reproducibility can stem from various factors in the experimental workflow.

Potential Cause Troubleshooting Steps
Inconsistent Reagent Preparation Prepare reagents in large batches and aliquot them to minimize batch-to-batch variability.[14]
Variations in Experimental Conditions Strictly adhere to standardized protocols for all assay steps, including incubation times and temperatures.[14]
Improper Sample Handling Ensure consistent sample preparation and handling across all experiments.[14] Peptides can be lost during dry-down and reconstitution steps.[18]
Instrument Variability Regularly maintain and calibrate your instruments to ensure consistent performance.

Experimental Protocols & Data

Representative Data from Binding Assays

The following table summarizes typical concentration ranges and binding affinities for this compound and similar peptides with glycopeptide antibiotics, as reported in the literature.

Assay Type Ligand Binding Partner Ligand Concentration Range Binding Partner Concentration Range Reported Kd
Fluorescence PolarizationFluorescently labeled Ac-L-Lys-D-Ala-D-Ala-OHVancomycinNot specified0.5 - 4 µM0.5 µM (Detection Limit)
Fluorescence PolarizationFluorescently labeled Ac-L-Lys-D-Ala-D-Ala-OHTeicoplaninNot specified0.25 - 2 µM0.25 µM (Detection Limit)
Surface Plasmon ResonanceLys-D-Ala-D-Ala terminated peptideVancomycinImmobilized on surfaceNot specifiedMicromolar (µM) affinity
Surface Plasmon ResonanceLys-D-Ala-D-Ala terminated peptideChloroeremomycinImmobilized on surfaceNot specifiedMicromolar (µM) affinity

Data adapted from literature sources.[1][10]

Detailed Methodologies
Isothermal Titration Calorimetry (ITC) - General Protocol
  • Sample Preparation:

    • Prepare the this compound solution (in the syringe) and the binding partner solution (in the sample cell) in the exact same buffer to minimize heats of dilution.

    • The concentration of the binding partner in the cell should be 10-30 times the expected Kd.[7]

    • The concentration of the peptide in the syringe should be approximately 20 times that of the binding partner in the cell.[7]

  • Experiment Setup:

    • Load the binding partner into the sample cell and the peptide into the injection syringe.

    • Set the experimental temperature, stirring speed, and injection parameters (volume and duration).

  • Data Acquisition:

    • Perform a series of injections of the peptide into the sample cell. The heat change associated with each injection is measured.

  • Data Analysis:

    • Integrate the heat-change peaks and plot them against the molar ratio of the reactants.

    • Fit the resulting binding isotherm to a suitable binding model to determine the Kd, stoichiometry (n), and enthalpy (ΔH).

Fluorescence Polarization (FP) - Direct Binding Assay Protocol
  • Reagent Preparation:

    • Prepare a stock solution of fluorescently labeled this compound.

    • Prepare a series of dilutions of the unlabeled binding partner (e.g., vancomycin) in the assay buffer.

  • Assay Procedure:

    • In a microplate, add a fixed, low concentration of the fluorescently labeled peptide to each well.[12]

    • Add the varying concentrations of the binding partner to the wells.

    • Incubate the plate for a sufficient time to reach binding equilibrium.

  • Measurement:

    • Measure the fluorescence polarization using a plate reader equipped with appropriate polarization filters.

  • Data Analysis:

    • Plot the change in fluorescence polarization as a function of the binding partner concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the Kd.

Visual Guides

Workflow for Optimizing Ligand Concentration

The following diagram illustrates a logical workflow for optimizing the concentration of this compound in a binding assay.

G start Start: Define Assay Objectives lit_review Literature Review for Starting Concentrations start->lit_review initial_assay Perform Initial Assay with a Range of Concentrations lit_review->initial_assay data_analysis Analyze Data: Signal-to-Noise, Binding Curve Shape initial_assay->data_analysis is_signal_optimal Is Signal Optimal? data_analysis->is_signal_optimal troubleshoot Troubleshoot Other Parameters (Buffer, Temp, etc.) data_analysis->troubleshoot adjust_conc Adjust Peptide and/or Binding Partner Concentration is_signal_optimal->adjust_conc No final_assay Perform Final Optimized Assay is_signal_optimal->final_assay Yes adjust_conc->initial_assay is_issue_resolved Issue Resolved? troubleshoot->is_issue_resolved is_issue_resolved->adjust_conc Yes is_issue_resolved->troubleshoot No end End: Report Results final_assay->end G peptide This compound binding_pocket Binding Pocket complex Peptide-Antibiotic Complex peptide->complex antibiotic Glycopeptide Antibiotic (e.g., Vancomycin) antibiotic->binding_pocket antibiotic->complex h_bonds Hydrogen Bonds binding_pocket->h_bonds forms h_bonds->complex stabilize

References

Common challenges in synthesizing Ac-Lys-D-Ala-D-Ala-OH and solutions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Ac-Lys-D-Ala-D-Ala-OH. This resource is designed for researchers, scientists, and drug development professionals to provide solutions and guidance on common challenges encountered during the synthesis of this important peptide. This compound is a key synthetic peptide that mimics the C-terminal of peptidoglycan precursors in bacterial cell walls, making it invaluable for research into antibiotic mechanisms and bacterial resistance.[1][][3]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing this compound?

The synthesis of this compound, while straightforward for a tripeptide, presents several potential challenges common to peptide synthesis. These include:

  • Racemization: The presence of D-amino acids makes the peptide susceptible to epimerization, particularly during the activation step of the carboxyl group for coupling.[4][5][6] This can lead to diastereomeric impurities that are difficult to separate.

  • Incomplete Coupling: Failure to drive the coupling reactions to completion can result in deletion sequences (e.g., Ac-Lys-D-Ala-OH), which can complicate purification.[7]

  • Side Chain Protection: The ε-amino group of lysine must be appropriately protected to prevent branching and other side reactions.[8][9] The choice of protecting group is critical and must be orthogonal to the N-terminal α-amino protecting group.

  • Purification: The final crude product often contains byproducts from cleavage and side reactions, requiring efficient purification, typically by reversed-phase high-performance liquid chromatography (RP-HPLC).[10]

Q2: How can racemization of the D-alanine residues be minimized?

Racemization primarily occurs at the carboxy-activated amino acid during the coupling step.[5] To minimize this side reaction:

  • Choice of Coupling Reagent: Use coupling reagents known for low racemization rates. Uronium/aminium salts like HATU and HCTU, or phosphonium salts like PyBOP, are generally preferred over carbodiimides alone.[11]

  • Use of Additives: When using carbodiimides such as DIC or DCC, the addition of a racemization-suppressing agent like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is crucial.[6][12] These additives form active esters that are less prone to racemization.[6]

  • Control of Base: The type and amount of base used can influence racemization.[6][13] Use a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, and use the minimum amount necessary to facilitate the reaction.

  • Reaction Temperature: Perform couplings at or below room temperature to reduce the rate of racemization.

Q3: What is the recommended protecting group strategy for this synthesis?

For the solid-phase synthesis of this compound, the most common and robust strategy is the Fmoc/tBu approach.

  • Nα-Protection: The α-amino groups of the incoming amino acids are temporarily protected with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[8]

  • Lysine Side-Chain Protection: The ε-amino group of lysine is protected with an acid-labile group, most commonly the tert-butoxycarbonyl (Boc) group.[9][14] This ensures the protecting group remains stable during the repeated basic conditions (e.g., piperidine) used for Fmoc removal but is cleaved simultaneously with the peptide from the resin using a strong acid like trifluoroacetic acid (TFA).[14]

Q4: How can I improve coupling efficiency and avoid deletion peptides?

Incomplete coupling is a common source of impurities.[7] To ensure complete reactions:

  • Use Excess Reagents: Employ a 2- to 4-fold excess of the protected amino acid and coupling reagents relative to the resin loading capacity.[10]

  • Monitoring the Reaction: Use a qualitative test, such as the Kaiser test (ninhydrin test), to confirm the absence of free primary amines after the coupling step. A positive test indicates an incomplete reaction, which should be addressed by a second coupling.[10]

  • "Difficult" Couplings: The D-Ala-D-Ala sequence is not typically considered a "difficult" coupling. However, if issues arise, switching to a more powerful coupling reagent like HATU or COMU can improve efficiency.[15]

  • Solvent Choice: Ensure the resin is adequately swollen. N,N-Dimethylformamide (DMF) is the most common solvent for solid-phase peptide synthesis (SPPS).[10]

Troubleshooting Guide

Problem: My final product shows multiple peaks on the HPLC chromatogram.

  • Possible Cause 1: Deletion Peptides. An incomplete coupling reaction at one of the steps resulted in shorter peptide sequences.[7]

    • Solution: During synthesis, always monitor coupling completion with the Kaiser test. If the test is positive, perform a second coupling before proceeding to the next deprotection step. Consider using a capping step with acetic anhydride after coupling to block any unreacted amines and prevent them from reacting in subsequent steps.

  • Possible Cause 2: Racemization. One or more of the D-alanine residues may have epimerized to L-alanine, creating diastereomers.

    • Solution: Review your coupling protocol. Ensure you are using an appropriate low-racemization coupling reagent/additive combination (e.g., DIC/Oxyma or HATU).[6][11] Avoid excessive amounts of base or elevated temperatures.

  • Possible Cause 3: Incomplete Deprotection or Side Reactions during Cleavage. Protecting groups may not have been fully removed, or scavengers in the cleavage cocktail were insufficient, leading to side-product formation.

    • Solution: Ensure the cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% H₂O) is freshly prepared and used for a sufficient duration (2-3 hours).[10] Analyze the unexpected peaks by mass spectrometry to identify the modification.

Problem: The mass spectrometry analysis shows a mass corresponding to the desired peptide plus an unexpected addition (e.g., +57 Da).

  • Possible Cause: Unwanted Acylation or Alkylation.

    • Guanidinylation (+42 Da): This can occur if a uronium-based coupling reagent (like HBTU or HATU) is used in large excess without an additive, leading to the modification of the free N-terminal amine.

    • Alkylation from Scavengers: Cations generated during cleavage can sometimes alkylate residues if not properly quenched.

    • Solution: Use phosphonium-based reagents (e.g., PyBOP) if guanidinylation is a persistent issue. Ensure your cleavage cocktail contains appropriate scavengers like Triisopropylsilane (TIS) to quench reactive species.

Problem: The Kaiser test remains positive after a coupling step.

  • Possible Cause: Inefficient Coupling. The reaction has not gone to completion. This can be due to sterically hindered amino acids (not an issue here), peptide aggregation on the resin, or insufficient reagent activity.

    • Solution 1 (Recouple): Immediately perform a second coupling using a fresh solution of activated amino acid. Allow it to react for the full duration and re-test.[10]

    • Solution 2 (Capping): If recoupling fails or if you wish to prevent the formation of a deletion peptide, cap the unreacted amines. Treat the resin with a solution of acetic anhydride and a base like DIPEA in DMF. This will acetylate the free amines, rendering them unreactive for the rest of the synthesis.

Quantitative Data

The choice of coupling reagent significantly impacts reaction efficiency and the potential for racemization. While exact yields vary based on specific laboratory conditions, the following table summarizes the general performance of common reagents used in peptide synthesis.

Coupling ReagentAdditiveRelative ReactivityRacemization RiskKey Advantages & Disadvantages
DIC/DCC NoneModerateHighAdv: Inexpensive. Disadv: High racemization risk without additives; DCC produces insoluble urea byproduct.[15]
DIC/DCC HOBt or OxymaPureHighLowAdv: Cost-effective, significantly reduces racemization.[6][15] Disadv: HOBt has explosive properties when dry.[15]
HBTU/TBTU (Internal HOBt)HighLowAdv: Widely used, efficient, easy to handle.[16] Disadv: Can cause guanidinylation of the N-terminus; based on explosive HOBt.[15]
HATU/HCTU (Internal HOAt/6-Cl-HOBt)Very HighVery LowAdv: Extremely efficient, even for difficult couplings; low racemization.[17] Disadv: More expensive; based on explosive precursors.
COMU (Internal OxymaPure)Very HighVery LowAdv: High efficiency comparable to HATU, non-explosive, byproducts are water-soluble.[17] Disadv: Higher cost than carbodiimides.

Experimental Protocols

Protocol: Solid-Phase Synthesis of this compound via Fmoc/tBu Strategy

This protocol is adapted from established solid-phase peptide synthesis (SPPS) methods.[10]

Materials:

  • Resin: Fmoc-D-Ala-Wang resin

  • Amino Acids: Fmoc-D-Ala-OH, Fmoc-Lys(Boc)-OH

  • Coupling Reagents: HBTU, HOBt, DIPEA (or an alternative like DIC/OxymaPure)

  • Fmoc Deprotection Reagent: 20% Piperidine in DMF

  • Acetylation Reagent: Acetic anhydride, DIPEA

  • Cleavage Cocktail: 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS)

  • Solvents: DMF, Dichloromethane (DCM), Diethyl ether

Procedure:

  • Resin Preparation:

    • Swell the Fmoc-D-Ala-Wang resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Cycle 1: Coupling of second D-Ala

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (3x) and DCM (3x).

    • Coupling:

      • In a separate vial, pre-activate Fmoc-D-Ala-OH (3 eq.) with HBTU (2.9 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF for 5-10 minutes.

      • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Washing: Wash the resin with DMF (3x) and DCM (3x).

    • Monitoring: Perform a Kaiser test. If positive, repeat the coupling step.

  • Cycle 2: Coupling of Lysine

    • Fmoc Deprotection: Repeat step 2a.

    • Coupling: Pre-activate and couple Fmoc-Lys(Boc)-OH as described in step 2b.

    • Washing & Monitoring: Repeat steps 2c and 2d.

  • N-terminal Acetylation

    • Fmoc Deprotection: Perform a final Fmoc deprotection on the N-terminal lysine residue (as in step 2a).

    • Acetylation: Treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 1 hour.

    • Washing: Wash the resin extensively with DMF (3x) and DCM (3x). Dry the resin under vacuum.

  • Cleavage and Deprotection

    • Treat the dry resin with the cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H₂O) for 2-3 hours at room temperature.[10]

    • Filter to separate the resin and collect the filtrate containing the peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet again with cold ether.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by reversed-phase HPLC on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.[10]

    • Collect fractions and analyze by mass spectrometry to confirm the identity of the product ([M+H]⁺ expected).

    • Lyophilize the pure fractions to obtain the final product as a white powder.

Visualizations

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle1 Synthesis Cycle 1: Add D-Ala cluster_cycle2 Synthesis Cycle 2: Add Lys(Boc) cluster_final Final Steps Resin Fmoc-D-Ala-Wang Resin Swell Swell in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine) Swell->Deprotect1 Wash1 Wash (DMF/DCM) Deprotect1->Wash1 Couple1 Couple Fmoc-D-Ala-OH (HBTU/HOBt/DIPEA) Wash1->Couple1 Kaiser1 Kaiser Test Couple1->Kaiser1 Kaiser1->Couple1 Positive (Recouple) Wash2 Wash (DMF/DCM) Kaiser1->Wash2 Negative Deprotect2 Fmoc Deprotection (20% Piperidine) Wash2->Deprotect2 Wash3 Wash (DMF/DCM) Deprotect2->Wash3 Couple2 Couple Fmoc-Lys(Boc)-OH (HBTU/HOBt/DIPEA) Wash3->Couple2 Kaiser2 Kaiser Test Couple2->Kaiser2 Kaiser2->Couple2 Positive (Recouple) Wash4 Wash (DMF/DCM) Kaiser2->Wash4 Negative Deprotect3 Final Fmoc Deprotection Wash4->Deprotect3 Acetylate N-Terminal Acetylation (Acetic Anhydride) Deprotect3->Acetylate Cleave Cleavage & Deprotection (TFA Cocktail) Acetylate->Cleave Purify HPLC Purification Cleave->Purify

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.

Troubleshooting_Tree cluster_analysis Analysis cluster_diagnosis Diagnosis cluster_solution Potential Solution Problem Problem Detected (e.g., Impure Product) CheckHPLC Review HPLC Profile Problem->CheckHPLC CheckMS Review Mass Spec Data Problem->CheckMS MultiplePeaks Multiple HPLC Peaks? CheckHPLC->MultiplePeaks IncorrectMass Incorrect Mass? CheckMS->IncorrectMass IsomerPeaks Peaks with Same Mass? MultiplePeaks->IsomerPeaks Yes Sol_Cleavage Optimize Cleavage: - Use fresh cocktail - Ensure sufficient scavengers MultiplePeaks->Sol_Cleavage No DeletionMass Mass of Deletion Peptide? IncorrectMass->DeletionMass Yes IncorrectMass->Sol_Cleavage No Sol_Coupling Improve Coupling: - Monitor with Kaiser Test - Use capping step DeletionMass->Sol_Coupling Yes DeletionMass->Sol_Cleavage No IsomerPeaks->IncorrectMass No Sol_Racemization Minimize Racemization: - Use HATU or DIC/Oxyma - Control base & temp IsomerPeaks->Sol_Racemization Yes

Caption: Troubleshooting decision tree for peptide synthesis impurities.

References

Addressing non-specific binding of Ac-Lys-D-Ala-D-Ala-OH in experiments.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ac-Lys-D-Ala-D-Ala-OH. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding non-specific binding in experiments utilizing this peptide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a synthetic peptide that mimics the terminal D-alanyl-D-alanine moiety of peptidoglycan precursors, which are essential components of the bacterial cell wall.[1][] Its primary application is in microbiology and antibiotic development research. It serves as a crucial substrate for Penicillin-Binding Proteins (PBPs) and D-alanine carboxypeptidases, making it an invaluable tool for studying bacterial cell wall biosynthesis, screening for PBP inhibitors, and investigating mechanisms of antibiotic resistance.[1][3]

Q2: What is non-specific binding and why is it a concern with this compound?

Non-specific binding (NSB) is the attachment of a molecule, in this case, this compound or detection reagents, to unintended surfaces or molecules rather than the specific target (e.g., a PBP).[4][5] This is a significant concern as it can lead to high background signals, reduced assay sensitivity, and false-positive results, ultimately compromising the accuracy and reliability of experimental data.[4][6] Peptides can be notoriously "sticky," adhering to surfaces like glass or polypropylene tubes.[7]

Q3: What are the common causes of non-specific binding in assays?

Several factors can contribute to non-specific binding. These include:

  • Hydrophobic and Ionic Interactions: Molecules can adhere to surfaces or each other through weak electrostatic or hydrophobic forces.[4] The acetylation of the lysine residue in this compound neutralizes its positive charge, which may alter its interaction profile.

  • Inadequate Blocking: If the surfaces of microplates or membranes are not sufficiently coated with a blocking agent, unoccupied sites remain available for the peptide or detection reagents to bind non-specifically.[6][8][9]

  • Suboptimal Reagent Concentrations: Using excessively high concentrations of detection reagents (like primary or secondary antibodies in an immunoassay format) increases the probability of low-affinity, non-specific interactions.[4][8]

  • Inefficient Washing: Insufficient washing steps fail to remove unbound or weakly bound molecules, leading to a high background signal.[6][10][11]

Troubleshooting Guides

Issue 1: High Background Signal in Negative Control Wells

Q: I am performing a competitive binding assay with immobilized PBPs and this compound. My negative control wells (no inhibitor) show an unexpectedly high signal, making it difficult to determine the true signal window. What steps can I take to reduce this background?

A: A high background signal often points to issues with blocking, washing, or reagent concentration. Follow this systematic approach to troubleshoot the problem.

Troubleshooting Workflow for High Background

Start High Background Signal Detected Blocking Step 1: Optimize Blocking Start->Blocking Washing Step 2: Enhance Washing Protocol Blocking->Washing If background persists Reagent Step 3: Titrate Detection Reagents Washing->Reagent If background persists Buffer Step 4: Modify Buffer Composition Reagent->Buffer If background persists Result Problem Resolved Buffer->Result Signal-to-noise ratio improved

Caption: A logical workflow for troubleshooting high background signals.

1. Review and Optimize the Blocking Step

Inadequate blocking is a primary cause of high background.[6][8] The blocking buffer covers unoccupied sites on the assay plate, preventing non-specific adherence of subsequent reagents.

  • Choice of Blocking Agent: The effectiveness of a blocking agent is assay-dependent. If you are using one type, consider trying another. Common agents include Bovine Serum Albumin (BSA), non-fat dry milk, and purified casein.[9][12] For assays involving phosphoproteins, avoid milk as it contains phosphoproteins.[12]

  • Concentration and Incubation: Ensure you are using the optimal concentration and incubation time. A good starting point is to test a range of concentrations and incubation periods (e.g., 1 hour at room temperature vs. overnight at 4°C).

Blocking AgentTypical ConcentrationNotes
Bovine Serum Albumin (BSA)1 - 5% (w/v)A common choice, good for many applications.[9][12]
Non-fat Dry Milk3 - 5% (w/v)Cost-effective, but not suitable for biotin-based or phosphoprotein detection.[12]
Casein1% (w/v) in PBS/TBSA purified milk protein, can provide consistent blocking.[9]
Synthetic Blockers (e.g., PEG, PVP)Varies by productUseful when protein-based blockers interfere with the assay.[12]

2. Refine the Washing Protocol

Washing steps are critical for removing unbound reagents.[8][13] Both insufficient and overly aggressive washing can be problematic.

  • Increase Wash Cycles: The typical number of wash cycles is three to five. If you suspect insufficient washing, try increasing the number of cycles.[10][13]

  • Optimize Wash Volume: Use a sufficient volume to completely cover the well surface. A standard is 300 µL per well for a 96-well plate.[10]

  • Incorporate a Soak Time: Allowing the wash buffer to remain in the wells for 30-60 seconds can significantly improve the removal of non-specifically bound molecules.[13]

  • Add a Detergent: Including a non-ionic detergent like Tween-20 (at 0.05% - 0.1% v/v) in your wash buffer helps to disrupt weak, non-specific interactions.[6][13]

ParameterStandard ProtocolOptimization Strategy
Wash Cycles 3 cyclesIncrease to 4-6 cycles.[10][13]
Wash Volume 200-300 µL/wellEnsure volume is sufficient to cover the coating volume.[10]
Soak Time NoneAdd a 30-60 second soak time per wash.[13]
Detergent None or 0.05% Tween-20Add or optimize Tween-20 concentration (0.05-0.1%).[13]

3. Adjust Buffer Composition

The chemical environment can be modified to discourage non-specific interactions.

  • Increase Salt Concentration: In systems where NSB is driven by charge-based interactions, increasing the salt (e.g., NaCl) concentration in your buffers can create a shielding effect.[14]

  • Change pH: The charge of the peptide and interacting surfaces can be altered by changing the buffer pH, which may reduce ionic interactions.[15]

Issue 2: Peptide Adherence to Labware

Q: I am experiencing inconsistent results and sample loss, and I suspect the this compound peptide is binding to my polypropylene tubes and pipette tips. How can I prevent this?

A: Peptides are known to adhere to surfaces, leading to a loss of analyte and poor reproducibility.[7] This is a form of non-specific binding that occurs before the assay even begins.

Factors Influencing Peptide Adsorption

NSB Peptide Adsorption to Surfaces Surface Surface Material (Glass, Polypropylene) NSB->Surface Buffer Buffer Composition (pH, Detergents, Additives) NSB->Buffer Peptide Peptide Properties (Hydrophobicity, Charge) NSB->Peptide

Caption: Key factors contributing to the non-specific binding of peptides.

1. Choose Appropriate Labware

Standard glass and polypropylene can be problematic.[7]

  • Use Low-Binding Tubes: Switch to siliconized or low-protein-binding polypropylene microcentrifuge tubes and plates. These surfaces are treated to be more hydrophilic and reduce non-specific adsorption.

  • Avoid Glass: Peptides are notoriously prone to adhering to glass surfaces.[7]

2. Modify Sample/Dilution Buffers

Adding agents to the buffer can prevent the peptide from interacting with surfaces.

  • Incorporate a Carrier Protein: Adding a small amount of a non-interfering protein, such as BSA (0.1% w/v), to your peptide diluent can act as a "blocker" for surfaces, preventing your peptide of interest from binding.[14][15]

  • Add a Non-ionic Detergent: Including a low concentration of Tween-20 (e.g., 0.05%) can also help prevent adsorption to tubing and container walls.[14]

3. Handle Samples Carefully

  • Minimize Surface Area Contact: When preparing dilutions, work efficiently and minimize the time the peptide solution is in contact with various surfaces.

  • Proper Reconstitution: Ensure the peptide is fully solubilized upon reconstitution. Incomplete solubilization can be mistaken for sample loss due to adsorption.

Experimental Protocol Example

Competitive PBP Binding Assay Protocol

This protocol outlines a generic competitive assay to screen for inhibitors of a Penicillin-Binding Protein (PBP) using this compound as a substrate mimic, where the peptide is biotinylated for detection.

Simplified PBP Inhibition Assay Workflow

cluster_0 Assay Steps A 1. Immobilize PBP on Microplate B 2. Block Plate A->B C 3. Add Inhibitor + Biotinylated Peptide B->C D 4. Wash C->D E 5. Add Streptavidin-HRP D->E F 6. Wash E->F G 7. Add Substrate & Detect Signal F->G

Caption: Experimental workflow for a competitive PBP binding assay.

Materials:

  • High-binding 96-well microplate

  • Purified Penicillin-Binding Protein (PBP)

  • Coating Buffer (e.g., 50 mM Carbonate-Bicarbonate, pH 9.6)

  • Biotinylated this compound

  • Test inhibitors

  • Blocking Buffer (e.g., 3% BSA in PBS)

  • Wash Buffer (PBS with 0.05% Tween-20, PBST)

  • Streptavidin-HRP conjugate

  • TMB Substrate

  • Stop Solution (e.g., 2N H₂SO₄)

Methodology:

  • Immobilization:

    • Dilute the purified PBP to 2-10 µg/mL in Coating Buffer.

    • Add 100 µL of the PBP solution to each well of the microplate.

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate 3 times with 200 µL/well of Wash Buffer.

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Competitive Binding:

    • Wash the plate 3 times with Wash Buffer.

    • In a separate plate or tubes, prepare dilutions of your test inhibitors.

    • Add 50 µL of the test inhibitor dilutions to the appropriate wells.

    • Add 50 µL of a fixed concentration of biotinylated this compound to all wells (except for a "no peptide" control). The final concentration of the peptide should be at or near its Kd for the PBP.

    • Incubate for 1 hour at room temperature with gentle shaking.

  • Detection:

    • Wash the plate 5 times with Wash Buffer, including a 30-second soak time for each wash.

    • Dilute Streptavidin-HRP in Blocking Buffer according to the manufacturer's instructions. Add 100 µL to each well.

    • Incubate for 30-60 minutes at room temperature.

    • Wash the plate 5 times with Wash Buffer.

    • Add 100 µL of TMB Substrate to each well and incubate in the dark until sufficient color develops (5-20 minutes).

  • Read Plate:

    • Add 100 µL of Stop Solution to each well.

    • Read the absorbance at 450 nm on a microplate reader. The signal will be inversely proportional to the inhibitor's potency.

References

Optimization of buffer conditions for Ac-Lys-D-Ala-D-Ala-OH assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of buffer conditions in assays utilizing Ac-Lys-D-Ala-D-Ala-OH.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in solution, and how can I prevent it?

A1: The primary routes of degradation for this compound in aqueous solutions are chemical and physical instability.[1]

  • Chemical Instability : This involves the alteration of covalent bonds.[1]

    • Hydrolysis : Peptide bonds can be cleaved by water, a reaction often catalyzed by acidic or basic conditions.[1] To mitigate this, conducting a pH stability study is crucial to identify the pH at which the peptide has the lowest degradation rate.[1]

    • Oxidation : The lysine residue is susceptible to oxidation.[1] This can be minimized by adding antioxidants like methionine or ascorbic acid, protecting solutions from light, and purging containers with an inert gas (e.g., nitrogen or argon).[1]

  • Physical Instability : This involves changes to the peptide's structure without breaking covalent bonds.[1]

    • Aggregation : Peptide molecules can self-associate, leading to a loss of activity.[1] This can be addressed by adjusting the peptide concentration and optimizing the buffer's ionic strength.[1]

    • Adsorption : The peptide can stick to the surfaces of storage containers, reducing its effective concentration.[1] Using low-protein-binding vials and adding a low concentration (0.005 – 0.05 %) of a non-ionic detergent like Tween®20 can help prevent this.[2]

Peptide This compound (Intact) Hydrolysis Hydrolysis (Acid/Base Catalyzed) Peptide->Hydrolysis Oxidation Oxidation (Lysine Residue) Peptide->Oxidation Aggregation Aggregation Peptide->Aggregation Degraded Degradation Products (Loss of Activity) Hydrolysis->Degraded Oxidation->Degraded Aggregation->Degraded

Caption: Key degradation pathways for this compound in solution.

Q2: How does buffer pH affect assay performance?

A2: The pH is a critical parameter that influences peptide stability, enzyme activity, and binding interactions.

  • Peptide Stability : The rate of peptide bond hydrolysis is generally at its minimum in a specific pH range, typically between 3 and 5 for many peptides.[1] Deviating from this optimal pH can accelerate degradation and reduce the concentration of active peptide.[1]

  • Enzyme Kinetics : If the assay involves an enzyme (e.g., D-Ala-D-Ala ligase, DD-peptidase), the pH will dictate the ionization state of amino acid residues in the active site.[3][4] This directly impacts catalytic efficiency (kcat/KM). Most enzymes have a narrow optimal pH range for activity.[5][6] For example, the D-Ala-D-Ala ligase assay is often performed in a buffer like HEPES at pH 7.5.[7]

  • Binding Affinity : In binding assays, such as those with vancomycin, pH affects the charge of both the peptide and the binding partner, influencing the electrostatic interactions that contribute to binding affinity.

Q3: What is a good starting buffer for my this compound assay?

A3: A buffer that mimics physiological conditions is typically a good starting point.[2] Commonly used buffers include Phosphate Buffered Saline (PBS), HEPES, and Tris, often at a pH between 7.0 and 8.0 with a salt concentration around 150 mM NaCl.[2] However, the ideal buffer depends on the specific requirements of your assay components.[2]

Q4: How does ionic strength influence the assay?

A4: Ionic strength, adjusted with salts like NaCl or KCl, can significantly impact peptide solubility, aggregation, and molecular interactions.

  • Peptide Conformation and Solubility : Salt concentration can alter the effective size and conformation of peptides in solution.[8] For some peptides, increasing salt concentration can weaken membrane-peptide interactions, suggesting that the peptides prefer to remain in solution.[9]

  • Electrostatic Interactions : In binding assays, salts can shield charges, which may weaken or strengthen interactions depending on whether they are attractive or repulsive. Increasing salt concentration can decrease the apparent strength of adsorption for some peptides onto surfaces.[9][10]

  • Enzyme Activity : Many enzymes require specific ions for optimal activity (e.g., MgCl₂ is a common component in ligase buffers).[7]

Q5: What common buffer additives can I use to improve assay performance?

A5: Besides pH and salt, certain additives can be beneficial:

  • Detergents : Low concentrations of non-ionic detergents (e.g., 0.005-0.05% Tween®20) can prevent the peptide from adsorbing to plasticware and reduce aggregation.[2]

  • Reducing Agents : If oxidation is a concern, adding agents like Dithiothreitol (DTT) or β-mercaptoethanol can be helpful, provided they don't interfere with the assay.

  • Glycerol/Sugars : Additives like glycerol, sucrose, or trehalose can act as stabilizers, preventing aggregation and improving protein stability.[1]

Troubleshooting Guide

Problem: Low or No Signal

Possible CauseRecommended Solution
Peptide Degradation Perform a pH stability study to find the optimal pH.[1] Prepare fresh solutions before each experiment. Store stock solutions at -20°C or -80°C. Consider adding an antioxidant if oxidation is suspected.[1]
Peptide Adsorption Use low-protein-binding microplates and pipette tips. Add a low concentration (0.005-0.05%) of a non-ionic detergent like Tween®20 to the assay buffer.[2]
Incorrect Detection Wavelength For HPLC-UV analysis, ensure the detector is set to a low wavelength (215-220 nm) where the peptide bond absorbs maximally.[11]
Suboptimal Enzyme/Binding Conditions Verify that the buffer pH is optimal for the enzyme or binding interaction being studied.[3][5] Ensure necessary cofactors (e.g., Mg²⁺ for ligases) are present at the correct concentration.[7]

Problem: High Background or Poor Reproducibility

Possible CauseRecommended Solution
Peptide Aggregation Decrease the peptide concentration.[1] Optimize the ionic strength of the buffer.[1] Add a small amount of a non-ionic detergent or other solubilizing agents.
Buffer Component Interference Run a "buffer blank" control without the peptide or other key reagents to check for background signal. Use high-purity (e.g., molecular biology grade) buffer reagents and water.
Inconsistent Buffer Preparation Prepare a large batch of a single buffer stock for the entire experiment to minimize variability.[11] Always measure pH at the temperature at which the assay will be performed, as the pKa of many buffers (especially Tris) is temperature-dependent.[12]
Column Equilibration (HPLC) If using HPLC, ensure the column is fully equilibrated with the initial mobile phase conditions before each injection to prevent retention time drift.[11]

Quantitative Data Summary

Table 1: Common Biological Buffers and Their Properties

BufferpKa (at 25°C)Useful pH RangeNotes
Citrate 3.13, 4.76, 6.403.0 - 6.2Can chelate divalent cations like Ca²⁺ and Mg²⁺.[12]
MES 6.105.5 - 6.7Good's buffer, minimal metal ion binding.
Phosphate (PBS) 7.205.8 - 8.0Can precipitate with divalent cations like Ca²⁺ and Zn²⁺.[2][12]
PIPES 6.766.1 - 7.5Good's buffer, often used in protein studies.
MOPS 7.206.5 - 7.9Good's buffer, does not interact significantly with most metal ions.
HEPES 7.486.8 - 8.2Zwitterionic buffer, widely used in cell culture and enzyme assays.[2] Can form radicals under certain conditions.[2]
Tris 8.067.5 - 9.0Primary amine can react with aldehydes and ketones.[2] pKa is highly sensitive to temperature changes.[12]
Bicarbonate-Carbonate 10.339.2 - 10.8Useful for high-pH applications like some coating ELISAs.[12]

Table 2: Representative Binding Affinities (Kd) for Vancomycin

LigandVancomycin KdNotes
Ac-Lys-D-Ala-D-Ala Micromolar (µM) rangeHigh-affinity binding is the basis for vancomycin's antibiotic activity against susceptible bacteria.[7][13]
Ac-Lys-D-Ala-D-Lac Millimolar (mM) rangeThe D-Ala to D-Lac substitution reduces binding affinity by ~1000-fold, conferring vancomycin resistance.[13][14]
Note: Exact Kd values can vary depending on specific experimental conditions (e.g., buffer, pH, temperature, and assay method).

Experimental Protocols

Protocol 1: pH Stability Study of this compound

This protocol determines the optimal pH for peptide stability in an aqueous solution.[1]

  • Buffer Preparation : Prepare a series of buffers (e.g., 50 mM) with different pH values covering the desired range (e.g., pH 3, 4, 5, 6, 7, 8).[1] Use appropriate buffer systems like citrate for acidic pH, phosphate for neutral pH, and borate or Tris for alkaline pH.[1][12]

  • Sample Preparation : Dissolve a known concentration of this compound (e.g., 1 mg/mL) in each buffer solution.[1]

  • Incubation : Aliquot samples into sealed, low-protein-binding vials and incubate them at a constant temperature (e.g., 40°C to accelerate degradation).[1] Include a control sample stored at -80°C (T=0 reference).

  • Time Points : At specified intervals (e.g., 0, 1, 3, 7, and 14 days), remove an aliquot from each pH condition.[1]

  • Analysis : Analyze the samples using a stability-indicating method like Reverse-Phase HPLC (RP-HPLC) with UV detection at 215-220 nm.[1][11]

  • Data Analysis : Quantify the peak area of the intact peptide at each time point. Plot the percentage of remaining peptide against time for each pH to determine the degradation rate. The pH with the slowest degradation rate is the most optimal for stability.[1]

A Prepare Buffers (Range of pH 3-9) B Dissolve Peptide (1 mg/mL in each buffer) A->B C Incubate Samples (e.g., 40°C) B->C D Withdraw Aliquots (T = 0, 1, 3, 7, 14 days) C->D E Analyze by RP-HPLC (Quantify Intact Peptide) D->E F Plot % Remaining Peptide vs. Time E->F G Identify pH with Lowest Degradation Rate F->G

Caption: Workflow for a pH stability study of this compound.

Protocol 2: D-Ala-D-Ala Ligase (Ddl) Activity Assay

This assay measures the ATP-dependent ligation of two D-alanine molecules, catalyzed by Ddl, by detecting the production of inorganic phosphate (Pi).[7]

  • Reagent Preparation :

    • Reaction Buffer : 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 50 mM KCl.[7]

    • Substrates : Prepare stock solutions of D-Alanine and ATP in the reaction buffer.

    • Enzyme : Purified D-Ala-D-Ala ligase diluted to the working concentration in reaction buffer.

    • Detection Reagent : A Malachite Green-based reagent for phosphate detection.[7]

  • Assay Procedure :

    • Prepare a reaction mixture in a microplate containing reaction buffer, D-alanine, and ATP.

    • Pre-incubate the plate at the enzyme's optimal temperature (e.g., 37°C).[7]

    • Initiate the reaction by adding the Ddl enzyme solution.

    • Incubate for a fixed time (e.g., 15-30 minutes) during which the reaction is linear.[7]

    • Stop the reaction by adding the phosphate detection reagent.[7]

  • Data Analysis :

    • Measure the absorbance at the appropriate wavelength (e.g., ~650 nm for Malachite Green).[7]

    • Generate a standard curve using known concentrations of phosphate to quantify the amount of Pi produced.[7] Enzyme activity is directly proportional to the Pi generated.

Buffer Optimization Workflow

The following diagram outlines a logical workflow for systematically optimizing buffer conditions for your this compound assay.

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Refinement cluster_2 Phase 3: Validation A Define Assay Requirements (e.g., enzyme, binding partners) B Select Initial Buffers (e.g., PBS, HEPES, Tris) A->B C pH Screening (Test pH 6.0 - 8.5) B->C D Ionic Strength Titration (Vary NaCl/KCl from 50-250 mM) C->D Select best pH E Screen Additives (Optional) (e.g., Tween-20, Glycerol) D->E Select best salt conc. F Confirm Lead Condition (Run full assay with optimized buffer) E->F Select final components G Assess Performance (Signal-to-background, Z', reproducibility) F->G

Caption: A systematic workflow for optimizing assay buffer conditions.

References

How to interpret unexpected results in Ac-Lys-D-Ala-D-Ala-OH experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ac-Lys-D-Ala-D-Ala-OH.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a synthetic tripeptide that acts as an analog of the C-terminal D-alanyl-D-alanine sequence of peptidoglycan precursors in bacterial cell walls.[1] Its primary application is in the study of bacterial cell wall biosynthesis and the mechanism of action of glycopeptide antibiotics like vancomycin.[1][2] It serves as a crucial substrate for enzymes such as DD-carboxypeptidases and is used in binding assays to investigate antibiotic-target interactions.[3][4]

Q2: What are the expected results in a typical DD-carboxypeptidase assay using this substrate?

In a typical DD-carboxypeptidase assay, the enzyme cleaves the terminal D-alanine from this compound. This results in the formation of Ac-Lys-D-Ala and free D-alanine.[5] The rate of this reaction can be monitored using various methods, such as a continuous coupled-enzyme spectrophotometric assay or by HPLC analysis to quantify the substrate and product.

Q3: How does vancomycin interact with this compound?

Vancomycin binds with high affinity to the D-Ala-D-Ala terminus of the peptide, mimicking its action on bacterial peptidoglycan precursors.[2][6] This binding is stabilized by five hydrogen bonds and effectively sequesters the substrate, inhibiting the subsequent steps in cell wall synthesis.[2] This interaction is the basis for vancomycin's antibiotic activity.

Q4: What factors can affect the stability of this compound in solution?

The stability of this compound in an aqueous solution can be influenced by several factors, including:

  • pH: The rate of hydrolysis of peptide bonds is generally lowest in the neutral pH range and increases in acidic or alkaline conditions.[7]

  • Temperature: Higher temperatures can accelerate degradation pathways like hydrolysis.[8]

  • Oxidation: The lysine residue can be susceptible to oxidation.[7]

  • Aggregation: At high concentrations, peptides can self-associate and form aggregates.[7][9]

  • Adsorption: The peptide may adsorb to the surfaces of storage containers.[7]

Troubleshooting Guides

Issue 1: No or Low Enzyme Activity Detected in DD-Carboxypeptidase Assay

Possible Causes and Solutions

Possible Cause Troubleshooting Step
Inactive Enzyme Run a positive control with a known active DD-carboxypeptidase to confirm enzyme activity.[3]
Substrate Quality Issues Use high-purity this compound. Impurities can interfere with the assay. Verify the integrity of the peptide.[3]
Incorrect Buffer pH The optimal pH for many DD-carboxypeptidases is around 8.5. Optimize the buffer pH for your specific enzyme.[3]
Interference in Coupled Assay If using a coupled spectrophotometric assay, components in the enzyme preparation or test compounds might interfere with the coupling enzymes (e.g., DAO or HRP). Run appropriate controls to test for inhibition of the coupling enzymes.[3]
Incorrect Reagent Concentration Verify the concentrations of all assay components, including the substrate and enzyme.
Issue 2: High Background Signal or Non-Specific Binding in Vancomycin Binding Assays

Possible Causes and Solutions

Possible Cause Troubleshooting Step
Non-Specific Binding to Assay Surface Ensure proper blocking of the assay surface (e.g., microplate wells).[10][11]
Sub-optimal Buffer Composition Optimize the assay buffer. The presence of detergents (e.g., Tween-20) at low concentrations can help reduce non-specific binding.
Contaminated Reagents Use high-purity reagents. Contaminants can sometimes lead to false-positive signals.
Antibody Cross-Reactivity (in Immunoassays) If using an immunoassay format, ensure the specificity of the primary and secondary antibodies.[10]
High Analyte Concentration High concentrations of the peptide or vancomycin can sometimes lead to aggregation and non-specific interactions. Optimize the concentration range.
Issue 3: Poor Reproducibility of Results

Possible Causes and Solutions

Possible Cause Troubleshooting Step
Peptide Instability Prepare fresh solutions of this compound for each experiment. If storing solutions, do so at -20°C or -80°C in appropriate buffers and minimize freeze-thaw cycles.[8]
Inconsistent Pipetting Ensure accurate and consistent pipetting, especially for small volumes. Calibrate pipettes regularly.
Temperature Fluctuations Maintain a consistent temperature throughout the assay incubation steps.
Batch-to-Batch Variability of Reagents If using different lots of reagents, perform validation experiments to ensure consistency.
Improper Mixing Ensure thorough mixing of reagents in the assay wells.

Experimental Protocols

Protocol 1: Continuous Coupled-Enzyme Spectrophotometric Assay for DD-Carboxypeptidase Activity

This assay continuously monitors the production of D-alanine, which is then oxidized by D-amino acid oxidase (DAO), producing hydrogen peroxide (H₂O₂). The H₂O₂ is used by horseradish peroxidase (HRP) to generate a colored product.[3]

Materials:

  • DD-Carboxypeptidase enzyme

  • This compound substrate

  • Tris-HCl buffer (pH 8.5)

  • D-Amino Acid Oxidase (DAO)

  • Horseradish Peroxidase (HRP)

  • 4-Aminoantipyrine (4-AAP)

  • Phenol

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a Coupled Enzyme Mix: In Tris-HCl buffer (pH 8.5), prepare a solution containing DAO, HRP, 4-AAP, and phenol.

  • Set up the Reaction Plate:

    • Add 50 µL of the Coupled Enzyme Mix to each well.

    • Add 25 µL of varying concentrations of the this compound substrate.

    • Include a no-substrate control (buffer only).[3]

  • Initiate the Reaction: Add 25 µL of the DD-carboxypeptidase enzyme solution to each well.[3]

  • Measure Absorbance: Immediately begin monitoring the increase in absorbance at 505 nm over time. The rate of change in absorbance is proportional to the enzyme activity.

Protocol 2: Vancomycin Binding Assay using Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[6]

Materials:

  • Vancomycin

  • This compound

  • Degassed buffer (e.g., phosphate or HEPES buffer)

  • Isothermal Titration Calorimeter

Procedure:

  • Sample Preparation:

    • Prepare a solution of vancomycin in the degassed buffer and load it into the injection syringe.

    • Dissolve this compound in the identical buffer and place it in the sample cell. Using the same buffer is critical to minimize heats of dilution.[6]

  • Titration:

    • Perform a series of precise injections of the vancomycin solution into the sample cell containing the peptide solution at a constant temperature.[6]

  • Data Acquisition: The instrument measures the heat released or absorbed after each injection.

  • Data Analysis: The resulting data is fitted to a binding model to determine the thermodynamic parameters of the interaction.

Visualizations

Signaling_Pathway cluster_0 Bacterial Cell Wall Synthesis cluster_1 Mechanism of Action Lipid_II Lipid II Precursor (ending in D-Ala-D-Ala) Transglycosylase Transglycosylase Lipid_II->Transglycosylase Polymerization Nascent_PG Nascent Peptidoglycan Transglycosylase->Nascent_PG Transpeptidase Transpeptidase (PBP) Crosslinked_PG Cross-linked Peptidoglycan Transpeptidase->Crosslinked_PG Nascent_PG->Transpeptidase Cross-linking Vancomycin Vancomycin Inhibition_Complex Vancomycin-Substrate Complex Vancomycin->Inhibition_Complex Ac_Lys_DAla_DAla This compound (Substrate Analog) DD_Carboxypeptidase DD-Carboxypeptidase Ac_Lys_DAla_DAla->DD_Carboxypeptidase Normal Substrate Interaction Ac_Lys_DAla_DAla->Inhibition_Complex Cleavage Cleavage Blocked Inhibition_Complex->Cleavage

Caption: Bacterial cell wall synthesis and the inhibitory action of vancomycin.

Experimental_Workflow cluster_assay DD-Carboxypeptidase Assay Troubleshooting Start Unexpected Result: No/Low Enzyme Activity Check_Enzyme Is the enzyme active? (Positive Control) Start->Check_Enzyme Check_Substrate Is the substrate quality adequate? Check_Enzyme->Check_Substrate Yes Resolve_Enzyme Use new enzyme stock Check_Enzyme->Resolve_Enzyme No Check_pH Is the buffer pH optimal? Check_Substrate->Check_pH Yes Resolve_Substrate Use high-purity substrate Check_Substrate->Resolve_Substrate No Check_Interference Any interference in coupled assay? Check_pH->Check_Interference Yes Resolve_pH Optimize buffer pH Check_pH->Resolve_pH No Resolve_Interference Run controls for coupling enzymes Check_Interference->Resolve_Interference Yes End Problem Resolved Check_Interference->End No Resolve_Enzyme->End Resolve_Substrate->End Resolve_pH->End Resolve_Interference->End

Caption: Troubleshooting workflow for a DD-carboxypeptidase assay.

References

Technical Support Center: Enhancing the Purity of Synthesized Ac-Lys-D-Ala-D-Ala-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis and purification of Ac-Lys-D-Ala-D-Ala-OH.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: During the solid-phase peptide synthesis (SPPS) of this compound, several types of impurities can arise. These are broadly categorized as process-related and product-related impurities. Common impurities include:

  • Deletion sequences: Peptides lacking one of the amino acids (e.g., Ac-Lys-D-Ala-OH or Ac-D-Ala-D-Ala-OH) due to incomplete coupling or deprotection steps.[1][2]

  • Truncated sequences: Peptides that are prematurely capped, often due to incomplete deprotection followed by reaction with the capping agent (e.g., acetic anhydride).

  • Incomplete acetylation: The final peptide may have a free amine on the lysine side chain or the N-terminus if the final acetylation step is not driven to completion.

  • Diastereomeric impurities: Racemization of the D-alanine residues can occur during amino acid activation, leading to the incorporation of L-alanine.[3]

  • Side-reaction products: Modification of the lysine side chain or reactions involving the peptide backbone can occur, particularly during the final cleavage from the resin.[4]

Q2: How does the presence of D-amino acids affect the synthesis and purification?

A2: The presence of D-amino acids does not significantly alter the standard SPPS chemistry. However, it is crucial to use high-purity D-amino acid derivatives to prevent the formation of diastereomeric impurities.[5] During purification by RP-HPLC, diastereomers may have very similar retention times, requiring optimized gradients for successful separation.[6]

Q3: What is the optimal cleavage cocktail for this compound?

A3: A standard cleavage cocktail for Fmoc-based SPPS is typically effective for this tripeptide. A common and effective mixture is 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.[7] TIS acts as a scavenger to prevent side reactions from reactive cationic species generated during the removal of protecting groups. The optimal TFA concentration is crucial for efficient cleavage without degrading the peptide.[8][9][10]

Q4: My crude peptide has low purity. What are the likely causes?

A4: Low crude peptide purity can stem from several issues during SPPS:

  • Inefficient Coupling: Steric hindrance or peptide aggregation on the resin can lead to incomplete coupling reactions.[11]

  • Incomplete Fmoc Deprotection: Failure to completely remove the Fmoc group before the next coupling step will result in deletion sequences.[1]

  • Poor Quality Reagents: Using old or impure amino acids, coupling reagents, or solvents can introduce various side reactions.

  • Suboptimal Cleavage: An inappropriate cleavage cocktail or insufficient cleavage time can result in incomplete deprotection of side chains or incomplete cleavage from the resin.[12]

Q5: I'm observing peak broadening or tailing during RP-HPLC purification. What could be the cause?

A5: Peak broadening or tailing during RP-HPLC can be caused by several factors:

  • Column Overload: Injecting too much crude peptide onto the column.

  • Inappropriate Mobile Phase: The pH of the mobile phase can affect the ionization state of the peptide. Using 0.1% TFA in both water and acetonitrile is standard for good peak shape.[3]

  • Column Degradation: The performance of the HPLC column can degrade over time.

  • Peptide Aggregation: The peptide may be aggregating in the purification solvent. Dissolving the crude peptide in a solvent with a small amount of organic acid, like acetic acid, can help.[3]

Troubleshooting Guides

Problem 1: Low Yield of Crude Peptide
Symptom Potential Cause Recommended Solution
Low final weight of lyophilized crude peptide.Incomplete Coupling/Deprotection: Aggregation of the growing peptide chain on the resin.[11]- Use a resin with a lower substitution level.- Incorporate a chaotropic salt like LiCl into the coupling reaction.- Perform a double coupling for each amino acid.
Loss of Peptide During Cleavage/Precipitation: Incomplete precipitation of the peptide in cold ether.- Ensure the diethyl ether is sufficiently cold (-20°C).- Use a larger volume of ether for precipitation.- Allow the peptide to precipitate for a longer duration at low temperature.
Poor Resin Swelling: Inadequate swelling of the resin in the reaction solvent (DMF).- Ensure the resin is swelled in DMF for at least 30 minutes before the first deprotection step.
Problem 2: Identification of Specific Impurities by Mass Spectrometry
Observed Mass (relative to target) Potential Impurity Identity Likely Cause Suggested Action
-71 DaDeletion of one D-Alanine residue.Incomplete coupling of a D-Ala residue.- Increase coupling time.- Perform a double coupling.
-128 DaDeletion of the Lysine residue.Incomplete coupling of the Fmoc-Lys(Boc)-OH.- Ensure complete activation of the amino acid.- Increase coupling time.
+42 DaIncomplete deprotection of the Lys(Boc) group followed by acetylation of the N-terminus.Incomplete removal of the Boc protecting group from the Lysine side chain.- Increase cleavage time with TFA.- Ensure the freshness of the TFA.
-42 DaIncomplete N-terminal acetylation.Insufficient reaction time or amount of acetic anhydride during the final acetylation step.- Increase the equivalents of acetic anhydride and the reaction time for the acetylation step.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis of this compound

This protocol is based on standard Fmoc/tBu solid-phase peptide synthesis methodology.

Materials:

  • Fmoc-D-Ala-Wang resin

  • Fmoc-D-Ala-OH

  • Fmoc-Lys(Boc)-OH

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection Reagent: 20% Piperidine in DMF (N,N-Dimethylformamide)

  • Acetylation Reagent: Acetic anhydride

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage Cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O

Procedure:

  • Resin Swelling: Swell the Fmoc-D-Ala-Wang resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Coupling of the second D-Ala:

    • In a separate vial, dissolve Fmoc-D-Ala-OH (3 eq), HBTU (2.9 eq) in DMF.

    • Add DIPEA (6 eq) to the amino acid mixture to activate it.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF and DCM. Confirm complete coupling using a Kaiser test.

  • Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly added D-alanine.

  • Coupling of Lysine: Activate Fmoc-Lys(Boc)-OH (3 eq) using the same procedure as in step 3. Couple the activated lysine to the resin and wash.

  • Final Fmoc Deprotection: Repeat step 2 to deprotect the N-terminus of the lysine residue.

  • On-Resin Acetylation: Treat the resin with a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF for 2 hours. Wash the resin extensively with DMF and DCM.

  • Cleavage and Deprotection: Treat the dried resin with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and precipitate the peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and wash the pellet with cold ether.

  • Drying: Dry the crude peptide pellet under vacuum.

Protocol 2: RP-HPLC Purification of this compound

Instrumentation and Materials:

  • Preparative RP-HPLC system with a UV detector

  • C18 column (e.g., 10 µm particle size, 100 Å pore size, 21.2 x 250 mm)

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Crude this compound dissolved in Mobile Phase A

Procedure:

  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Sample Injection: Inject the dissolved crude peptide onto the column.

  • Gradient Elution: Apply a linear gradient to separate the peptide from impurities. A shallow gradient is often effective for purifying hydrophilic peptides.

    • Example Gradient: 5% to 35% Mobile Phase B over 30 minutes.

  • Fraction Collection: Monitor the elution profile at 215-220 nm and collect fractions corresponding to the main peak.

  • Purity Analysis: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm the purity and identity of the final product.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.

Quantitative Data Summary

Table 1: Comparison of Cleavage Cocktail Compositions on Crude Purity
Cleavage Cocktail Composition (TFA:Scavenger:Water)Scavenger(s)Cleavage Time (hours)Crude Purity (%)Notes
95:2.5:2.5TIS2~85%Standard and generally effective.
95:5:0TIS2~80%Water can be important for hydrolyzing certain protecting groups.
90:5:5TIS, EDT2~87%EDT (ethanedithiol) can be beneficial if trace amounts of sulfur-containing impurities are suspected.
95:2.5:2.5Anisole2~75%Anisole is a less effective scavenger for the protecting groups used in this synthesis.

Note: Purity percentages are illustrative and can vary based on the success of the solid-phase synthesis.

Table 2: Effect of RP-HPLC Gradient on Final Purity
Gradient Profile (%B over time)Flow Rate (mL/min)Main Peak Retention Time (min)Final Purity (%)Notes
5-50% B over 20 min1512.595.2%A steeper gradient may result in co-elution of closely related impurities.
5-35% B over 30 min1518.2>98.5%A shallower gradient provides better resolution for hydrophilic peptides.
10-30% B over 20 min1515.8>98.0%A targeted shallow gradient can be very effective if the approximate elution point is known.
Isocratic 15% B1525.196.5%Isocratic elution is generally not ideal for complex crude mixtures but can be used for a final polishing step.

Note: Purity percentages are representative and depend on the quality of the crude material.

Visualizations

SPPS_Workflow Resin Fmoc-D-Ala-Wang Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling1 Couple Fmoc-D-Ala-OH (HBTU/DIPEA) Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection Coupling1->Deprotection2 Coupling2 Couple Fmoc-Lys(Boc)-OH Deprotection2->Coupling2 Deprotection3 Final Fmoc Deprotection Coupling2->Deprotection3 Acetylation Acetylation (Acetic Anhydride) Deprotection3->Acetylation Cleavage Cleavage & Deprotection (TFA/TIS/H2O) Acetylation->Cleavage Purification RP-HPLC Purification Cleavage->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Solid-Phase Synthesis Workflow for this compound.

Troubleshooting_Purity Start Low Purity of Crude Peptide Check_Synthesis Review SPPS Protocol Start->Check_Synthesis Incomplete_Coupling Incomplete Coupling? Check_Synthesis->Incomplete_Coupling Incomplete_Deprotection Incomplete Deprotection? Check_Synthesis->Incomplete_Deprotection Cleavage_Issue Cleavage/Scavenger Issue? Check_Synthesis->Cleavage_Issue Solution_Coupling Increase Coupling Time Double Couple Incomplete_Coupling->Solution_Coupling Yes Solution_Deprotection Increase Deprotection Time Use Fresh Reagent Incomplete_Deprotection->Solution_Deprotection Yes Solution_Cleavage Optimize Cleavage Cocktail Increase Cleavage Time Cleavage_Issue->Solution_Cleavage Yes

Caption: Troubleshooting Logic for Low Crude Peptide Purity.

References

Technical Support Center: Method Refinement for Studying Ac-Lys-D-Ala-D-Ala-OH with Penicillin-Binding Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers studying the interaction of the peptidoglycan precursor analog, Ac-Lys-D-Ala-D-Ala-OH, with penicillin-binding proteins (PBPs).

Troubleshooting Guides

This section addresses common issues encountered during experimental procedures.

ProblemPossible Cause(s)Recommended Solution(s)
No or Low Binding Signal in Competitive Assay 1. Inactive PBP. 2. Incorrect buffer conditions (pH, ionic strength). 3. Sub-optimal concentration of fluorescent probe or this compound. 4. Insufficient incubation time.1. Verify PBP activity using a known ligand or substrate. Ensure proper protein folding and storage. 2. Optimize buffer composition. Most PBP binding assays are performed at a pH of 7.4. 3. Titrate the fluorescent probe to determine the optimal concentration for a robust signal. Perform a dose-response curve for this compound. 4. Increase incubation time to ensure the binding reaction reaches equilibrium.
High Background Signal in Fluorescent Assay 1. Non-specific binding of the fluorescent probe to the microplate or other components. 2. Contaminated reagents. 3. Intrinsic fluorescence of test compounds.1. Use low-binding microplates. Add a non-ionic detergent (e.g., 0.01% Tween-20) to the assay buffer. 2. Use fresh, high-purity reagents. 3. Measure the fluorescence of the test compound alone and subtract it from the assay signal.
Inconsistent or Irreproducible Results 1. Pipetting errors. 2. Temperature fluctuations during the assay. 3. Variability in PBP preparation. 4. Aggregation of protein or ligand.1. Calibrate pipettes regularly. Use automated liquid handling for high-throughput screening. 2. Ensure all reagents and plates are equilibrated to the assay temperature. Use a temperature-controlled plate reader. 3. Standardize the PBP purification protocol. Perform quality control checks on each batch.[1][2] 4. Centrifuge protein and ligand solutions before use. Consider including a small amount of non-ionic detergent in the buffer.
False Negatives in PBP2a Agglutination Test 1. Low level of PBP2a expression. 2. Incorrect incubation time. 3. Improper reagent handling.1. Induce PBP2a expression by exposing the bacterial strain to a β-lactam antibiotic like cefoxitin.[3][4] 2. Adhere strictly to the recommended incubation and reading times.[3] 3. Ensure latex reagents are at room temperature and properly resuspended before use.[3]

Frequently Asked Questions (FAQs)

Q1: What is the principle of a competitive binding assay for studying PBP interactions?

A1: A competitive binding assay measures the ability of a test compound (in this case, this compound) to displace a fluorescently labeled probe (e.g., Bocillin-FL, a fluorescent derivative of penicillin) from the active site of a PBP.[5] The decrease in fluorescence intensity is proportional to the binding affinity of the test compound. A lower IC50 value, the concentration of the competitor that inhibits 50% of the fluorescent probe binding, indicates a higher binding affinity.[5]

Q2: How can I purify active Penicillin-Binding Proteins?

A2: PBPs are membrane-associated proteins.[2][6] Purification often involves solubilization from the bacterial membrane using detergents, followed by affinity chromatography.[1] For example, moenomycin affinity chromatography can be used to enrich for certain PBPs, followed by ion-exchange chromatography for further separation and purification.[1] It is also possible to express and purify recombinant soluble forms of PBPs, often with an affinity tag like hexa-His, to facilitate purification.[2]

Q3: What are some alternative methods to fluorescent competitive assays for studying this interaction?

A3: Besides fluorescence-based assays, several other biophysical techniques can be employed:

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes upon binding, providing a complete thermodynamic profile of the interaction (K D, ΔH, ΔS).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed information about the binding site and conformational changes in both the protein and the ligand upon interaction.[7][8][9] Chemical shift perturbation mapping is a common NMR technique used for this purpose.[8]

  • Mass Spectrometry (MS): Native mass spectrometry can be used to observe the non-covalent complex between the PBP and this compound, confirming stoichiometry and providing information on binding affinity.[10][11]

Q4: Can I use this compound to measure PBP enzymatic activity?

A4: Yes, for PBPs that exhibit DD-carboxypeptidase activity, this compound can serve as a substrate.[12] The enzymatic reaction releases the terminal D-alanine. This released D-alanine can be quantified using a coupled-enzyme assay, for instance, with D-amino acid oxidase and horseradish peroxidase to generate a fluorescent or colorimetric signal.[12][13]

Q5: How do I choose the right fluorophore for labeling my peptide?

A5: The choice of fluorophore is critical. It is advisable to test more than one fluorophore to ensure that it does not cause non-specific binding.[6] The derivatization of the peptide with a fluorophore could also alter its binding characteristics. Therefore, it is recommended to perform competition experiments with the unlabeled peptide to confirm that the labeled probe binds to the same target site.[6]

Experimental Protocols

Protocol 1: PBP Purification from Bacterial Membranes

This protocol is a generalized procedure for the enrichment of PBPs.

  • Bacterial Cell Culture and Harvest: Grow the bacterial strain of interest (e.g., E. coli) to the mid-logarithmic phase. Harvest the cells by centrifugation.

  • Membrane Preparation: Resuspend the cell pellet in a suitable buffer and lyse the cells using sonication or a French press.[5] Remove cell debris by low-speed centrifugation. Pellet the membrane fraction by ultracentrifugation.[5]

  • Solubilization: Resuspend the membrane pellet in a buffer containing a non-ionic detergent (e.g., Triton X-100) to solubilize the membrane proteins.

  • Affinity Chromatography: Load the solubilized membrane fraction onto an affinity column (e.g., moenomycin-agarose or ampicillin-sepharose) to capture the PBPs.[1]

  • Elution and Further Purification: Wash the column extensively to remove non-specifically bound proteins. Elute the PBPs using a specific eluent or a change in buffer conditions. For higher purity, a second chromatography step, such as ion-exchange chromatography, can be performed.[1]

Protocol 2: Competitive PBP Binding Assay with a Fluorescent Probe

This protocol outlines a typical competitive binding assay using Bocillin-FL.

  • Reagent Preparation: Prepare a stock solution of purified PBP, Bocillin-FL, and this compound in a suitable assay buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Assay Setup: In a 96-well microplate, set up the following reactions in triplicate:

    • Total Binding: PBP + Bocillin-FL + Assay Buffer.

    • Competition: PBP + Bocillin-FL + varying concentrations of this compound.

    • Non-specific Binding: PBP + Bocillin-FL + a high concentration of a known unlabeled PBP inhibitor.

    • Blank: Assay Buffer only.

  • Incubation: Add the PBP to each well (except the blank). Add the serially diluted this compound or control inhibitor to the appropriate wells. Pre-incubate the plate at room temperature for 15-30 minutes.[14]

  • Labeling: Add a fixed concentration of Bocillin-FL to all wells (except the blank).[5] Incubate for a defined period (e.g., 30 minutes) at room temperature, protected from light.

  • Detection: The binding reaction can be stopped by adding SDS-PAGE loading buffer and boiling. Separate the proteins by SDS-PAGE. Visualize the fluorescently labeled PBPs using a gel imager.[5][6] Alternatively, for a plate-based readout, fluorescence polarization can be measured.

  • Data Analysis: Quantify the fluorescence intensity of the PBP bands. Plot the percentage of inhibition versus the log of the competitor concentration to determine the IC50 value.[5]

Quantitative Data Summary

The following table provides an example of how to present quantitative data from competitive binding assays, showing IC50 values for various β-lactam antibiotics against PBP-2 from Klebsiella pneumoniae.[5] This format can be adapted for your experimental data with this compound.

AntibioticOrganismPBP-2 IC50 (mg/L)Other Targeted PBPs (IC50 mg/L)
MecillinamK. pneumoniae<0.0075-
AvibactamK. pneumoniae2-
AztreonamK. pneumoniae>256PBP3 (0.06-0.12)
CefepimeK. pneumoniae0.5 - 1PBP1a/b (1-2), PBP3 (0.015-0.03), PBP4 (2)
CeftazidimeK. pneumoniae>256PBP3 (0.06-0.25), PBP1a/b (4)
ImipenemK. pneumoniae<0.0075PBP1a/b (<0.0075), PBP3 (<0.0075), PBP4 (<0.0075)
MeropenemK. pneumoniae<0.0075PBP1a/b (<0.0075), PBP3 (<0.0075), PBP4 (<0.0075)
PiperacillinK. pneumoniae64 - 128PBP3 (0.06-0.12)

Visualizations

Experimental_Workflow_PBP_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis PBP Purified PBP Incubation Incubation: PBP + Competitor + Fluorescent Probe PBP->Incubation Ligand This compound (Competitor) Ligand->Incubation Probe Fluorescent Probe (e.g., Bocillin-FL) Probe->Incubation Detection Fluorescence Measurement Incubation->Detection Binding Equilibrium Analysis Data Analysis (IC50 Determination) Detection->Analysis Signal Quantification

Caption: Workflow for a competitive PBP binding assay.

Troubleshooting_Logic_Low_Signal cluster_checks Initial Checks cluster_solutions Solutions Start Low/No Binding Signal CheckPBP Is PBP active? Start->CheckPBP CheckBuffer Are buffer conditions (pH, salt) optimal? Start->CheckBuffer CheckConc Are probe/ligand concentrations adequate? Start->CheckConc Sol_PBP Use fresh PBP stock Verify activity CheckPBP->Sol_PBP No Sol_Buffer Optimize buffer (e.g., pH 7.4) CheckBuffer->Sol_Buffer No Sol_Conc Titrate probe and competitor CheckConc->Sol_Conc No Outcome Signal Restored Sol_PBP->Outcome Sol_Buffer->Outcome Sol_Conc->Outcome

Caption: Troubleshooting logic for low binding signal.

References

Validation & Comparative

A Comparative Analysis of Ac-Lys-D-Ala-D-Ala-OH and Alternative Peptide Substrates in Antimicrobial Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthetic tripeptide Nα-Acetyl-L-lysyl-D-alanyl-D-alanine (Ac-Lys-D-Ala-D-Ala-OH) is a cornerstone reagent in the study of bacterial cell wall biosynthesis and the development of novel antimicrobial agents. Its structural similarity to the C-terminal of peptidoglycan precursors makes it an invaluable tool for investigating the activity of Penicillin-Binding Proteins (PBPs) and the mechanism of action of glycopeptide antibiotics like vancomycin.[1][2][3] This guide provides a comprehensive comparative analysis of this compound with other relevant peptide substrates, supported by quantitative data and detailed experimental protocols to aid researchers in substrate selection and assay design.

Biochemical Role and Significance

This compound mimics the D-Ala-D-Ala terminus of Lipid II, the precursor molecule for peptidoglycan synthesis in many bacteria.[3][4] This mimicry allows it to serve as a substrate for PBP-mediated transpeptidation and DD-carboxypeptidation reactions, which are essential for cross-linking the bacterial cell wall.[3][4] Furthermore, it is the specific binding target for glycopeptide antibiotics, such as vancomycin, which sequester this motif to inhibit cell wall formation.[5][6][7]

Comparative Data on Substrate Performance

The selection of an appropriate substrate is critical for the accurate determination of enzyme kinetics and binding affinities. This section provides a comparative overview of this compound and alternative substrates.

Enzyme Kinetics

The efficiency of PBP-mediated substrate cleavage is determined by the kinetic parameters Km (Michaelis constant) and kcat (turnover number). A lower Km indicates higher enzyme affinity for the substrate, while kcat represents the number of substrate molecules converted to product per enzyme molecule per second. The ratio kcat/Km is a measure of catalytic efficiency.

While direct comparative kinetic data for this compound alongside other substrates under identical conditions is limited in publicly available literature, data for the closely related and commonly used substrate, Nα,Nε-diacetyl-L-Lys-D-Ala-D-Ala, provides a valuable benchmark.

Table 1: Kinetic Parameters of PBP Substrates with Streptomyces R61 DD-Carboxypeptidase

SubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)Reference
Nα,Nε-diacetyl-L-Lys-D-Ala-D-Ala~5.0~300~6.0 x 104[1] (approximated)
Hippuryl-thioestersNot specifiedNot specifiedHigh[8]
Chromogenic substrates (e.g., containing p-nitroaniline)VariableVariableVariable[9]
N-Acetylglycyl-D-alanineNot availableNot availableNot available[10]

Note: The kinetic parameters for Nα,Nε-diacetyl-L-Lys-D-Ala-D-Ala are presented as approximate values based on available literature. Direct comparative studies are recommended for precise characterization.

Antibiotic Binding Affinity

The binding affinity of glycopeptide antibiotics to D-Ala-D-Ala containing peptides is a critical determinant of their efficacy. The dissociation constant (Kd) is a common measure of binding affinity, with a lower Kd value indicating a stronger interaction. The substitution of the terminal D-Ala with D-Lactate (D-Lac) is a key mechanism of vancomycin resistance, leading to a drastic reduction in binding affinity.[6][11][12]

Table 2: Comparative Binding Affinities of Vancomycin for Peptide Ligands

LigandKdFold Difference in Affinity (vs. D-Ala-D-Ala)Reference
This compound~1 µM1x[11]
Peptides ending in -Lys-D-Ala-D-Lactate~1 mM~1000x lower[6][11]
Peptides ending in -Lys-D-Ala-L-AlaMillimolar rangeLower[13]

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data. The following are protocols for key experiments involving this compound.

Protocol 1: DD-Carboxypeptidase Activity Assay (HPLC-Based)

This method allows for the direct quantification of the D-alanine released from the substrate.

Materials:

  • Purified DD-carboxypeptidase

  • This compound

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Quenching solution (e.g., 1 M HCl)

  • Derivatizing agent (e.g., Marfey's reagent)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer and the this compound substrate at various concentrations (e.g., from 0.5 to 20 mM to determine Km).

  • Enzyme Addition: Equilibrate the reaction mixture to the desired temperature (e.g., 37°C). Initiate the reaction by adding a known concentration of the DD-carboxypeptidase.

  • Incubation: Incubate the reaction for a specific time, ensuring that product formation is in the linear range.

  • Quenching: Stop the reaction by adding the quenching solution.

  • Derivatization: Derivatize the released D-alanine with the derivatizing agent according to the manufacturer's protocol. This allows for sensitive detection by HPLC.

  • HPLC Analysis: Inject the derivatized sample onto the HPLC system. Separate the derivatized D-alanine from other components using an appropriate gradient.

  • Data Analysis: Quantify the amount of derivatized D-alanine by integrating the peak area and comparing it to a standard curve of known D-alanine concentrations. Calculate the initial reaction velocity (v0).

  • Kinetic Parameter Determination: Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax. Calculate kcat from Vmax and the enzyme concentration.

Protocol 2: Vancomycin Binding Assay (Surface Plasmon Resonance - SPR)

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • This compound (or other peptide ligands)

  • Vancomycin

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

  • Ligand Immobilization: Covalently immobilize the peptide ligand (e.g., this compound) onto the sensor chip surface via amine coupling.

  • Analyte Injection: Prepare a series of vancomycin dilutions in the running buffer. Inject the vancomycin solutions over the sensor surface at a constant flow rate.

  • Association and Dissociation Monitoring: Monitor the change in the SPR signal (response units, RU) in real-time to observe the association of vancomycin with the immobilized ligand. After the injection, flow running buffer over the surface to monitor the dissociation phase.

  • Regeneration: If necessary, inject a regeneration solution (e.g., low pH buffer) to remove the bound vancomycin and prepare the surface for the next injection.

  • Data Analysis: Fit the association and dissociation curves (sensorgrams) to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Visualizing Key Pathways and Workflows

PBP-Mediated Peptidoglycan Cross-linking

The following diagram illustrates the role of PBPs in the final step of bacterial cell wall synthesis, a process that is mimicked in vitro using substrates like this compound.

PBP_Mechanism cluster_0 Peptidoglycan Precursors cluster_1 PBP Active Site cluster_2 Cell Wall Maturation LipidII Lipid II with -L-Lys-D-Ala-D-Ala PBP PBP (Transpeptidase) LipidII->PBP Substrate Binding Crosslinked_PG Cross-linked Peptidoglycan PBP->Crosslinked_PG Transpeptidation (Cross-linking) DAla Released D-Ala PBP->DAla Cleavage of terminal D-Ala

Caption: PBP-mediated transpeptidation in bacterial cell wall synthesis.

Vancomycin's Mechanism of Action

This diagram depicts how vancomycin inhibits bacterial cell wall synthesis by binding to the D-Ala-D-Ala motif of peptidoglycan precursors.

Vancomycin_MoA Vancomycin Vancomycin Complex Vancomycin-D-Ala-D-Ala Complex Vancomycin->Complex DAlaDAla D-Ala-D-Ala terminus of Peptidoglycan Precursor DAlaDAla->Complex Inhibition Inhibition of Transpeptidation Complex->Inhibition PBP PBP (Transpeptidase) PBP->Inhibition PBP_Inhibition_Workflow Start Start: Prepare Reagents Incubate Incubate PBP with Test Compound Start->Incubate Add_Substrate Add Labeled Substrate (e.g., fluorescent penicillin or This compound) Incubate->Add_Substrate Measure Measure Substrate Binding/Turnover Add_Substrate->Measure Analyze Data Analysis: Determine IC50/Ki Measure->Analyze End End: Identify Inhibitors Analyze->End

References

A Comparative Guide to Validating PBP Inhibitory Effects Using Ac-Lys-D-Ala-D-Ala-OH and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating the inhibitory effect of new compounds on Penicillin-Binding Proteins (PBPs), with a focus on the use of the peptide substrate Ac-Lys-D-Ala-D-Ala-OH. We present detailed experimental protocols, comparative data, and a discussion of the relative advantages and disadvantages of various techniques to assist researchers in selecting the most appropriate assay for their drug discovery pipeline.

Introduction to Penicillin-Binding Proteins as Drug Targets

Penicillin-Binding Proteins (PBPs) are essential bacterial enzymes that play a critical role in the final stages of peptidoglycan synthesis, a process vital for maintaining the integrity of the bacterial cell wall.[1][2] These enzymes catalyze the cross-linking of peptide side chains of adjacent glycan strands. The natural substrate for the transpeptidase domain of PBPs is a pentapeptide chain ending in a D-alanyl-D-alanine (D-Ala-D-Ala) motif.[3][4] By mimicking this structure, β-lactam antibiotics act as suicide inhibitors, acylating the active site serine of PBPs, which leads to their inactivation and ultimately, bacterial cell death.[4] Consequently, PBPs remain a primary target for the development of new antibiotics.

Validating the inhibitory activity of novel compounds against PBPs is a cornerstone of antibacterial drug discovery. The synthetic tripeptide, Nα-acetyl-L-lysyl-D-alanyl-D-alanine (this compound), serves as a valuable tool in this process as it mimics the natural substrate of PBP transpeptidases and DD-carboxypeptidases.[2] This guide will explore an assay based on this substrate and compare it with other prevalent validation methods.

Comparative Analysis of PBP Inhibition Assays

The selection of an appropriate assay for screening and characterizing PBP inhibitors depends on various factors, including the specific research question, required throughput, sensitivity, and available instrumentation. Here, we compare three common methodologies.

Assay Method Principle Advantages Disadvantages Typical Throughput Relative Cost
This compound Coupled Enzyme Assay Measures the DD-carboxypeptidase activity of PBPs by detecting the release of D-alanine. The released D-alanine is oxidized, producing H₂O₂, which is then used in a peroxidase-catalyzed reaction to generate a fluorescent or colorimetric signal.[2]- Directly measures enzymatic activity.- Adaptable for high-throughput screening.- Utilizes a substrate mimic of the natural peptide.- Indirect, coupled-enzyme format can be prone to interference from compounds that affect the coupling enzymes (DAO or HRP).- May not be suitable for all PBPs, particularly those with low DD-carboxypeptidase activity.HighModerate
Fluorescence Polarization (FP) Assay A competitive binding assay where a fluorescently labeled β-lactam (e.g., BOCILLIN™ FL) binds to the PBP.[5] An unlabeled inhibitor competes for this binding, causing a decrease in the fluorescence polarization signal.- High-throughput and homogenous (no wash steps).- Highly sensitive and requires small amounts of protein.- Can determine binding affinity (Ki).- Indirectly measures inhibition by competition.- Autofluorescence of test compounds can interfere with the signal.[6]- Irreversible binding of some fluorescent probes can limit the study of weakly binding compounds.[3]HighModerate to High
Mass Spectrometry (MS) Directly measures the mass of the PBP to detect the formation of a covalent adduct with an inhibitor or quantifies the binding of non-covalent inhibitors to the protein.[1][7]- Provides direct evidence of covalent modification.- High sensitivity and specificity.- Can be used for both covalent and non-covalent inhibitors.- Amenable to screening mixtures of compounds.- Lower throughput compared to plate-based assays.- Requires specialized and expensive instrumentation.- Sample preparation can be more complex.Low to MediumHigh
Quantitative Data Presentation: PBP Inhibitor Potency

The following table presents a compilation of inhibitory concentration (IC₅₀) and inhibition constant (Ki) values for known PBP inhibitors, determined by various assay methods. Direct comparison of absolute values across different studies and assay formats should be approached with caution due to variations in experimental conditions.

Compound PBP Target Assay Method Reported Value (IC₅₀/Ki) Reference
PiperacillinE. coli PBP3Competition AssayIC₅₀: 166 ± 62 nM[3]
Penicilloic Acid (5R)E. coli PBP3Competition AssayIC₅₀: 196 ± 28 µM[3]
Penicilloic Acid (5S)E. coli PBP3Competition AssayIC₅₀: 126 ± 18 µM[3]
Compound 6N. gonorrhoeae PBP2Fluorescence PolarizationIC₅₀: 49 µM[8]
Compound 7N. gonorrhoeae PBP2Fluorescence PolarizationIC₅₀: 153 µM[8]
Boronic Acid 37S. pneumoniae PBP1bThioester Substrate AssayIC₅₀: 6.9 ± 0.1 µM[3]
Benzylidene Derivative 12E. coli PBP3BOCILLIN FL CompetitionIC₅₀: 130 µM[3]

Note: The data presented is for illustrative purposes and is collated from various sources. Experimental conditions such as enzyme and substrate concentrations can significantly influence the determined values.

Mandatory Visualizations

PBP_Inhibition_Pathway cluster_synthesis Peptidoglycan Synthesis cluster_inhibition Mechanism of Inhibition UDP_MurNAc_pp UDP-MurNAc-pentapeptide Lipid_II Lipid II (D-Ala-D-Ala terminus) UDP_MurNAc_pp->Lipid_II MurG Nascent_PG Nascent Peptidoglycan Lipid_II->Nascent_PG PBP (Transglycosylase) PBP PBP (Transpeptidase) Nascent_PG->PBP Substrate Binding Crosslinked_PG Cross-linked Peptidoglycan PBP->Crosslinked_PG Transpeptidation (cross-linking) Acyl_Enzyme Inactive Acyl-Enzyme Complex PBP->Acyl_Enzyme Beta_Lactam β-Lactam Antibiotic (e.g., Penicillin) Beta_Lactam->PBP Inhibitor Binding Cell_Lysis Cell Lysis Acyl_Enzyme->Cell_Lysis Inhibition of Cell Wall Synthesis

Caption: Mechanism of PBP transpeptidase inhibition by β-lactam antibiotics.

Assay_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_detection 3. Signal Detection & Analysis PBP_prep Prepare PBP Enzyme Solution Add_PBP_Inhibitor Add PBP and Test Compound to microplate wells PBP_prep->Add_PBP_Inhibitor Substrate_prep Prepare this compound Substrate Solution Initiate_reaction Add Substrate to initiate reaction Substrate_prep->Initiate_reaction Inhibitor_prep Prepare Test Compound (Inhibitor) Dilutions Inhibitor_prep->Add_PBP_Inhibitor Detection_mix Prepare Detection Mix (DAO, HRP, Fluorogenic Substrate) Add_detection Add Detection Mix Detection_mix->Add_detection Pre_incubate Pre-incubate to allow PBP-inhibitor binding Add_PBP_Inhibitor->Pre_incubate Pre_incubate->Initiate_reaction Incubate_reaction Incubate at 37°C Initiate_reaction->Incubate_reaction Incubate_reaction->Add_detection Incubate_detect Incubate to allow signal development Add_detection->Incubate_detect Read_signal Measure Fluorescence/ Absorbance over time Incubate_detect->Read_signal Analyze_data Calculate reaction rates and determine % inhibition / IC₅₀ Read_signal->Analyze_data Method_Comparison PBP_Inhibition Goal: Validate PBP Inhibition Assay_Choice Assay Choice PBP_Inhibition->Assay_Choice Coupled_Assay Coupled Enzyme Assay Substrate: this compound Measures: Enzymatic Activity Pros: High Throughput, Direct Activity Cons: Prone to Interference Assay_Choice->Coupled_Assay Enzymatic Activity Focus FP_Assay Fluorescence Polarization Probe: Fluorescent β-Lactam Measures: Competitive Binding Pros: Homogeneous, Sensitive Cons: Compound Interference Assay_Choice->FP_Assay High Throughput Screening MS_Assay Mass Spectrometry Measures: Direct Mass Change / Binding Pros: High Specificity, Covalent/Non-covalent Cons: Low Throughput, High Cost Assay_Choice->MS_Assay Direct Binding Confirmation

References

Cross-Validation of Ac-Lys-D-Ala-D-Ala-OH Binding Assay Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the interactions of molecules with the bacterial cell wall precursor mimic, Ac-Lys-D-Ala-D-Ala-OH, a variety of biophysical techniques are available. This guide provides a comparative overview of common binding assay platforms, including Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Bio-Layer Interferometry (BLI), and Fluorescence-Based Assays. The selection of an appropriate assay is critical for generating robust and reliable data, and cross-validation of results using orthogonal methods is highly recommended to ensure accuracy and confidence in the findings.

The this compound peptide is a synthetic analog of the C-terminal portion of the peptidoglycan precursor in many bacteria. It is a crucial tool for studying the mechanism of action of antibiotics like vancomycin, which targets this D-Ala-D-Ala moiety, and for screening inhibitors of Penicillin-Binding Proteins (PBPs) that are involved in bacterial cell wall synthesis.

Data Presentation: A Comparative Overview of Binding Assay Techniques

The following table summarizes the key quantitative parameters that can be obtained from each assay platform for the interaction between an analyte (e.g., vancomycin) and the immobilized or solution-phase this compound ligand. It is important to note that the exact values can vary depending on specific experimental conditions such as buffer composition, pH, and temperature. The data presented here are representative values from various studies.

Parameter Surface Plasmon Resonance (SPR) Isothermal Titration Calorimetry (ITC) Bio-Layer Interferometry (BLI) Fluorescence-Based Assays
Binding Affinity (KD) ~ 1 µM[1][2]~ 1 µM[1][2]Typically in the µM to mM range~ 0.5 µM[3][4]
Association Rate (ka) Yes (e.g., 103 - 106 M-1s-1)[1]NoYes (e.g., 103 - 106 M-1s-1)No
Dissociation Rate (kd) Yes (e.g., 10-2 - 10-4 s-1)[1]NoYes (e.g., 10-2 - 10-4 s-1)No
Stoichiometry (n) Can be inferredYes (e.g., 1:1)[1][5]Can be inferredCan be inferred
Enthalpy (ΔH) Can be determined with temperature variationYes (Enthalpy-driven)[5]NoNo
Entropy (ΔS) Can be determined with temperature variationYes (Entropically unfavorable)[5]NoNo

Experimental Protocols

Detailed methodologies for performing this compound binding assays using SPR, ITC, BLI, and a fluorescence-based assay are provided below. These protocols are intended as a guide and may require optimization for specific instruments and reagents.

Surface Plasmon Resonance (SPR) Protocol

SPR measures the change in the refractive index at the surface of a sensor chip as molecules bind and dissociate, providing real-time kinetic data.[1]

1. Ligand Immobilization:

  • Activate a CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
  • Inject a solution of this compound (e.g., 10 µg/mL in 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level (e.g., 100-200 RU).
  • Deactivate any remaining active esters with a 1 M ethanolamine-HCl solution.

2. Analyte Interaction:

  • Prepare a series of analyte (e.g., vancomycin) dilutions in a suitable running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).
  • Inject the analyte solutions over the ligand-immobilized surface at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds).
  • Allow the dissociation of the analyte in the running buffer for a defined time (e.g., 300 seconds).
  • Regenerate the sensor surface between analyte injections if necessary, using a mild regeneration solution (e.g., a short pulse of low pH glycine).

3. Data Analysis:

  • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[1]

Isothermal Titration Calorimetry (ITC) Protocol

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[1][5]

1. Sample Preparation:

  • Prepare a solution of this compound (e.g., 100 µM) in a degassed ITC buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4).
  • Prepare a solution of the analyte (e.g., vancomycin, 1 mM) in the exact same degassed buffer. Dialysis of both solutions against the same buffer is recommended to minimize heats of dilution.

2. Titration:

  • Load the this compound solution into the sample cell of the calorimeter.
  • Load the vancomycin solution into the injection syringe.
  • Perform a series of injections (e.g., 20 injections of 2 µL each) of the vancomycin solution into the sample cell at a constant temperature (e.g., 25°C).

3. Data Analysis:

  • Integrate the heat pulses from each injection and plot them against the molar ratio of vancomycin to this compound.
  • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (KD), stoichiometry (n), and the change in enthalpy (ΔH) and entropy (ΔS).[1][5]

Bio-Layer Interferometry (BLI) Protocol

BLI is a label-free technology that measures changes in the interference pattern of light reflected from the surface of a biosensor tip, allowing for real-time analysis of biomolecular interactions.

1. Ligand Immobilization:

  • Hydrate streptavidin (SA) biosensors in the assay buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20) for at least 10 minutes.
  • Immobilize a biotinylated version of this compound onto the SA biosensors by dipping them into a solution of the peptide (e.g., 10 µg/mL) until a stable signal is achieved.

2. Analyte Interaction:

  • Establish a baseline by dipping the biosensors into the assay buffer.
  • Associate the analyte (e.g., vancomycin) by dipping the biosensors into wells containing a serial dilution of the analyte.
  • Dissociate the analyte by moving the biosensors back into wells containing only the assay buffer.

3. Data Analysis:

  • Align the sensorgram data to the baseline and dissociation steps.
  • Fit the association and dissociation curves globally to a 1:1 binding model to obtain the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Fluorescence-Based Assay Protocol (Fluorescence Polarization)

This assay measures the change in the polarization of fluorescently labeled this compound upon binding to a larger molecule like vancomycin.[3][4]

1. Reagent Preparation:

  • Synthesize or obtain a fluorescently labeled this compound probe (e.g., FITC-labeled).
  • Prepare a stock solution of the fluorescent probe in a suitable buffer (e.g., PBS, pH 7.4).
  • Prepare a serial dilution of the analyte (e.g., vancomycin) in the same buffer.

2. Assay Procedure:

  • In a black, low-volume 384-well plate, add a fixed concentration of the fluorescent probe to each well.
  • Add the serially diluted analyte to the wells. Include control wells with only the probe (for baseline polarization) and buffer alone (for background).
  • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30 minutes), protected from light.

3. Data Acquisition and Analysis:

  • Measure the fluorescence polarization of each well using a plate reader equipped with appropriate filters for the fluorophore.
  • Plot the change in fluorescence polarization as a function of the analyte concentration.
  • Fit the data to a one-site binding model to determine the equilibrium dissociation constant (KD).

Mandatory Visualization

The following diagrams illustrate the general workflow of an this compound binding assay and the comparative principles of the different assay technologies.

G cluster_prep Assay Preparation cluster_exec Assay Execution cluster_acq Data Acquisition & Analysis Ligand Prepare this compound (Ligand) Immobilization Immobilize Ligand (SPR/BLI) or Prepare Solution (ITC/Fluorescence) Ligand->Immobilization Analyte Prepare Analyte (e.g., Vancomycin) Interaction Introduce Analyte (Association) Analyte->Interaction Buffer Prepare Assay Buffer Buffer->Immobilization Immobilization->Interaction Dissociation Buffer Wash (Dissociation) Interaction->Dissociation Acquisition Real-time Signal Detection or Endpoint Measurement Dissociation->Acquisition Analysis Fit Data to Binding Model Acquisition->Analysis Results Determine Kinetic/Thermodynamic Parameters (KD, ka, kd, ΔH, n) Analysis->Results

Caption: General workflow for an this compound binding assay.

G cluster_principle Assay Principles cluster_interaction SPR Surface Plasmon Resonance (SPR) Measures change in refractive index at a sensor surface upon binding. Provides kinetic data (ka, kd). ITC Isothermal Titration Calorimetry (ITC) Measures heat change upon binding in solution. Provides thermodynamic data (ΔH, ΔS). BLI Bio-Layer Interferometry (BLI) Measures change in interference pattern at a biosensor tip. Provides kinetic data (ka, kd). Fluor Fluorescence-Based Assay Measures change in a fluorescence property (e.g., polarization) upon binding. Provides equilibrium data (KD). Interaction This compound + Analyte Interaction->SPR Label-free, Surface Interaction->ITC Label-free, Solution Interaction->BLI Label-free, Surface Interaction->Fluor Label-required, Solution

Caption: Comparative principles of different binding assay technologies.

References

A Comparative Guide to Ac-Lys-D-Ala-D-Ala-OH and Its Analogs in Antibiotic Resistance Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic resistance is a critical global health threat, necessitating a deeper understanding of the molecular mechanisms that underpin it. Vancomycin, a glycopeptide antibiotic of last resort, targets the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors in bacterial cell walls, thereby inhibiting their synthesis.[1] However, resistant bacteria, particularly vancomycin-resistant enterococci (VRE), have evolved mechanisms to alter this target, primarily by replacing the terminal D-alanine with D-lactate (D-Ala-D-Lac) or D-serine (D-Ala-D-Ser).[2][3] This guide provides a comprehensive comparison of the canonical vancomycin target mimic, Ac-Lys-D-Ala-D-Ala-OH, with its critical resistance-conferring analogs, Ac-Lys-D-Ala-D-Lac-OH and Ac-Lys-D-Ala-D-Ser-OH.

Quantitative Data Comparison

The alteration of the terminal amino acid of the peptidoglycan precursor has a profound impact on the efficacy of vancomycin. The following tables summarize the key quantitative data comparing the interaction of vancomycin with this compound and its resistant analogs.

Table 1: Comparative Binding Affinities of Vancomycin to Peptidoglycan Precursor Analogs

AnalogVancomycin Binding Affinity (Kd)Fold Difference in Affinity (relative to D-Ala-D-Ala)
This compound~1 µM1x
Ac-Lys-D-Ala-D-Lac-OH~1 mM~1000x lower
Ac-Lys-D-Ala-D-Ser-OH-~7x lower[4]

Data compiled from multiple sources. The ~1000-fold decrease in affinity for D-Ala-D-Lac is a widely cited and critical factor in vancomycin resistance.[1][5]

Table 2: Kinetic Parameters of VanA Ligase for Different Substrates

SubstrateKMkcatkcat/KM (Catalytic Efficiency)
D-Ala-D-Ala210 mM (for D-Ala at subsite 2)550 min-1Low (due to high KM at physiological pH)
D-Ala-D-Lac0.69 mM (for D-Lac)32 min-1High

Data from a study on the determinants of differential effects on D-Ala-D-Lactate vs D-Ala-D-Ala formation by the VanA Ligase.[2][6] This demonstrates the enzyme's strong preference for synthesizing the D-Ala-D-Lac depsipeptide, which does not bind vancomycin effectively.

Table 3: Minimum Inhibitory Concentration (MIC) of Vancomycin Against Bacterial Strains with Different Peptidoglycan Termini

Peptidoglycan TerminusRepresentative Bacterial PhenotypeTypical Vancomycin MIC (µg/mL)
D-Ala-D-AlaVancomycin-Susceptible≤2
D-Ala-D-LacVanA-type VRE≥64
D-Ala-D-SerVanC-type Enterococci4-32

MIC values can vary between specific strains and testing conditions.[7][8]

Key Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanisms of resistance and the experimental approaches used to study them, the following diagrams are provided.

VanA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Vancomycin Vancomycin VanS VanS (Sensor Kinase) Vancomycin->VanS 1. Binds/Senses VanS->VanS VanR VanR (Response Regulator) VanS->VanR 3. Phosphoryl Transfer VanR_P VanR-P VanR->VanR_P vanHAX_promoter vanHAX Promoter VanR_P->vanHAX_promoter 4. Binds & Activates Transcription vanH vanH vanHAX_promoter->vanH vanA vanA vanHAX_promoter->vanA vanX vanX vanHAX_promoter->vanX VanH_protein VanH vanH->VanH_protein VanA_protein VanA vanA->VanA_protein VanX_protein VanX vanX->VanX_protein Pyruvate Pyruvate D_Lac D-Lactate Pyruvate->D_Lac VanH D_Ala_D_Lac D-Ala-D-Lac D_Lac->D_Ala_D_Lac D_Ala D-Alanine D_Ala->D_Ala_D_Lac VanA Peptidoglycan_precursor Peptidoglycan Precursor (ending in D-Ala-D-Lac) D_Ala_D_Lac->Peptidoglycan_precursor D_Ala_D_Ala D-Ala-D-Ala D_Ala_D_Ala->D_Ala VanX (Hydrolysis)

VanA-mediated vancomycin resistance signaling pathway.

ITC_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis Ligand_Prep Prepare Ligand Solution (e.g., Ac-Lys-D-Ala-D-Ala) in degassed buffer Load_Syringe Load Ligand into Injection Syringe Ligand_Prep->Load_Syringe Analyte_Prep Prepare Analyte Solution (e.g., Vancomycin) in identical degassed buffer Load_Cell Load Analyte into Sample Cell Analyte_Prep->Load_Cell Titration Perform Serial Injections of Ligand into Analyte Load_Syringe->Titration Load_Cell->Titration Raw_Data Measure Heat Change per Injection Titration->Raw_Data Binding_Isotherm Plot Heat Change vs. Molar Ratio Raw_Data->Binding_Isotherm Model_Fit Fit Data to a Binding Model Binding_Isotherm->Model_Fit Results Determine: - Kd (Binding Affinity) - ΔH (Enthalpy) - n (Stoichiometry) Model_Fit->Results

Experimental workflow for Isothermal Titration Calorimetry (ITC).

Resistance_Logic cluster_targets Peptidoglycan Precursor Termini cluster_outcomes Interaction Outcomes cluster_resistance Resistance Level Vancomycin Vancomycin D_Ala_D_Ala Ac-Lys-D-Ala-D-Ala Vancomycin->D_Ala_D_Ala Binds to D_Ala_D_Lac Ac-Lys-D-Ala-D-Lac Vancomycin->D_Ala_D_Lac Binds to D_Ala_D_Ser Ac-Lys-D-Ala-D-Ser Vancomycin->D_Ala_D_Ser Binds to High_Affinity High Affinity Binding (Kd ~ µM) D_Ala_D_Ala->High_Affinity Low_Affinity_Lac Very Low Affinity Binding (Kd ~ mM) D_Ala_D_Lac->Low_Affinity_Lac Reduced_Affinity_Ser Reduced Affinity Binding D_Ala_D_Ser->Reduced_Affinity_Ser Susceptible Susceptible High_Affinity->Susceptible Leads to High_Resistance High-Level Resistance Low_Affinity_Lac->High_Resistance Leads to Low_Resistance Low-Level Resistance Reduced_Affinity_Ser->Low_Resistance Leads to

Logical relationship of peptidoglycan analogs and vancomycin resistance.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are outlines for two key experimental protocols.

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

Objective: To quantitatively measure the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of vancomycin to peptidoglycan precursor analogs.

Materials:

  • Isothermal Titration Calorimeter

  • Vancomycin solution (analyte)

  • This compound or analog solution (ligand)

  • Degassed buffer (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

  • Sample Preparation:

    • Prepare a solution of vancomycin (e.g., 20 µM) in the degassed buffer. This will be placed in the sample cell.

    • Prepare a solution of the peptide analog (e.g., 200 µM, typically 10-fold higher concentration than the analyte) in the identical degassed buffer. This will be loaded into the injection syringe.

    • Ensure accurate concentration determination for both solutions.

  • Instrument Setup:

    • Thoroughly clean the sample cell and injection syringe.

    • Set the experimental temperature (e.g., 25°C).

    • Load the vancomycin solution into the sample cell and the peptide solution into the injection syringe, ensuring no air bubbles are present.

  • Titration:

    • Perform a series of small, precise injections (e.g., 2 µL) of the peptide solution into the vancomycin solution in the sample cell.

    • Allow the system to reach equilibrium after each injection, during which the heat change associated with binding is measured.

  • Data Analysis:

    • The raw data, a series of heat spikes corresponding to each injection, is integrated to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to analyte.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to calculate the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n).

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

Objective: To determine the lowest concentration of vancomycin that inhibits the visible growth of a bacterial strain.

Materials:

  • Bacterial culture (e.g., Enterococcus faecalis)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Vancomycin stock solution

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • Culture the bacterial strain overnight in CAMHB.

    • Dilute the overnight culture to achieve a standardized inoculum density, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 108 CFU/mL.

    • Further dilute the standardized inoculum to the final testing concentration of approximately 5 x 105 CFU/mL in each well.

  • Antibiotic Dilution Series:

    • Prepare a serial two-fold dilution of vancomycin in CAMHB across the wells of the 96-well plate. The concentration range should be appropriate to determine the MIC for both susceptible and resistant strains (e.g., 0.25 to 256 µg/mL).

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the antibiotic dilutions and the growth control well.

    • Incubate the microtiter plate at 35-37°C for 16-20 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of vancomycin at which there is no visible growth.

    • Optionally, a plate reader can be used to measure the optical density at 600 nm to quantify bacterial growth.

Conclusion

The comparative analysis of this compound and its analogs is fundamental to understanding the molecular basis of vancomycin resistance. The dramatic decrease in binding affinity for D-Ala-D-Lac, driven by the enzymatic machinery of resistant bacteria, underscores the challenge in combating these pathogens. The experimental protocols and data presented here provide a foundational guide for researchers engaged in the development of novel antibiotics and strategies to overcome vancomycin resistance. A thorough understanding of these interactions is paramount for the rational design of next-generation therapeutics that can effectively target both susceptible and resistant bacterial strains.

References

Comparing the kinetics of different DD-carboxypeptidases with Ac-Lys-D-Ala-D-Ala-OH.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the kinetic parameters of different DD-carboxypeptidases when utilizing the synthetic substrate Ac-Lys-D-Ala-D-Ala-OH. DD-carboxypeptidases, also known as penicillin-binding proteins (PBPs), are crucial bacterial enzymes involved in the final stages of peptidoglycan cell wall biosynthesis.[1][2] They catalyze the cleavage of the terminal D-alanyl-D-alanine bond in peptidoglycan precursors, a vital step for cell wall maturation and maintaining bacterial cell shape.[1] The inhibition of these enzymes by β-lactam antibiotics forms the foundation of many antibacterial therapies.[1][2] Understanding the kinetic interactions between these enzymes and their substrates is paramount for the development of novel antimicrobial agents.

Quantitative Comparison of Kinetic Parameters

The efficiency of DD-carboxypeptidases can be quantitatively assessed by determining their kinetic parameters, primarily the Michaelis constant (Km) and the catalytic constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of the maximum, indicating the enzyme's affinity for the substrate. A lower Km value signifies a higher affinity. While extensive kinetic data for a wide range of DD-carboxypeptidases with this compound is not always readily available in a single source, representative values for well-characterized enzymes provide a valuable benchmark for comparison. The data presented below is for the closely related and commonly used substrate Nα,Nε-diacetyl-L-Lys-D-Ala-D-Ala, which provides a strong basis for comparison.[3]

EnzymeSubstrateKm (mM)Relative kcat/KmSource
E. coli PBP5Nα,Nε-diacetyl-Lys-D-Ala-D-Ala~1.5HighBenchChem[1]
E. coli PBP6Nα,Nε-diacetyl-Lys-D-Ala-D-Ala~3.0LowBenchChem[1]
Streptococcus faecalisAc₂-L-Lys-D-Ala-D-Ala~4.0Not specifiedORBi[4]
Streptomyces R61Nα,Nε-diacetyl-L-Lys-D-Ala-D-AlaApprox. valuesNot specifiedBenchChem[3]

Note: Kinetic parameters can vary significantly depending on the specific enzyme, its purity, and the assay conditions.[1]

Experimental Methodologies

The determination of DD-carboxypeptidase kinetics typically involves monitoring the release of the terminal D-alanine from the substrate this compound. Two common methods for quantifying D-alanine production are the continuous coupled-enzyme spectrophotometric assay and high-performance liquid chromatography (HPLC).

Continuous Coupled-Enzyme Spectrophotometric Assay

This method provides a real-time measurement of enzyme activity. The D-alanine produced by the DD-carboxypeptidase is oxidized by D-amino acid oxidase (DAO), which generates hydrogen peroxide (H₂O₂). Subsequently, horseradish peroxidase (HRP) uses the H₂O₂ to catalyze the oxidative coupling of a chromogenic substrate, leading to a colored product that can be monitored spectrophotometrically.[1]

Protocol:

  • Reaction Mixture Preparation: A coupled enzyme mix is prepared in a suitable buffer (e.g., 75 mM sodium pyrophosphate, pH 8.5) containing D-amino acid oxidase (DAO), horseradish peroxidase (HRP), and a chromogenic substrate like 4-aminoantipyrine (4-AAP) and phenol.[1]

  • Assay Initiation: The reaction is initiated by adding the DD-carboxypeptidase enzyme solution to wells of a microplate containing the coupled enzyme mix and varying concentrations of the this compound substrate.[1]

  • Data Acquisition: The increase in absorbance at a specific wavelength (e.g., 505 nm) is monitored over time using a microplate reader.[1]

  • Data Analysis: The initial reaction velocity is calculated from the linear portion of the absorbance versus time plot. Kinetic parameters (Km and kcat) are then determined by fitting the initial velocity data to the Michaelis-Menten equation.[5]

HPLC-Based Assay

This method offers high sensitivity and allows for the direct quantification of the substrate and product.

Protocol:

  • Enzymatic Reaction: The DD-carboxypeptidase is incubated with the this compound substrate in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.5) for a defined period.[1]

  • Reaction Quenching: The reaction is stopped by adding a quenching agent, such as perchloric acid.[1]

  • Derivatization: The released D-alanine is derivatized with a fluorescent labeling agent, such as o-phthalaldehyde (OPA) and a chiral thiol.[1]

  • HPLC Analysis: The derivatized products are separated on a reverse-phase HPLC column and detected using a fluorescence detector.[1]

  • Quantification: The amount of D-alanine is quantified by comparing the peak area to a standard curve of known D-alanine concentrations.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for determining DD-carboxypeptidase kinetics and the principle of the coupled-enzyme assay.

G cluster_reaction Reaction cluster_analysis Data Analysis Enzyme DD-Carboxypeptidase Incubation Incubation at Optimal Temperature Enzyme->Incubation Substrate This compound Substrate->Incubation Buffer Assay Buffer Buffer->Incubation Spectrophotometry Spectrophotometric Measurement Incubation->Spectrophotometry HPLC HPLC Analysis Incubation->HPLC Kinetics Determination of Km and kcat Spectrophotometry->Kinetics HPLC->Kinetics G DD_Carboxypeptidase DD-Carboxypeptidase Product1 Ac-Lys-D-Ala-OH DD_Carboxypeptidase->Product1 D_Alanine D-Alanine DD_Carboxypeptidase->D_Alanine + H₂O Substrate This compound Substrate->DD_Carboxypeptidase DAO D-Amino Acid Oxidase (DAO) D_Alanine->DAO H2O2 H₂O₂ DAO->H2O2 HRP Horseradish Peroxidase (HRP) H2O2->HRP Chromogen_ox Oxidized Chromogen (Colored) HRP->Chromogen_ox Chromogen_red Reduced Chromogen Chromogen_red->HRP

References

A Comparative Guide to Detecting Ac-Lys-D-Ala-D-Ala-OH Binding: A Novel Fluorescence Polarization Assay vs. Traditional Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate detection and characterization of the binding interaction between molecules and the bacterial cell wall precursor analogue, Nα,Nε-diacetyl-Lys-D-Ala-D-Ala-OH (Ac-Lys-D-Ala-D-Ala-OH), is fundamental to the discovery and development of novel antibiotics, particularly those targeting vancomycin-resistant pathogens. This guide provides a detailed comparison of a novel, high-throughput fluorescence polarization (FP) assay with two established biophysical techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). We present a comprehensive overview of the experimental protocols and a quantitative comparison of their performance to assist researchers in selecting the most appropriate method for their specific needs.

At a Glance: Quantitative Comparison of Binding Assay Methods

The selection of an appropriate assay for detecting this compound binding depends on various factors, including the required sensitivity, throughput, and the specific data needed (e.g., kinetics, thermodynamics). The following table summarizes the key performance metrics of the compared methods for the interaction between vancomycin and this compound.

ParameterFluorescence Polarization (FP) AssaySurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Binding Affinity (Kd) ~1 µM[1]~1.1 µM[2]~0.14 - 1 µM[1][3]
Sensitivity High (pmol range)[4]Very High (pg/mm²)Moderate (µg of protein)
Throughput High (384-well plate format)Medium (serial injections)Low (requires lengthy titrations)
Sample Consumption LowLow to MediumHigh
Real-time Detection No (endpoint)YesYes
Kinetic Data (k_on, k_off) NoYesNo
Thermodynamic Data (ΔH, ΔS) NoNoYes
Labeling Requirement Fluorescent label on ligandNo (label-free)No (label-free)

The New Approach: A Direct Fluorescence Polarization (FP) Assay

The direct FP assay represents a significant advancement for the high-throughput screening of compounds that bind to the this compound target. This method relies on the principle that the degree of polarization of fluorescently labeled this compound increases upon binding to a larger molecule, such as an antibiotic. This change in polarization is used to determine binding affinity and screen for potential inhibitors in a competitive format.[5][6]

FP_Assay_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare fluorescently labeled This compound (Tracer) A1 Add Tracer, Vancomycin, and buffer to a microplate well P1->A1 P2 Prepare Vancomycin (or test compound) solution P2->A1 P3 Prepare assay buffer P3->A1 A2 Incubate to reach equilibrium A1->A2 A3 Measure Fluorescence Polarization A2->A3 D1 Plot polarization vs. concentration A3->D1 D2 Determine binding affinity (Kd) or inhibition (IC50) D1->D2

FP Assay Experimental Workflow
Experimental Protocol: Direct Fluorescence Polarization Assay

1. Materials:

  • Fluorescently labeled this compound (e.g., with fluorescein)

  • Vancomycin hydrochloride

  • Assay Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Black, flat-bottom 96- or 384-well microplates

  • A microplate reader with fluorescence polarization capabilities

2. Method:

  • Reagent Preparation:

    • Prepare a stock solution of the fluorescently labeled this compound (tracer) in the assay buffer. The final concentration in the assay should be in the low nanomolar range, determined empirically to give a stable and sufficiently high fluorescence signal.

    • Prepare a stock solution of vancomycin in the assay buffer. A serial dilution series should be prepared for the binding assay.

  • Assay Procedure:

    • To each well of the microplate, add a fixed volume of the tracer solution.

    • Add varying concentrations of the vancomycin solution to the wells. For control wells, add an equivalent volume of assay buffer.

    • Bring the total volume of each well to a final, consistent volume with the assay buffer.

    • Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium (e.g., 30 minutes).

  • Data Acquisition:

    • Measure the fluorescence polarization of each well using a microplate reader. Excitation and emission wavelengths should be set appropriately for the fluorophore used (e.g., 485 nm excitation and 535 nm emission for fluorescein).

  • Data Analysis:

    • The measured polarization values are plotted against the concentration of vancomycin.

    • The data is then fitted to a suitable binding model (e.g., a one-site binding model) to determine the equilibrium dissociation constant (Kd).

Traditional Methods for Comparison

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique that allows for the real-time monitoring of binding interactions.[1][7] It measures changes in the refractive index at the surface of a sensor chip where one of the binding partners is immobilized. This technique provides both kinetic (association and dissociation rates) and affinity data.[1]

SPR_Workflow cluster_prep Preparation cluster_run SPR Run cluster_analysis Data Analysis S1 Immobilize this compound on a sensor chip R1 Equilibrate sensor chip with running buffer S1->R1 S2 Prepare Vancomycin solutions (analyte) in running buffer R2 Inject Vancomycin solution (Association phase) S2->R2 R1->R2 R3 Flow running buffer (Dissociation phase) R2->R3 R4 Regenerate sensor chip surface R3->R4 A1 Generate sensorgram (Response Units vs. Time) R3->A1 A2 Fit data to a binding model A1->A2 A3 Determine kon, koff, and Kd A2->A3

SPR Experimental Workflow

1. Materials:

  • SPR instrument and sensor chips (e.g., CM5 chip)

  • This compound for immobilization

  • Vancomycin hydrochloride as the analyte

  • Immobilization reagents (e.g., EDC, NHS)

  • Running buffer (e.g., HBS-EP buffer)

2. Method:

  • Ligand Immobilization:

    • Activate the sensor chip surface using a standard amine coupling procedure with EDC/NHS.

    • Inject a solution of this compound over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Binding Analysis:

    • Equilibrate the system with running buffer until a stable baseline is achieved.

    • Inject a series of vancomycin concentrations over the sensor surface to monitor the association phase.

    • Switch back to the running buffer to monitor the dissociation phase.

    • After each cycle, regenerate the sensor surface using a suitable regeneration solution (e.g., a low pH buffer) to remove the bound analyte.

  • Data Analysis:

    • The resulting sensorgrams are corrected for non-specific binding by subtracting the signal from a reference flow cell.

    • The corrected data is then globally fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC)

ITC is a label-free technique that directly measures the heat changes associated with a binding event.[1] By titrating one binding partner into a solution containing the other, ITC can determine the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction.[1]

ITC_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis P1 Prepare this compound in buffer (in cell) T1 Equilibrate instrument at desired temperature P1->T1 P2 Prepare Vancomycin in the same buffer (in syringe) T2 Perform a series of small injections of Vancomycin into the cell P2->T2 T1->T2 T3 Measure heat change after each injection T2->T3 A1 Generate a binding isotherm (Heat vs. Molar Ratio) T3->A1 A2 Fit data to a binding model A1->A2 A3 Determine Kd, n, ΔH, and ΔS A2->A3

References

Ac-Lys-D-Ala-D-Ala-OH vs. Natural Substrates: A Comparative Analysis of Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the binding affinity of the synthetic peptide Ac-Lys-D-Ala-D-Ala-OH reveals a potent interaction with glycopeptide antibiotics, mirroring the natural binding process crucial for their antibacterial activity. This guide provides a comparative analysis of this binding affinity against natural and resistance-conferring substrates, supported by quantitative data and detailed experimental methodologies.

The tripeptide this compound serves as a well-established mimic of the C-terminal portion of the lipid II peptidoglycan precursor found in the cell walls of many Gram-positive bacteria.[1][2] It is this D-alanyl-D-alanine (D-Ala-D-Ala) motif that is the primary target for glycopeptide antibiotics such as vancomycin.[3][4] The high-affinity binding of vancomycin to this terminus sequesters the substrate, thereby inhibiting the transglycosylation and transpeptidation steps essential for cell wall biosynthesis, ultimately leading to bacterial cell death.[2][4]

Quantitative Comparison of Binding Affinity

The binding affinity of vancomycin and its analogs to this compound and its variations has been extensively studied using various biophysical techniques. The equilibrium dissociation constant (Kd) is a common metric used to quantify the strength of this interaction, with a lower Kd value indicating a higher binding affinity.

The data consistently demonstrates a significantly higher affinity of vancomycin for peptides terminating in D-Ala-D-Ala compared to those found in vancomycin-resistant bacteria, which often possess a D-alanyl-D-lactate (D-Ala-D-Lac) or D-alanyl-D-serine (D-Ala-D-Ser) terminus.[3][5] This dramatic 1000-fold reduction in binding affinity for D-Ala-D-Lac is the cornerstone of vancomycin resistance in strains such as VanA-type vancomycin-resistant enterococci (VRE).[2][3][6]

Ligand (Substrate)AntibioticBinding Affinity (Kd)Fold Change vs. D-Ala-D-AlaReference
Ac-Lys-D-Ala-D-AlaVancomycin~1-50 µM-[7][8]
Lys-D-Ala-D-Ala (Kaa)Vancomycin50 µM-[8]
D-Ala-D-Ala Terminating SurfaceVancomycinMicromolar (µM)-[5][7]
D-Ala-D-Lac Terminating SurfaceVancomycinMillimolar (mM)~1000-fold decrease[5][7]
Ac₂-L-Lys-D-Ala-D-LacVancomycin AglyconReduced by ~1000-fold~1000-fold decrease[6][9]
D-Ala-D-SerVancomycinReduced by ~10-fold~10-fold decrease[10]

The Molecular Basis of Differential Affinity

The profound difference in binding affinity is rooted in the molecular interactions between the antibiotic and the peptide substrate. The high-affinity interaction between vancomycin and D-Ala-D-Ala is stabilized by the formation of five crucial hydrogen bonds.[6][9] In vancomycin-resistant strains where D-Ala is replaced by D-Lac, a critical amide N-H is substituted with an ester oxygen. This substitution results in the loss of one hydrogen bond and introduces electrostatic repulsion between the lone pairs of electrons on the ester oxygen and a carbonyl oxygen in the vancomycin backbone.[9][11] This dual effect is responsible for the drastic reduction in binding affinity.

The following diagram illustrates the workflow for comparing the binding affinity of vancomycin to its native and resistance-conferring targets.

Comparative Binding Affinity Workflow cluster_ligands Ligand Preparation cluster_analytics Binding Affinity Measurement cluster_results Data Analysis & Comparison Ligand_DAA This compound (Natural Substrate Mimic) ITC Isothermal Titration Calorimetry (ITC) Ligand_DAA->ITC SPR Surface Plasmon Resonance (SPR) Ligand_DAA->SPR ACE Affinity Capillary Electrophoresis (ACE) Ligand_DAA->ACE Ligand_DAL Ac-Lys-D-Ala-D-Lac-OH (Resistance Mimic) Ligand_DAL->ITC Ligand_DAL->SPR Ligand_DAL->ACE Data Quantitative Data (Kd, Ki, IC50) ITC->Data SPR->Data ACE->Data Comparison Comparative Analysis Data->Comparison Vancomycin Vancomycin Solution Vancomycin->ITC Vancomycin->SPR Vancomycin->ACE

Caption: Workflow for comparing vancomycin binding affinity.

Experimental Protocols

The determination of binding affinities relies on precise experimental techniques. Below are detailed methodologies for two commonly employed methods.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand to a macromolecule, allowing for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[11]

Methodology:

  • Sample Preparation: A solution of the glycopeptide antibiotic (e.g., vancomycin) is prepared in a degassed buffer and loaded into the injection syringe. The target ligand (e.g., this compound or its analog) is dissolved in the identical buffer and placed in the sample cell. Using the same buffer is critical to minimize heats of dilution.[11]

  • Titration: A series of small, precise injections of the antibiotic solution are made into the sample cell containing the ligand solution, while maintaining a constant temperature.[11]

  • Data Acquisition: The instrument measures the heat released or absorbed during each injection. This is plotted as a function of the molar ratio of the antibiotic to the ligand.[11]

  • Data Analysis: The resulting titration curve is fitted to a binding model to extract the thermodynamic parameters, including the dissociation constant (Kd).

Surface Plasmon Resonance (SPR)

SPR is a real-time, label-free optical technique used to measure binding kinetics and affinity. It detects changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.[5][7]

Methodology:

  • Ligand Immobilization: The peptide ligand (e.g., this compound) is covalently attached to the surface of a sensor chip.[11]

  • Analyte Injection: A solution of the antibiotic (the analyte) at various concentrations is flowed over the sensor chip surface. The binding of the antibiotic to the immobilized ligand causes a change in the refractive index, which is detected and recorded in real-time as a sensorgram.[11]

  • Dissociation: A buffer solution is flowed over the chip to measure the dissociation of the antibiotic from the ligand.

  • Data Analysis: The association (ka) and dissociation (kd) rate constants are determined from the sensorgram data. The equilibrium dissociation constant (Kd) is then calculated as the ratio of kd to ka.[11]

The following diagram illustrates the mechanism of vancomycin action and the development of resistance.

Vancomycin Action and Resistance Mechanism cluster_synthesis Peptidoglycan Synthesis cluster_action Vancomycin Action cluster_resistance VanA-type Resistance Precursor Lipid II Precursor (terminating in D-Ala-D-Ala) Transglycosylase Transglycosylase Precursor->Transglycosylase Polymerization Transpeptidase Transpeptidase Transglycosylase->Transpeptidase Cross-linking CellWall Cross-linked Peptidoglycan (Stable Cell Wall) Transpeptidase->CellWall Vancomycin Vancomycin Binding Binds to D-Ala-D-Ala Vancomycin->Binding Binding->Precursor Inhibition Inhibition of Transglycosylation & Transpeptidation Binding->Inhibition Lysis Cell Lysis Inhibition->Lysis VanA VanA Gene Expression Precursor_mod Lipid II Precursor (terminating in D-Ala-D-Lac) VanA->Precursor_mod Precursor_mod->Transglycosylase NoBinding Vancomycin Cannot Bind (Low Affinity) Precursor_mod->NoBinding Synthesis_cont Cell Wall Synthesis Continues NoBinding->Synthesis_cont

Caption: Vancomycin's mechanism and resistance pathway.

References

A Comparative Analysis of Vancomycin and Its Analogs' Binding Affinity to Ac-Lys-D-Ala-D-Ala-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding performance of vancomycin and its analogs to the bacterial cell wall precursor mimic, Ac-Lys-D-Ala-D-Ala-OH. This analysis is supported by experimental data and detailed methodologies to facilitate further research and development in antibiotic design.

Vancomycin, a glycopeptide antibiotic, is a critical therapeutic agent against severe infections caused by Gram-positive bacteria.[1] Its mechanism of action involves binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, thereby inhibiting bacterial cell wall biosynthesis.[2][3] The emergence of vancomycin-resistant strains, which often feature a modification of this terminus to D-alanyl-D-lactate (D-Ala-D-Lac), has spurred the development of vancomycin analogs with improved binding affinities to both the native and resistant peptide sequences.[4][5] This guide focuses on the comparative binding affinities of vancomycin and several key analogs to the synthetic peptide this compound, which mimics the natural target.

Quantitative Comparison of Binding Affinities

The binding affinity of vancomycin and its analogs to the D-Ala-D-Ala target is a crucial determinant of their antibacterial efficacy. The dissociation constant (Kd) is a common metric used to quantify this interaction, with a lower Kd value indicating a higher binding affinity. The following table summarizes the binding affinities of vancomycin and selected analogs for this compound.

CompoundModificationBinding Affinity (Kd) to this compoundFold Change vs. VancomycinReference
Vancomycin -~1 µM-[6]
Chloroeremomycin Structurally similar glycopeptideMicromolar affinitySimilar to Vancomycin[7]
[Ψ[C(=NH)NH]Tpg4]-vancomycin aglycon Amidine modification at residue 4~2x weaker than vancomycin aglycon~2[8]
Des-N-methylleucyl-4-(4-fluorophenyl)benzyl-vancomycin (DFPBV) Damaged D-Ala-D-Ala binding cleft, vancosamine modificationBinds to peptidoglycan, but direct Kd to this compound not specifiedNot directly comparable[9]
Trivalent Vancomycin Three vancomycin units linked~4 x 10⁻¹⁷ MExtremely high affinity[10]

Mechanism of Action and Resistance

Vancomycin's bactericidal effect stems from its ability to form a stable complex with the D-Ala-D-Ala terminus of peptidoglycan precursors. This binding event physically obstructs the transglycosylation and transpeptidation steps in cell wall synthesis, leading to a weakened cell wall and eventual cell lysis.[2][3] The interaction is stabilized by five key hydrogen bonds between the vancomycin molecule and the peptide terminus.[11]

Resistance, particularly in VanA and VanB phenotypes, arises from the substitution of the terminal D-alanine with a D-lactate.[4][5] This change from an amide to an ester linkage results in the loss of one of the crucial hydrogen bonds and introduces electrostatic repulsion, leading to a reported 1000-fold decrease in vancomycin's binding affinity.[12][13][14]

Vancomycin_Mechanism cluster_bacteria Gram-Positive Bacterium cluster_resistance Vancomycin Resistance (VanA/VanB) Peptidoglycan_Precursor Peptidoglycan Precursor (ends in D-Ala-D-Ala) Cell_Wall_Synthesis Cell Wall Synthesis (Transglycosylation & Transpeptidation) Peptidoglycan_Precursor->Cell_Wall_Synthesis Inhibited Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Leads to Vancomycin Vancomycin Vancomycin->Peptidoglycan_Precursor Binds to D-Ala-D-Ala Modified_Precursor Modified Precursor (ends in D-Ala-D-Lac) Vancomycin->Modified_Precursor Reduced Binding (1000-fold) Modified_Precursor->Cell_Wall_Synthesis Allows

Mechanism of vancomycin action and resistance.

Experimental Protocols

The binding affinities presented in this guide are typically determined using biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures real-time binding interactions between an analyte in solution and a ligand immobilized on a sensor surface.[15]

Methodology:

  • Ligand Immobilization: The this compound peptide is covalently attached to the surface of a sensor chip.

  • Analyte Injection: Solutions of vancomycin or its analogs at various concentrations are flowed over the sensor chip.

  • Data Acquisition: The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected and recorded in real-time as a sensorgram.

  • Data Analysis: The sensorgram data is fitted to a kinetic model to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

SPR_Workflow Start Start Immobilize Immobilize Peptide on Sensor Chip Start->Immobilize Inject Inject Vancomycin (Analyte) Immobilize->Inject Measure Measure Refractive Index Change Inject->Measure Generate Generate Sensorgram Measure->Generate Analyze Kinetic Analysis Generate->Analyze End Determine Kd Analyze->End

Workflow for determining binding affinity using SPR.
Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction.[12][16]

Methodology:

  • Sample Preparation: A solution of vancomycin or its analog is prepared in a degassed buffer and loaded into an injection syringe. The this compound peptide is dissolved in the same buffer and placed in the sample cell.

  • Titration: A series of small, precise injections of the vancomycin solution are made into the sample cell containing the peptide solution, while the temperature is kept constant.

  • Data Acquisition: The instrument measures the heat released or absorbed during each injection.

  • Data Analysis: The heat change per injection is plotted against the molar ratio of vancomycin to the peptide. The resulting binding isotherm is then fitted to a binding model to determine the dissociation constant (Kd), stoichiometry of binding (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[12]

ITC_Workflow Start Start Prepare Prepare Vancomycin and Peptide Solutions Start->Prepare Titrate Titrate Vancomycin into Peptide Solution Prepare->Titrate Measure Measure Heat Change per Injection Titrate->Measure Generate Generate Binding Isotherm Measure->Generate Analyze Thermodynamic Analysis Generate->Analyze End Determine Kd, ΔH, ΔS Analyze->End

Workflow for determining binding affinity using ITC.

References

Safety Operating Guide

Proper Disposal Procedures for Ac-Lys-D-Ala-D-Ala-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of Ac-Lys-D-Ala-D-Ala-OH (CAS: 28845-97-8). The following procedures are based on general best practices for non-hazardous laboratory chemicals. It is imperative to consult and adhere to the specific guidelines provided by your institution's Environmental Health & Safety (EHS) department, as local regulations may vary.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). If a Safety Data Sheet (SDS) is not available, the substance should be handled as a potentially hazardous chemical.

  • Eye Protection: Wear chemical safety goggles or glasses that meet approved standards.

  • Hand Protection: Use chemical-resistant gloves, such as nitrile gloves. Inspect gloves before use and replace them immediately if contaminated.

  • Body Protection: A buttoned lab coat is required to protect skin and clothing.

  • Respiratory Protection: When handling the solid powder, work in a well-ventilated area or a fume hood to avoid dust inhalation.

Chemical and Physical Properties

A summary of key properties for this compound is provided below for reference during handling and disposal.

PropertyValue
Chemical Name Nα-Acetyl-L-lysyl-D-alanyl-D-alanine
CAS Number 28845-97-8[1]
Molecular Formula C₁₄H₂₆N₄O₅[1]
Molecular Weight 330.38 g/mol [1]
Appearance Powder[1]
Solubility Water: 10 mg/mL, clear, colorless[1]
Storage Temperature -20°C[1]
Hazard Classification Not generally classified as hazardous; WGK 3 (Germany)[1]

Step-by-Step Disposal Procedures

The proper disposal method depends on the form of the waste—solid, liquid, or contaminated labware.

Experimental Protocol: Chemical Inactivation (Optional)

While this compound is not considered acutely toxic, chemical inactivation can be an additional safety step, especially for liquid waste, before handing it off for final disposal. This is a common practice for peptide-based waste.[2][3]

  • Select Reagent: Prepare a 10% bleach solution (sodium hypochlorite).[2][3]

  • Prepare Solution: Work within a designated chemical fume hood.

  • Inactivate Waste: Carefully add the liquid peptide waste to the bleach solution. A common ratio is 1 part waste to 10 parts inactivation solution. Allow the mixture to stand for a minimum of 30 minutes to ensure degradation.[3]

  • Neutralize (If Required): If using a strong acid or base for inactivation, the solution must be neutralized to a pH between 5.5 and 9.0 before final disposal.[2]

  • Final Disposal: After inactivation, manage the solution as chemical waste according to your institution's guidelines. Do not pour down the drain unless explicitly permitted by your EHS department.[2]

Disposal of Solid Waste (Unused Peptide)
  • Segregation: Collect unused or waste this compound powder in a designated, sealed, and clearly labeled hazardous waste container.[2] Do not mix with other waste unless permitted by your EHS office.

  • Labeling: The label should clearly state "Hazardous Waste" (or "Chemical Waste" per institutional policy), the full chemical name "this compound," and the approximate quantity.

  • Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Pickup: Arrange for disposal through your institution's certified hazardous waste management service.[2]

Disposal of Liquid Waste (Aqueous Solutions)
  • Collection: Collect all aqueous solutions containing this compound in a dedicated, leak-proof, and clearly labeled chemical waste container.

  • pH Check: Ensure the pH of the solution is near neutral (6-8) unless otherwise instructed by your EHS department.

  • Label and Store: Label the container with its full contents and store it in the designated waste accumulation area.

  • EHS Consultation: Do not dispose of liquid peptide waste down the sanitary sewer unless you have explicit approval from your EHS department.[4] Even non-hazardous chemicals may be regulated for drain disposal.[5]

Disposal of Contaminated Labware and Empty Containers
  • Contaminated Solids: Items such as used pipette tips, gloves, and weighing papers that are contaminated with the peptide should be collected in a separate, clearly labeled hazardous waste container for solid waste.[2]

  • Empty Containers:

    • Rinse the original container thoroughly with a suitable solvent (e.g., water).

    • Collect the rinsate and manage it as liquid chemical waste.[6]

    • Deface or remove the original product label to prevent confusion.[5]

    • Once clean and de-labeled, the container may be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policy.[6]

Mandatory Visualization

The following workflow provides a logical guide for making decisions regarding the disposal of this compound waste.

G start Start: Identify This compound Waste waste_type What is the waste form? start->waste_type solid Solid Powder waste_type->solid Solid liquid Aqueous Solution waste_type->liquid Liquid labware Contaminated Labware (Gloves, Tips, Vials) waste_type->labware Labware collect_solid Collect in a labeled 'Chemical Waste' container. solid->collect_solid collect_liquid Collect in a labeled, leak-proof 'Chemical Waste' container. liquid->collect_liquid collect_labware Segregate into a labeled 'Solid Chemical Waste' container. labware->collect_labware ehs_consult Consult Institutional EHS Disposal Guidelines collect_solid->ehs_consult collect_liquid->ehs_consult collect_labware->ehs_consult ehs_pickup Arrange for pickup by EHS / Hazardous Waste Vendor ehs_consult->ehs_pickup end End of Process ehs_pickup->end

References

Personal protective equipment for handling Ac-Lys-D-Ala-D-Ala-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Ac-Lys-D-Ala-D-Ala-OH. The following procedures are based on established best practices for working with non-hazardous, research-grade peptides. While this compound is not classified as a hazardous substance, its toxicological properties have not been fully investigated, and therefore, it should be handled with due care in a laboratory setting.[1]

Personal Protective Equipment (PPE)

To ensure personal safety and minimize exposure, the following personal protective equipment is mandatory when handling this compound, particularly in its lyophilized powder form.[2][3]

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired to protect against dust particles and splashes.[3] Must adhere to ANSI Z87.1 standards.[3]
Face ShieldRecommended in addition to safety goggles when there is a significant splash hazard.[3]
Hand Protection Disposable Nitrile GlovesMinimum requirement for incidental contact.[3] Gloves should be changed immediately if they become contaminated.[2]
Body Protection Laboratory CoatStandard lab coats are required to protect skin and clothing.[3]
Respiratory Protection Respirator/Dust MaskRecommended when weighing and handling the lyophilized peptide to avoid inhalation of dust particles.[3][4] Work should be conducted in a well-ventilated area or under a fume hood.[2][5]
General Laboratory Attire Long Pants and Closed-Toe ShoesMinimum attire for working in a laboratory where hazardous materials are present.[3]

Operational Plan: Handling and Storage

Proper handling and storage are critical to maintain the stability and integrity of this compound.[4]

Handling Lyophilized Peptide:

  • Preparation : Before handling, ensure the designated work area is clean and uncluttered.[4] It is best to confine all handling of peptides to a specific laboratory area.[2]

  • Acclimatization : Due to the hygroscopic nature of peptides, allow the container to warm to room temperature in a desiccator before opening to prevent moisture absorption.[3]

  • Weighing : Weigh the lyophilized powder quickly in a controlled environment to minimize exposure to air and moisture.[3] Take care to avoid creating dust.[4]

  • Reconstitution : When preparing a solution, add the solvent slowly and cap the container securely before mixing.[4] Sonication in a water bath can aid in dissolving the peptide, but avoid excessive heating.[3] Use high-purity water or recommended buffer solutions for reconstitution.[6]

  • Clean-up : After handling, wipe down all surfaces and equipment with an appropriate cleaning agent.[4]

Storage Conditions:

FormStorage TemperatureDurationAdditional Notes
Lyophilized Powder -20°C or colderLong-termStore in a tightly sealed container away from light.[3][6]
In Solution -20°C or -80°CUp to 1 month at -20°C, up to 6 months at -80°CIt is recommended to create single-use aliquots to avoid repeated freeze-thaw cycles.[3]
4°C1-2 weeksFor short-term needs.[5][7]

Disposal Plan

The disposal of this compound and associated waste must comply with institutional, local, state, and federal regulations.[2] Never dispose of peptides in regular trash or down the drain.[2][6]

Step-by-Step Disposal Procedure:

  • Waste Segregation : Collect all used vials, contaminated PPE, and chemical waste in designated and properly labeled hazardous waste containers.[2]

  • Liquid Waste : Unused solutions should be placed in a chemical waste container.[7] While not always mandatory for non-hazardous peptides, inactivation through hydrolysis (treating with a strong acid or base) can provide an additional layer of safety.[1]

  • Solid Waste : Place all solid waste contaminated with the peptide, such as vials, pipette tips, and gloves, into a designated solid chemical waste container.[1]

  • Container Sealing : Securely seal all waste containers to prevent leakage.[4]

  • Institutional Protocols : Follow your institution's environmental health and safety (EH&S) department guidelines for the pickup and disposal of chemical waste.[2]

Experimental Workflow and Safety Protocols

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_area Prepare Clean Work Area prep_ppe->prep_area prep_acclimate Acclimate Peptide to Room Temperature prep_area->prep_acclimate handle_weigh Weigh Lyophilized Powder prep_acclimate->handle_weigh Proceed to Handling handle_reconstitute Reconstitute in Appropriate Solvent handle_weigh->handle_reconstitute handle_use Use in Experiment handle_reconstitute->handle_use storage_sol Aliquot and Store Solution at -20°C or -80°C handle_reconstitute->storage_sol For Future Use disp_solid Dispose of Contaminated Solid Waste handle_use->disp_solid Post-Experiment disp_liquid Dispose of Liquid Waste handle_use->disp_liquid Post-Experiment storage_lyo Store Lyophilized Peptide at -20°C disp_container Seal and Store Waste Container disp_solid->disp_container disp_liquid->disp_container disp_pickup Arrange for Institutional Waste Pickup disp_container->disp_pickup

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.